Cefpirome Sulfate
Description
This compound is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
See also: Cefpirome (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTNPKZEPLCLSF-QHBKFCFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046909 | |
| Record name | Cefpirome sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98753-19-6 | |
| Record name | Cefpirome sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98753-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpirome sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098753196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefpirome sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Cyclopenta[b]pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFPIROME SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5ALU2ZT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cefpirome Sulfate: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the antibacterial spectrum of Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic. It is intended to serve as a technical resource, presenting quantitative in-vitro activity data, detailing the experimental protocols used for its determination, and illustrating key biological pathways and workflows.
Mechanism of Action
Cefpirome is a β-lactam antibiotic that exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] Like other cephalosporins, its primary targets are the Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[3][4] By binding to and inactivating these proteins, particularly PBP 3, Cefpirome inhibits the cross-linking of peptidoglycan chains.[1][4][5] This action compromises the structural integrity of the cell wall, leading to cell lysis and death.[1][3] A key feature of Cefpirome is its stability against many common plasmid- and chromosome-mediated β-lactamases, which allows it to maintain efficacy against strains resistant to earlier-generation cephalosporins.[1][6]
In-Vitro Antibacterial Spectrum
Cefpirome demonstrates a broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative pathogens.[6][7] It is distinguished from third-generation cephalosporins by its enhanced activity against certain Gram-positive organisms and its greater stability against chromosomally-mediated Class I β-lactamases produced by Enterobacteriaceae.[6][8]
Gram-Negative Bacteria: Cefpirome is highly active against Enterobacteriaceae, including Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus spp., often showing greater potency than third-generation cephalosporins.[9] It is also effective against Haemophilus influenzae and Neisseria spp.[4][5] Its activity against Pseudomonas aeruginosa is generally comparable to that of ceftazidime.[9][10] Notably, Cefpirome retains activity against many ceftazidime-resistant strains of Enterobacteriaceae, particularly those that produce Class I β-lactamases.[11]
Gram-Positive Bacteria: The drug is active against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci.[4][6] It also shows good activity against Streptococcus pneumoniae (including penicillin-resistant strains) and viridans group streptococci.[6][10] While it has some activity against Enterococcus faecalis, it is not considered a primary agent for these infections and is inactive against methicillin-resistant Staphylococcus aureus (MRSA).[7][12][13]
Quantitative Data Summary: The following tables summarize the in-vitro activity of Cefpirome against key clinical isolates, as measured by Minimum Inhibitory Concentration (MIC). MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 1: In-Vitro Activity of Cefpirome Against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|---|
| Acinetobacter calcoaceticus | 8 | 2 | 4 | [14] |
| Citrobacter freundii | - | - | 4 | [10] |
| Enterobacter cloacae | - | - | 4 | [10] |
| Enterobacteriaceae (overall) | 992 | - | 4 | [10] |
| Escherichia coli | - | - | ≤1 | [14] |
| Haemophilus influenzae | - | - | 0.12 | [10] |
| Klebsiella spp. | - | - | ≤1 | [14] |
| Proteus spp. | - | - | ≤1 | [14] |
| Pseudomonas aeruginosa | 89 | 2 | 8 | [14] |
| Pseudomonas aeruginosa | 524 | - | 8 | [4][15] |
| Serratia marcescens | - | - | ≤1 |[14] |
Table 2: In-Vitro Activity of Cefpirome Against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|---|
| Enterococcus faecalis | - | 8 | - | [12] |
| Staphylococcus aureus (MSSA) | - | 1 | - | [12] |
| Staphylococcus aureus (MSSA) | 524 | - | 2 | [4][15] |
| Methicillin-Susceptible Staphylococci | 992 | - | 1 | [10] |
| Streptococcus pneumoniae | 992 | - | 0.25 |[10] |
Mechanisms of Bacterial Resistance
Bacterial resistance to Cefpirome, while less common than with earlier-generation cephalosporins, can occur through several mechanisms. Understanding these pathways is critical for ongoing drug development and stewardship efforts. The primary mechanisms include enzymatic degradation of the antibiotic, modification of the drug target, and reduction of intracellular drug concentration via decreased permeability or active efflux.[16]
-
Enzymatic Degradation: The most significant resistance mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug.[16] While Cefpirome is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and derepressed chromosomal AmpC enzymes can confer resistance.[6][17][18]
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Cefpirome, rendering it less effective.[16] This is a primary mechanism of resistance in MRSA.
-
Reduced Permeability: Gram-negative bacteria can limit the entry of Cefpirome by modifying or reducing the number of outer membrane porin channels, thereby lowering the drug's concentration in the periplasmic space where the PBPs are located.[16]
-
Efflux Pumps: Some bacteria possess membrane pumps that can actively transport Cefpirome out of the cell, preventing it from reaching a sufficient concentration to inhibit its target.[16]
Experimental Protocols for Susceptibility Testing
The in-vitro activity data for Cefpirome are primarily determined using standardized antimicrobial susceptibility testing (AST) methods. These protocols are established and regularly updated by bodies such as the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[19][20][21][22] The most common methods cited in the literature for Cefpirome evaluation are broth microdilution, agar dilution, and disk diffusion.[9][14][20]
Broth Microdilution Method (for MIC Determination) This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and is considered a reference standard.[23][24]
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.[24]
-
Antibiotic Dilution: Serial two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.[20][23]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-24 hours.[23]
-
Result Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Cefpirome that completely inhibits visible growth.[24]
Agar Dilution and Disk Diffusion
-
Agar Dilution: Similar to broth dilution, this method involves incorporating serial dilutions of Cefpirome into molten agar before it solidifies. The standardized bacterial inocula are then spotted onto the surface of the plates. The MIC is the lowest concentration on the plate that inhibits growth.[19]
-
Disk Diffusion (Kirby-Bauer Method): This qualitative or semi-quantitative method involves placing paper disks impregnated with a standard amount of Cefpirome (e.g., 30 µg) onto an agar plate swabbed with the test organism.[9][14] After incubation, the diameter of the zone of growth inhibition around the disk is measured and correlated to susceptibility categories (Susceptible, Intermediate, Resistant) based on CLSI-defined breakpoints.[25]
Conclusion
This compound possesses a potent and broad antibacterial spectrum, demonstrating excellent in-vitro activity against many clinically important Gram-negative and Gram-positive pathogens. Its stability against common β-lactamases provides an advantage over earlier-generation cephalosporins, particularly against problematic Enterobacteriaceae. The standardized methodologies outlined by CLSI are crucial for the accurate and reproducible determination of its activity, which in turn informs clinical breakpoints and therapeutic use. A continued understanding of its mechanism of action and the evolution of bacterial resistance is essential for preserving the utility of this important fourth-generation cephalosporin in the treatment of severe infections.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. mims.com [mims.com]
- 4. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefpirome: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro antimicrobial activity of Cefpirome: a new fourth-generation cephalosporin against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of cefpirome against microorganisms isolated in haematology, oncology and intensive care units in Switzerland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial activity of cefpirome against ceftazidime-resistant isolates from two multicenter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antimicrobial activity in vitro of cefpirome and 6 other beta-lactam antibacterial agents against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory and bactericidal activity of cefpirome and cefotaxime against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bactericidal activity of cefpirome (HR 810) against 513 gram-negative bacteria isolated from blood of septicemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 17. Activity of cefpirome (HR810) against Pseudomonas aeruginosa strains with characterised resistance mechanisms to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Fourth-Generation Cephalosporins: In vitro Activity against Nosocomial Gram-Negative Bacilli Compared with β-Lactam Antibiotics and Ciprofloxacin | Semantic Scholar [semanticscholar.org]
- 20. [In vitro antimicrobial activity of cefpirome compared to other broad-spectrum beta-lactam drugs against 804 clinical isolates from 9 Brazilian hospitals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 22. iacld.com [iacld.com]
- 23. pure.tue.nl [pure.tue.nl]
- 24. apec.org [apec.org]
- 25. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Cefpirome Sulfate: A Comprehensive Technical Guide
Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This guide provides an in-depth overview of its chemical structure, mechanism of action, synthesis, and antibacterial efficacy, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Cefpirome is a semisynthetic cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring.[1] The structure includes a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl side group at position 3 and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side group at position 7. It is administered as a sulfate salt.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₄N₆O₉S₃[2] |
| Molecular Weight | 612.66 g/mol [3] |
| CAS Number | 98753-19-6[2] |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[2] |
| Appearance | White or pale yellowish-white crystalline powder |
| Solubility | Soluble in water, practically insoluble in ethanol[4] |
| Storage | Store at 2-8°C |
Mechanism of Action
As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]
-
Target Binding: Cefpirome binds to and inactivates penicillin-binding proteins (PBPs), which are transmembrane enzymes located on the inner bacterial membrane.[2]
-
Inhibition of Peptidoglycan Synthesis: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural integrity.[1]
-
Cell Lysis: By inhibiting PBPs, Cefpirome disrupts the cross-linkage of peptidoglycan chains. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1][2]
The zwitterionic nature of Cefpirome's molecular structure facilitates its penetration through the outer membrane of Gram-negative bacteria. Furthermore, it exhibits high stability against many chromosomally and plasmid-mediated β-lactamases, enzymes that can inactivate other β-lactam antibiotics.
Caption: Mechanism of action of this compound.
Synthesis Overview
The synthesis of this compound can be achieved through various routes, often starting from key cephalosporin intermediates like 7-aminocephalosporanic acid (7-ACA) or cefotaxime.[5][6] A common strategy involves two main modifications to the cephalosporin core: acylation at the 7-amino group and substitution at the 3-position.
A representative synthesis workflow is outlined below:
-
Starting Material: The synthesis can begin with a protected 7-ACA derivative, such as 3-chloromethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester (GCLE).[7][8]
-
C-3' Substitution: The substituent at the C-3 position is modified. For instance, the chloride in GCLE can be substituted with iodide, which is then reacted with 2,3-cyclopentenopyridine to introduce the characteristic pyridinium group.[7][8]
-
Deprotection and Acylation: The protecting groups at the C-7 and C-4 positions are removed. The resulting 7-amino group is then acylated using an activated derivative of the aminothiazolyl-methoxyiminoacetic acid side chain, such as 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM).[7][8]
-
Salt Formation: The final cefpirome molecule is reacted with sulfuric acid to form the stable this compound salt, which is then isolated and purified.[6][9]
Caption: Generalized synthetic workflow for this compound.
Antibacterial Spectrum and Efficacy
Cefpirome demonstrates potent activity against a wide range of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 2: In Vitro Activity of Cefpirome (Representative MIC Values)
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus | 2.0 | 2.0 |
| Gram-Negative Aerobes | ||
| Acinetobacter calcoaceticus | 2.0 | 4.0 |
| Enterobacteriaceae | ≤0.5 | ≤0.5 |
| Haemophilus influenzae | ≤0.5 | ≤0.5 |
| Neisseria spp. | ≤0.5 | ≤0.5 |
| Pseudomonas aeruginosa | 2.0 | 8.0 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data compiled from multiple sources.
Experimental Protocols
This section details methodologies for the synthesis, analysis, and evaluation of this compound.
Synthesis of this compound from Cefotaxime
This protocol describes a method for synthesizing this compound starting from cefotaxime.[5][6]
Materials:
-
Cefotaxime
-
2,3-cyclopentenopyridine
-
Bromotrimethylsilane (as protecting agent)
-
Dry Tetrahydrofuran (THF, as organic solvent)
-
Sulfuric Acid
-
Acetone
-
Ice-water bath, reaction flask, nitrogen source
Procedure:
-
Preparation of Solution: In a reaction flask maintained in an ice-water bath, add dry THF. Under a nitrogen atmosphere, slowly add bromotrimethylsilane while keeping the temperature below 5°C.[5]
-
Substitution Reaction: To the prepared solution, add 2,3-cyclopentenopyridine, followed by cefotaxime. The molar ratio of cefotaxime to 2,3-cyclopentenopyridine should be between 1:7 and 1:12.[5] Allow the reaction to proceed to generate cefpirome dihydrobromide.
-
Salt Formation: To the resulting cefpirome solution, add a solution of sulfuric acid to initiate the salt-forming reaction.[6]
-
Crystallization and Isolation: Add acetone to the solution to induce crystallization. Stir the mixture at room temperature, then cool to below 10°C to complete crystallization.[6]
-
Purification: Filter the precipitate, wash the filter cake with acetone, and dry under vacuum to obtain the final this compound product.[6]
Spectrophotometric Determination of this compound
This protocol outlines a method for the quantitative determination of this compound using Folin-Ciocalteau (F-C) reagent.[10]
Materials:
-
This compound standard
-
Folin-Ciocalteau reagent (1N)
-
Sodium hydroxide solution (4% w/v)
-
Distilled water
-
UV-Visible Spectrophotometer with 10 mm quartz cells
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solution: Accurately weigh about 100 mg of pure this compound and dissolve it in 100 mL of distilled water to create a 1 mg/mL stock solution. Further dilute this stock to prepare a working standard solution of 100 µg/mL.[10]
-
Preparation of Calibration Curve:
-
Pipette aliquots of the working standard solution (ranging from 0.5 mL to 2.0 mL) into a series of 10 mL graduated test tubes.
-
To each tube, add 1.0 mL of F-C reagent and 3.0 mL of sodium hydroxide solution.[10]
-
Bring the final volume in each tube to 10 mL with distilled water.
-
Measure the absorbance of the resulting blue-colored solution at 700 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.[10]
-
-
Analysis of Sample: Prepare the sample solution containing an unknown concentration of this compound. Treat the sample solution in the same manner as the standards and measure its absorbance. Compute the concentration of this compound in the sample by referring to the standard calibration curve.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial isolate for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration significantly higher than the expected MIC range.
-
Preparation of Microdilution Plate:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).[13]
-
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate wells 1 through 11 with the prepared bacterial suspension. The final volume in each well will be 200 µL (or 100 µL depending on the specific protocol).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
-
Interpretation of Results: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[14]
References
- 1. goldbio.com [goldbio.com]
- 2. This compound | C22H24N6O9S3 | CID 11954008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102584856A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. One-Pot Synthesis of this compound from GCLE: Ingenta Connect [ingentaconnect.com]
- 9. CN100500671C - Synthesis method of antibiotic this compound - Google Patents [patents.google.com]
- 10. tsijournals.com [tsijournals.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. woah.org [woah.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdb.apec.org [pdb.apec.org]
The In Vitro Pharmacodynamics of Cefpirome Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the in vitro pharmacodynamics of Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic. It details its mechanism of action, antibacterial spectrum, and key pharmacodynamic parameters, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding for research and development applications.
Core Mechanism of Action
Cefpirome is a bactericidal agent that functions by disrupting the integrity of the bacterial cell wall.[1][2][3] Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][4]
Key aspects of its mechanism include:
-
Inhibition of Peptidoglycan Synthesis: Cefpirome binds to and inactivates PBPs, inhibiting the final transpeptidation step of peptidoglycan assembly.[4] This interference weakens the cell wall, leading to a loss of structural integrity and subsequent cell lysis.[1][2][4]
-
High PBP Affinity: It exhibits a high affinity for multiple PBPs, notably PBP 2 and PBP 3, which enhances its efficacy and may reduce the likelihood of resistance development compared to antibiotics targeting a single PBP.[1] The major target site for cefpirome has been identified as PBP 3.[5]
-
β-Lactamase Stability: Cefpirome's chemical structure provides stability against degradation by many common plasmid- and chromosome-mediated β-lactamases, enzymes that are a primary resistance mechanism for many bacteria.[1][6][7] This allows it to remain active against strains that are resistant to earlier-generation cephalosporins.[1][6]
Antibacterial Spectrum and Efficacy
Cefpirome has a broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative pathogens, including many strains resistant to third-generation cephalosporins.[1][6][8]
-
Gram-Negative Activity: It is highly active against Enterobacteriaceae such as E. coli, Klebsiella spp., and Enterobacter spp.[8][9] Cefpirome also demonstrates good activity against Pseudomonas aeruginosa, comparable to that of ceftazidime.[8][9] Its efficacy extends to cephalosporinase-depressed mutants of Enterobacter cloacae and Citrobacter freundii.[9]
-
Gram-Positive Activity: The drug is effective against methicillin-susceptible Staphylococcus aureus (MSSA), coagulase-negative staphylococci, and viridans group streptococci.[6][10] It is also active against Streptococcus pneumoniae, irrespective of penicillin susceptibility.[6]
-
Limitations: Cefpirome shows poor activity against methicillin-resistant Staphylococcus aureus (MRSA), enterococci, and the Bacteroides fragilis group.[9][10]
Quantitative In Vitro Data
The following tables summarize the minimum inhibitory concentration (MIC) data for Cefpirome against various clinically relevant bacterial isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 1: Cefpirome MIC₅₀ and MIC₉₀ Data for Key Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Staphylococcus aureus (MSSA) | 1.0 | 2.0 | [5][11] |
| Streptococcus pneumoniae | - | 0.25 | [9] |
| Enterococcus faecalis | 8.0 | - | [11] |
| Haemophilus influenzae | - | 0.12 | [9] |
| Escherichia coli | ≤0.5 | 4.0 | [5][9] |
| Klebsiella spp. | ≤0.5 | 2.0 | [5][9] |
| Enterobacter cloacae | ≤0.5 | 4.0 | [9][12] |
| Citrobacter freundii | ≤0.5 | 4.0 | [9] |
| Pseudomonas aeruginosa | 8.0 | 13.0 | [5][11][12] |
| Acinetobacter calcoaceticus | 2.0 | - | [11] |
Table 2: Comparative Susceptibility of Clinical Isolates
| Organism | Cefpirome (% Susceptible) | Third-Gen Cephalosporins (% Susceptible) | Reference |
| E. coli | 87% | 61% | [8] |
| Klebsiella spp. | 84% | 56% | [8] |
| Enterobacter spp. | 88% | 59% | [8] |
| Proteus spp. | 97% | 92% | [8] |
| S. typhi | 98% | 96% | [8] |
| Methicillin-Sensitive Staphylococci | 86% | 59% | [8] |
| Enterococci spp. | 82% | 72% | [8] |
Experimental Protocols for Pharmacodynamic Assessment
Standardized in vitro tests are crucial for evaluating the pharmacodynamic properties of Cefpirome.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: The determination of MIC is typically performed using broth microdilution or agar dilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[8][9]
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth.
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in Mueller-Hinton broth or agar.
-
Inoculation: Each dilution is inoculated with the bacterial suspension.
-
Incubation: The plates or tubes are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).
-
Endpoint Reading: The MIC is read as the lowest concentration of Cefpirome that shows no visible turbidity (broth) or colony formation (agar).
Time-Kill Kinetic Assays
These assays measure the rate of bacterial killing over time when exposed to an antibiotic.
Protocol: Time-kill studies assess the change in bacterial population after exposure to specific concentrations of Cefpirome, typically multiples of the MIC.[13][14]
-
Culture Preparation: A log-phase growth culture of the test organism is prepared.
-
Exposure: The bacterial suspension is added to flasks containing Cefpirome at various concentrations (e.g., 0x, 1x, 4x, 8x MIC) and a growth control.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: Samples are serially diluted, plated onto agar, and incubated. The resulting colonies are counted to determine the number of viable bacteria (CFU/mL).
-
Analysis: The log₁₀ CFU/mL is plotted against time to generate killing curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.
Studies show that Cefpirome alone can result in a 2-3 log decrease in bacterial count within 4-6 hours, though regrowth may occur by 24 hours in some cases.[15]
Post-Antibiotic Effect (PAE)
PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antibiotic, even after its removal from the medium.[16][17][18]
Protocol:
-
Exposure: A bacterial culture is exposed to a supra-MIC concentration of Cefpirome for a defined period (e.g., 1-2 hours).
-
Removal of Antibiotic: The antibiotic is removed by methods such as repeated centrifugation and washing, or significant dilution.
-
Regrowth Monitoring: The culture is incubated in fresh, antibiotic-free medium.
-
Quantification: Viable counts are performed at regular intervals to monitor the time it takes for the treated culture to resume logarithmic growth compared to an untreated control.
-
Calculation: PAE is calculated as T - C, where T is the time required for the viable count of the treated culture to increase by 1-log₁₀, and C is the corresponding time for the control.
For Cefpirome, studies have demonstrated a significant post-antibiotic-sub-MIC-effect (PA-SME), where the presence of even sub-inhibitory concentrations after the initial exposure markedly delays bacterial regrowth.[16]
Mechanisms of Bacterial Resistance
While Cefpirome is stable against many β-lactamases, resistance can still emerge through several mechanisms.[19][20]
-
Enzymatic Degradation: Production of certain β-lactamases, such as extended-spectrum β-lactamases (ESBLs) of the SHV type or LCR-1 and PSE-2 enzymes in P. aeruginosa, can degrade Cefpirome.[6][21]
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Cefpirome, thereby decreasing its efficacy.[20]
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the loss or modification of porin channels, can limit Cefpirome's entry into the cell.[19]
-
Efflux Pumps: Bacteria can actively transport Cefpirome out of the cell using efflux pumps, preventing it from reaching a sufficient intracellular concentration to inhibit its target PBPs.[19][20]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cefpirome | C22H22N6O5S2 | CID 5479539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. mims.com [mims.com]
- 5. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. In-vitro antimicrobial activity of Cefpirome: a new fourth-generation cephalosporin against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of cefpirome against microorganisms isolated in haematology, oncology and intensive care units in Switzerland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activity of cefpirome and cefepime, two new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antimicrobial activity in vitro of cefpirome and 6 other beta-lactam antibacterial agents against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [In vitro antibacterial activity of a new cephalosporin: cefpirome (HR 810). Comparison with ceftriaxone, cefotaxime, latamoxef and ceftazidime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. page-meeting.org [page-meeting.org]
- 15. In vitro time-kill curves of cefepime and cefpirome combined with amikacin, gentamicin or ciprofloxacin against Klebsiella pneumoniae producing extended-spectrum beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Post-exposure effects of cefepime and cefpirome on isogenic Escherichia coli hosts producing SHV-extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 20. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activity of cefpirome (HR810) against Pseudomonas aeruginosa strains with characterised resistance mechanisms to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefpirome Sulfate: A Technical Guide to its Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam class, its efficacy, particularly against clinically significant Gram-positive pathogens, positions it as a crucial agent in treating severe and nosocomial infections.[3][4] This technical guide provides an in-depth analysis of Cefpirome's antimicrobial activity against Gram-positive bacteria, detailing its mechanism of action, in vitro susceptibility data, and the experimental protocols used for its evaluation.
Mechanism of Action
The primary antibacterial action of this compound is the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][5] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Cefpirome weakens the cell wall, leading to cellular lysis and bacterial death.[1][5]
A key characteristic of Cefpirome is its high affinity for multiple PBPs, including PBP 2 and PBP 3.[1][6] Its chemical structure, featuring a zwitterionic nature, facilitates penetration through the outer membranes of bacteria and confers significant stability against hydrolysis by many common β-lactamases, enzymes that are a primary mechanism of resistance to other β-lactam antibiotics.[1][7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cefpirome - Wikipedia [en.wikipedia.org]
- 3. Cefpirome: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 4. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Cefpirome Sulfate: A Technical Guide on its Efficacy Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] Its robust efficacy, particularly against challenging Gram-negative pathogens, positions it as a significant agent in the clinical management of severe infections.[5] Developed to overcome the resistance mechanisms that limit the effectiveness of earlier-generation cephalosporins, Cefpirome's molecular structure confers stability against many β-lactamases and facilitates penetration through the complex outer membrane of Gram-negative bacteria.[1][4][6] This guide provides a detailed technical overview of Cefpirome's mechanism of action, in vitro and clinical effectiveness, common bacterial resistance pathways, and the experimental protocols used to evaluate its potency.
Mechanism of Action
Cefpirome exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][7] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][8] The mechanism against Gram-negative bacteria involves several key steps:
-
Outer Membrane Penetration : As a zwitterion, Cefpirome can efficiently penetrate the outer membrane of Gram-negative bacteria, a crucial step to reach its target PBPs located in the periplasmic space.[8][9]
-
PBP Inhibition : Once in the periplasm, Cefpirome covalently binds to the active site of PBPs, with a high affinity for multiple types, including PBP 2 and PBP 3.[1]
-
Disruption of Peptidoglycan Synthesis : This binding inactivates the transpeptidase function of the PBPs, which is responsible for cross-linking the peptidoglycan chains.[1][8]
-
Cell Lysis : The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][7]
A key advantage of Cefpirome is its stability in the presence of many chromosomally and plasmid-mediated β-lactamases, enzymes that are a common cause of resistance to other β-lactam antibiotics.[1][6][10]
Caption: Mechanism of Cefpirome action against Gram-negative bacteria.
In Vitro Efficacy
The in vitro activity of Cefpirome has been extensively evaluated against a wide range of clinically significant Gram-negative bacteria. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics.
| Gram-Negative Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Comparator Antibiotics & Notes |
| Acinetobacter calcoaceticus | 2 | 4 | Cefpirome was the most active among five tested cephalosporins.[11] |
| Pseudomonas aeruginosa | 2 | 8 | Activity is comparable to ceftazidime.[11][12] However, some studies show higher resistance rates compared to ceftazidime and cefepime.[2] |
| Escherichia coli | ≤1 | ≤1 | Cefpirome is highly active.[11] A multi-center study showed 87% susceptibility, compared to 61% for third-generation cephalosporins.[12][13] |
| Klebsiella spp. | ≤1 | ≤1 | Highly active.[11] A study reported 84% susceptibility versus 56% for third-generation cephalosporins.[12][13] |
| Enterobacter spp. | ≤1 | ≤1 | Cefpirome demonstrates potent activity.[11] A study found 88% susceptibility, significantly higher than the 59% for third-generation cephalosporins.[12][13] |
| Proteus spp. (indole-positive) | ≤1 | ≤1 | Highly active.[10] A comparative study showed 97% susceptibility.[12][13] |
| Salmonella spp. | ≤0.5 | ≤0.5 | Excellent activity demonstrated.[10] |
| Haemophilus influenzae | ≤0.25 | ≤0.25 | Highly susceptible, including β-lactamase producing strains.[10] |
| Neisseria gonorrhoeae | ≤0.5 | ≤0.5 | Highly susceptible, including β-lactamase producers.[10] |
Mechanisms of Bacterial Resistance
Despite its stability, resistance to Cefpirome can emerge in Gram-negative bacteria through several mechanisms. Understanding these pathways is crucial for ongoing drug development and stewardship efforts.
-
Enzymatic Degradation : The most common resistance mechanism against β-lactam antibiotics is the production of β-lactamase enzymes.[14] While Cefpirome is stable against many common β-lactamases like TEM-1, TEM-2, and SHV-1, some novel AmpC β-lactamases and certain extended-spectrum β-lactamases (ESBLs) are capable of hydrolyzing it, leading to resistance.[2][10][14]
-
Target Site Modification : Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cefpirome, thereby diminishing its inhibitory effect.[15] This is a common resistance strategy employed by bacteria against β-lactam antibiotics.
-
Reduced Permeability : Gram-negative bacteria can limit the influx of Cefpirome by modifying or down-regulating the expression of outer membrane porin channels, effectively reducing the intracellular concentration of the drug.[15]
-
Efflux Pumps : Bacteria can actively extrude Cefpirome from the cell using multidrug efflux pumps. These transport proteins, located in the bacterial membranes, pump out noxious substances, including antibiotics, preventing them from reaching their target concentration.[15]
Caption: Key resistance mechanisms to Cefpirome in Gram-negative bacteria.
Clinical Efficacy
Clinical trials have validated the in vitro potency of Cefpirome, demonstrating its effectiveness in treating severe infections caused by Gram-negative pathogens.
| Infection Type | Patient Population | Key Findings & Success Rates | Comparator |
| Sepsis / Bacteremia | Patients with severe sepsis | A multicenter trial showed a 94.7% overall clinical success rate (54/57 patients). For patients with positive blood cultures, the cure rate was 90.9% (20/22).[3] E. coli and Klebsiella were the predominant pathogens.[3] | N/A (single-arm study) |
| Sepsis / Bacteremia | Patients with suspected bacteremia | Clinical success rates were 77% for Cefpirome vs. 67% for ceftazidime in patients with positive blood cultures (difference not statistically significant).[2] | Ceftazidime |
| Febrile Neutropenia | Febrile neutropenic patients | In one study, the clinical success rate at the end of the protocol was 59% for Cefpirome.[2] Another analysis showed an 89% improvement in clinical outcome.[2] | Piperacillin-Tazobactam (50% success) |
| Obstetric & Gynecological Infections | 139 evaluable patients | The overall clinical improvement rate was 80.6%. The bacterial eradication rate was 84.7%.[4] | N/A (single-arm study) |
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone for assessing the effectiveness of an antibiotic. The broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is a widely used protocol.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum :
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., saline) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions :
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 mg/L down to 0.06 mg/L).
-
-
Inoculation and Incubation :
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results :
-
After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of Cefpirome that completely inhibits visible growth of the organism.
-
Caption: Experimental workflow for broth microdilution MIC testing.
Conclusion
This compound remains a potent therapeutic option against a wide array of Gram-negative bacteria, including many strains resistant to earlier cephalosporin generations.[1][12] Its efficacy is rooted in its rapid penetration of the bacterial outer membrane, high affinity for multiple PBPs, and stability against common β-lactamases.[1] While clinical data supports its use in severe infections like sepsis and febrile neutropenia, the emergence of resistance through mechanisms such as ESBL production and porin modification necessitates continuous surveillance and responsible antibiotic stewardship.[2][3] The standardized protocols for susceptibility testing are vital for guiding clinical decisions and monitoring resistance trends, ensuring that Cefpirome continues to be an effective tool in the fight against pathogenic Gram-negative bacteria.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cefpirome: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 3. Efficacy and safety of twice daily administration of cefpirome in the empiric treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical study of cefpirome sulphate in obstetric and gynaecological infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. goldbio.com [goldbio.com]
- 8. Cephalosporin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bactericidal activity of cefpirome (HR 810) against 513 gram-negative bacteria isolated from blood of septicemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro antimicrobial activity of Cefpirome: a new fourth-generation cephalosporin against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.aku.edu [scholars.aku.edu]
- 14. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Cefpirome Sulfate: A Technical Guide for Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpirome Sulfate, a fourth-generation cephalosporin, stands as a potent tool in the arsenal against a wide array of bacterial pathogens. This technical guide provides an in-depth exploration of this compound for microbiology research applications. It details its mechanism of action, antimicrobial spectrum, and the prevalent mechanisms of bacterial resistance. Furthermore, this document offers comprehensive, step-by-step protocols for key in vitro assays, including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic analysis, and synergy testing. Visualized through detailed diagrams, the guide clarifies the bacterial cell wall synthesis pathway targeted by Cefpirome, illustrates experimental workflows, and elucidates the logic of resistance mechanisms. This resource is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound in their research endeavors.
Introduction to this compound
Cefpirome is a parenteral, semi-synthetic, fourth-generation cephalosporin antibiotic.[1] Structurally, it is characterized by a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl group at position 3 and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side group at position 7.[1] As a beta-lactam antibiotic, its primary mode of action is the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][2] Cefpirome exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and demonstrates stability in the presence of many common beta-lactamase enzymes.[3][4] These characteristics make it a valuable agent in both clinical settings and for in vitro research applications.
Mechanism of Action
The bactericidal activity of this compound is achieved through the inhibition of bacterial cell wall synthesis.[5] Specifically, Cefpirome binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1][5] PBPs play a crucial role in the terminal stages of peptidoglycan synthesis, the primary component of the bacterial cell wall. Peptidoglycan provides structural integrity and protects the bacterium from osmotic lysis.[5]
By binding to PBPs, Cefpirome inhibits the transpeptidation step in peptidoglycan synthesis.[2] This prevents the cross-linking of peptidoglycan chains, thereby weakening the cell wall.[5] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[1] Cefpirome has a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[5]
References
- 1. Susceptibility of non-fermentative gram-negative bacteria to ciprofloxacin, norfloxacin, amifloxacin, pefloxacin and cefpirome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkerboard Synergy Testing [bio-protocol.org]
- 5. Bactericidal activity of cefpirome (HR 810) against 513 gram-negative bacteria isolated from blood of septicemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefpirome Sulfate Tissue Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the tissue penetration of Cefpirome Sulfate, a fourth-generation cephalosporin. Understanding the extent to which an antibiotic penetrates various body tissues and fluids is critical for predicting its efficacy in treating infections at different sites. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant processes to provide a comprehensive resource for professionals in drug development and infectious disease research.
Quantitative Analysis of Cefpirome Tissue Penetration
The ability of Cefpirome to reach the site of infection in sufficient concentrations is a key determinant of its clinical success. The following tables summarize the quantitative data on Cefpirome concentration in various human tissues and fluids, compiled from multiple pharmacokinetic studies.
Table 1: Cefpirome Concentration in Inflammatory and Abscess Fluids
| Tissue/Fluid | Dosage | Subjects | Mean Peak Concentration (mg/L) | Time to Peak Concentration (hours) | Penetration (%)* | Reference |
| Inflammatory Fluid | 1 g IV | 6 healthy male volunteers | 39.2 | 1.9 | 123 | [1][2] |
| Abscess Fluid | 2 g IV | 12 patients with abscesses | 12 (variable) | Variable | Highly variable |
*Penetration is often expressed as the ratio of the Area Under the Curve (AUC) in the tissue/fluid to the AUC in plasma.
Table 2: Cefpirome Penetration into the Central Nervous System
| Condition | Dosage | Subjects | Mean CSF Concentration (mg/L) | Time Post-Dose (hours) | Reference |
| Non-inflamed Meninges | 2 g IV | 20 adult patients | 0.50 - 0.83 | 1 - 8.3 | |
| Purulent Meningitis | 2 g IV | 25 adult patients | 2.26 - 4.17 | 2 - 12 | |
| Bacterial Meningitis | 50 mg/kg IV | 15 children | 10.8 (peak) | ~2 |
Table 3: Cefpirome Concentration in Pulmonary Tissues
| Tissue/Fluid | Dosage | Subjects | Mean Concentration | Notes | Reference |
| Bronchial Mucosa | 1 g IV | 37 patients | 19.3 mg/kg | - | [3] |
| Epithelial Lining Fluid | 1 g IV | 8 patients | 7.2 mg/L | - | [3] |
| Unaffected Lung Tissue | 30 mg/kg IV (every 12h) | 8 septic patients | 48 mg/L (peak) | Steady-state conditions | |
| Infected Lung Tissue | 30 mg/kg IV (every 12h) | 8 septic patients | 45 mg/L (peak) | Steady-state conditions |
Table 4: Cefpirome Concentration in Skin and Soft Tissues
| Tissue | Dosage | Subjects | Mean Concentration | Notes | Reference |
| Subcutaneous Adipose Tissue | 2 g IV | 7 healthy volunteers | AUC₀₋₂₄₀: 13.11 g·min/L | - | [4][5] |
| Subcutaneous Adipose Tissue | 2 g IV | 11 septic patients | AUC₀₋₂₄₀: 6.90 g·min/L | Penetration is impaired in septic patients. | [4][5] |
Table 5: Cefpirome Concentration in Renal Tissue (Animal Data)
| Tissue | Dosage | Subjects | Mean Residual Concentration | Notes | Reference |
| Kidney | 20 mg/kg oral (twice daily for 7 days) | Rats | High | Second highest after the liver. | [6] |
Experimental Protocols
The data presented above were generated from a variety of clinical and preclinical studies. Understanding the methodologies employed is crucial for interpreting the results. Below are detailed descriptions of the key experimental protocols used in the cited studies.
Cantharidin-Induced Blister Fluid Model for Inflammatory Fluid Penetration
-
Objective: To simulate the penetration of Cefpirome into an inflammatory exudate.
-
Subjects: Healthy human volunteers.
-
Procedure:
-
A blistering agent, cantharidin, is applied to the forearm skin to induce the formation of a sterile blister.
-
The fluid within the blister, which mimics inflammatory exudate, is sampled at various time points after intravenous administration of Cefpirome.
-
Simultaneously, blood samples are drawn to determine serum concentrations.
-
-
Drug Administration: Typically, a single intravenous dose (e.g., 1 g) is administered.
-
Sample Analysis: Cefpirome concentrations in both serum and blister fluid are quantified using High-Performance Liquid Chromatography (HPLC).
Cerebrospinal Fluid (CSF) Penetration Studies
-
Objective: To determine the extent of Cefpirome entry into the central nervous system, both in the presence and absence of meningeal inflammation.
-
Subjects: Patients undergoing lumbar puncture for diagnostic or therapeutic reasons.
-
Procedure:
-
Patients are administered a single intravenous dose of Cefpirome at a specified time before the scheduled lumbar puncture.
-
During the lumbar puncture, a sample of CSF is collected.
-
Blood samples are collected at multiple time points to establish the serum pharmacokinetic profile.
-
-
Drug Administration: Intravenous doses ranging from 50 mg/kg in children to 2 g in adults have been used.
-
Sample Analysis: Cefpirome concentrations in serum and CSF are determined by HPLC.
Bronchoalveolar Lavage (BAL) for Pulmonary Tissue Fluid Analysis
-
Objective: To measure Cefpirome concentrations in the epithelial lining fluid (ELF) and bronchial mucosa.
-
Subjects: Patients undergoing bronchoscopy for clinical indications.
-
Procedure:
-
A single intravenous dose of Cefpirome is administered prior to the bronchoscopy.
-
During the procedure, a bronchoscope is used to instill and then aspirate a sterile saline solution from a lung subsegment (BAL).
-
Biopsy samples of the bronchial mucosa are also collected.
-
-
Drug Administration: A typical dose is 1 g administered intravenously.
-
Sample Analysis: Cefpirome concentrations in serum, BAL fluid, and homogenized mucosal tissue are measured by HPLC. The concentration in ELF is calculated based on the urea dilution method.
Microdialysis for Interstitial Fluid Concentration Measurement
-
Objective: To measure the unbound, pharmacologically active concentration of Cefpirome in the interstitial fluid of tissues like subcutaneous adipose tissue and muscle.
-
Subjects: Healthy volunteers or patient populations (e.g., septic patients).
-
Procedure:
-
A microdialysis probe, which has a semipermeable membrane at its tip, is inserted into the target tissue.
-
The probe is continuously perfused with a physiological solution at a low flow rate.
-
Cefpirome in the interstitial fluid diffuses across the membrane into the perfusion fluid (dialysate).
-
The dialysate is collected at timed intervals for analysis.
-
-
Drug Administration: Intravenous administration of Cefpirome (e.g., 2 g).
-
Sample Analysis: Cefpirome concentrations in the dialysate are quantified by HPLC.
Visualizing Methodologies and Influencing Factors
Experimental Workflow for Tissue Penetration Studies
The following diagram illustrates a generalized workflow for a clinical study investigating the tissue penetration of Cefpirome.
Factors Influencing Cefpirome Tissue Penetration
Cefpirome's ability to penetrate tissues is not governed by specific signaling pathways but rather by a combination of its physicochemical properties and the physiological characteristics of the tissue barriers. The following diagram illustrates these relationships.
References
- 1. Pharmacokinetics and tissue penetration of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics and pharmacodynamics of cefpirome in subcutaneous adipose tissue of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cefpirome Sulfate: A Technical Guide to its Mode of Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism by which Cefpirome Sulfate, a fourth-generation cephalosporin, exerts its bactericidal effects through the disruption of bacterial cell wall synthesis. The document details the antibiotic's interaction with its primary targets, presents quantitative data on its efficacy, outlines the experimental protocols used for these assessments, and provides visual representations of the key processes.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cefpirome is a β-lactam antibiotic that targets the integrity of the bacterial cell wall, a structure essential for bacterial survival and shape maintenance.[1][2] Its action is bactericidal, leading directly to cell death.[3]
The fundamental mechanism involves the following sequence of events:
-
Target Identification : The primary targets of Cefpirome are the Penicillin-Binding Proteins (PBPs).[1][4] PBPs are bacterial enzymes, specifically transpeptidases, located on the inner membrane of the bacterial cell wall.[4] Their crucial function is to catalyze the final steps of peptidoglycan synthesis, creating the cross-links between glycan chains that give the cell wall its strength and rigidity.[3][][6]
-
Irreversible Inhibition : Cefpirome's molecular structure, containing a β-lactam ring, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.[3] This allows it to bind covalently to the active site of PBPs.[] This binding is effectively irreversible and inactivates the enzyme.[4]
-
Disruption of Cell Wall Synthesis : With the PBPs inactivated, the essential transpeptidation step is blocked.[7] This prevents the formation of peptidoglycan cross-links, halting the synthesis and repair of the cell wall.[2][8]
-
Cell Lysis : The resulting cell wall is weakened and structurally deficient.[1][2] It can no longer withstand the internal osmotic pressure of the bacterial cytoplasm, leading to cell lysis and death.[1][4] This broad-spectrum activity is enhanced by Cefpirome's ability to penetrate the outer membrane of Gram-negative bacteria and its stability against many β-lactamases.[1][9]
Quantitative Data Presentation
Table 1: PBP Binding Affinity of Cefpirome
The efficacy of Cefpirome is rooted in its high binding affinity for multiple essential PBPs.[1] Affinities are often expressed as the IC50, the concentration of the antibiotic required to inhibit 50% of the binding of a labeled probe to the PBP. A lower IC50 value indicates a higher binding affinity.
| Bacterial Species | PBP Target | IC50 (µg/mL) | Reference(s) |
| Escherichia coli K-12 | PBP 2 | >20-fold higher than Cefepime | [10][11] |
| PBP 3 | ≤ 0.5 | [10][11][12] | |
| Pseudomonas aeruginosa SC8329 | PBP 2 | > 25 | [10][11][12] |
| PBP 3 | < 0.0025 | [10][11][12] | |
| Methicillin-Resistant S. aureus (MRSA) | PBP 1 | Primary Affinity | [13] |
| PBP 2 | Primary Affinity | [13] | |
| PBP 2a | Not saturated by 64 mg/L | [13] |
Table 2: In Vitro Antimicrobial Activity of Cefpirome (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Cefpirome demonstrates potent activity against a broad spectrum of pathogens.[14][15]
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Acinetobacter calcoaceticus | 2 | 4 | [16] |
| Pseudomonas aeruginosa | 2 | 8 | [16] |
| Pseudomonas aeruginosa | 8 | - | [17] |
| Enterobacteriaceae | - | ≤ 1 | [16][17] |
| Methicillin-Resistant S. aureus (MRSA) | 8 (at 24h) | - | [13] |
Experimental Protocols
A. Protocol: Competitive PBP Binding Affinity Assay
This protocol outlines a common method to determine the IC50 of Cefpirome for specific PBPs by measuring its ability to compete with a labeled β-lactam probe.[10][11][18]
1. Preparation of Bacterial Membranes:
-
Culture the target bacterial strain (e.g., E. coli K-12) to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).
-
Harvest cells by centrifugation.
-
Lyse the cells using methods such as sonication or French press in a suitable buffer.
-
Isolate the cell membranes, which contain the PBPs, via ultracentrifugation. Resuspend the membrane pellet in a storage buffer.
2. Competition Binding Reaction:
-
In a series of microcentrifuge tubes, add a fixed amount of the isolated membrane preparation.
-
Add serial dilutions of this compound to the tubes to achieve a range of final concentrations. Include a control tube with no Cefpirome.
-
Incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C) to allow Cefpirome to bind to the PBPs.
-
Add a fixed, sub-saturating concentration of a labeled β-lactam probe (e.g., [3H]benzylpenicillin or fluorescent Bocillin FL) to all tubes.[11][19]
-
Incubate for another defined period to allow the probe to bind to any PBPs not occupied by Cefpirome.
3. Detection and Quantification:
-
Stop the binding reaction (e.g., by adding a sample buffer with SDS).
-
Separate the membrane proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the labeled PBPs. For radiolabeled probes, this is done via fluorography on X-ray film.[12] For fluorescent probes, in-gel fluorescence imaging is used.[19]
-
Quantify the band intensity for each PBP at each Cefpirome concentration using a scanning laser densitometer.[12]
4. Data Analysis:
-
Calculate the percentage of probe binding at each Cefpirome concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition versus the log of the Cefpirome concentration.
-
Determine the IC50 value, which is the concentration of Cefpirome that results in a 50% reduction in probe binding to a specific PBP.
B. Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a specific bacterial strain.[20][21]
1. Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The concentration range should span the expected MIC of the test organism.
-
Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only, no bacteria).
2. Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate (except the negative control).
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
4. Reading and Interpretation:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. Cephalosporin - Wikipedia [en.wikipedia.org]
- 4. Cefpirome | C22H22N6O5S2 | CID 5479539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Activity of cefpirome combined with beta-lactamase inhibitors and affinity for the penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bactericidal activity of cefpirome (HR 810) against 513 gram-negative bacteria isolated from blood of septicemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [In vitro antimicrobial activity of cefpirome compared to other broad-spectrum beta-lactam drugs against 804 clinical isolates from 9 Brazilian hospitals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combating Multidrug-Resistant Bacteria by Integrating a Novel Target Site Penetration and Receptor Binding Assay Platform Into Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. woah.org [woah.org]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Cefpirome Sulfate: A Technical Overview for Researchers in Oncology
For the attention of researchers, scientists, and drug development professionals, this document provides a technical overview of Cefpirome Sulfate, primarily focusing on its established role in clinical settings relevant to cancer patients. It is crucial to note that, based on current scientific literature, this compound is investigated and utilized as a potent, fourth-generation cephalosporin antibiotic for treating severe bacterial infections, rather than as a direct anti-cancer agent.
Cefpirome is recognized for its broad-spectrum antibacterial activity, which is particularly valuable in the management of infections in immunocompromised individuals, such as those undergoing cancer therapy.[1][2][3] Its efficacy extends to a wide range of Gram-positive and Gram-negative bacteria.[4][5]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[4][6] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[4][6][7] This disruption leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death.[6][7] Cefpirome's stability against many plasmid- and chromosome-mediated beta-lactamases contributes to its broad-spectrum activity.[2]
Clinical Application in Oncology
The clinical relevance of this compound in oncology is primarily for the treatment of severe infections. Cancer patients, particularly those with hematological malignancies or those undergoing chemotherapy, are often susceptible to life-threatening infections due to neutropenia.[1][3] Cefpirome has been studied for its effectiveness in treating conditions such as febrile neutropenia, sepsis, and other nosocomial infections in this patient population.[1][2]
Quantitative Data: In Vitro Antibacterial Activity
While direct anti-cancer efficacy data is not available in the provided research, extensive data exists on its antibacterial potency. The following table summarizes the Minimum Inhibitory Concentration (MIC90) values for Cefpirome against various bacterial isolates, providing a quantitative measure of its activity.
| Bacterial Group/Species | MIC90 (mg/L) | Reference |
| Enterobacteriaceae | 4 | [8] |
| Methicillin-susceptible staphylococci | 1 | [8] |
| Streptococcus pneumoniae | 0.25 | [8] |
| Haemophilus influenzae | 0.12 | [8] |
| Cephalosporinase-depressed mutants of Enterobacter cloacae and Citrobacter freundii | 4 | [8] |
| Klebsiella spp. with extended-spectrum-beta-lactamase | 2 | [8] |
Experimental Protocols
Detailed experimental protocols for assessing the direct anti-cancer activity of this compound are not available, as this is not its area of investigation. However, standard protocols for determining its antibacterial efficacy, as referenced in the literature, are outlined below.
Antimicrobial Susceptibility Testing (AST) Workflow
This generalized workflow is based on standard microbiological procedures for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacterial isolates.
Methodology:
-
Bacterial Isolates: Obtain clinical isolates from cancer patients, for example, from blood cultures.[9]
-
Antimicrobial Agents: Prepare stock solutions of this compound and other comparator antibiotics.
-
Susceptibility Testing: Perform microdilution testing according to established standards (e.g., National Committee for Clinical Laboratory Standards - NCCLS).[8]
-
A series of dilutions of this compound are prepared in microtiter plates.
-
A standardized inoculum of the bacterial isolate is added to each well.
-
Plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).
-
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The MIC90 represents the concentration required to inhibit 90% of the tested isolates.
Signaling Pathways and Cancer Research
Research into cancer biology has identified numerous signaling pathways that are critical for tumor development, proliferation, and survival, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[10] These pathways are frequent targets for novel anti-cancer therapies. For instance, the PI3K/AKT pathway is crucial for regulating cell growth and survival, and its deregulation is common in many cancers.
It is important to reiterate that the current body of research does not provide evidence of this compound directly interacting with or modulating these cancer-related signaling pathways. Its role in oncology is confined to its potent antibacterial action, which is critical for managing secondary complications in cancer patients.
Conclusion
This compound is a powerful fourth-generation cephalosporin with a well-documented mechanism of action against a broad spectrum of bacteria. For researchers in oncology, its significance lies in its clinical utility for treating severe and often life-threatening infections that are common in cancer patients, particularly those who are neutropenic. There is currently no scientific evidence to suggest that this compound possesses direct anti-tumor properties or that it modulates cancer-specific signaling pathways. Future research could explore novel applications, but its current role remains firmly within the domain of antimicrobial therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Cefpirome - Wikipedia [en.wikipedia.org]
- 6. mims.com [mims.com]
- 7. Cefpirome | C22H22N6O5S2 | CID 5479539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro activity of cefpirome against microorganisms isolated in haematology, oncology and intensive care units in Switzerland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activity of cefpirome and other antimicrobial agents against isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Cefpirome Sulfate in Plant Biology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic, is recognized for its broad-spectrum antibacterial activity. While its primary application lies in clinical medicine, its utility extends to plant biology research, particularly in the realm of plant tissue culture. This technical guide provides an in-depth overview of the current understanding and potential applications of this compound in plant science. It covers its mechanism of action against bacterial contaminants, protocols for its use in sterile plant cultures, and discusses its potential phytotoxicity and indirect effects on plant physiology. This document aims to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to ensure aseptic conditions and advance plant-based research and biotechnology.
Introduction to this compound
Cefpirome is a beta-lactam antibiotic belonging to the fourth generation of cephalosporins.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to cell lysis.[2] This potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a candidate for controlling contamination in plant tissue culture.[1] Plant tissue culture is a collection of techniques used to maintain or grow plant cells, tissues, or organs under sterile conditions on a nutrient culture medium of known composition.[] However, microbial contamination is a pervasive issue that can lead to the loss of valuable plant material.[] The use of antibiotics like this compound can be a critical component in maintaining axenic cultures.
Mechanism of Action in Bacteria
The efficacy of this compound in plant tissue culture stems from its well-understood antibacterial properties. The antibiotic targets penicillin-binding proteins (PBPs) in bacteria, which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these proteins, Cefpirome disrupts cell wall formation, leading to bacterial cell death.
Caption: Mechanism of Cefpirome's bactericidal action.
Application in Plant Tissue Culture
The primary use of this compound in plant biology is to eliminate or prevent bacterial contamination in in vitro cultures. This is particularly crucial during the initiation of cultures from explants, which can harbor endophytic bacteria, and in Agrobacterium-mediated genetic transformation to remove the bacteria after gene transfer.
General Protocol for Use
While specific concentrations for this compound are not widely documented in plant literature, a general protocol can be adapted from the use of other cephalosporins like Cefotaxime. It is crucial to determine the optimal concentration for each plant species and experimental system to balance antibacterial efficacy with minimal phytotoxicity.
Experimental Protocol: Determining Optimal this compound Concentration
-
Prepare Stock Solution: Aseptically prepare a stock solution of this compound (e.g., 50 mg/mL) in sterile distilled water. Filter-sterilize the solution using a 0.22 µm syringe filter. Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
-
Media Preparation: Prepare the desired plant tissue culture medium (e.g., Murashige and Skoog medium) and autoclave.[4]
-
Antibiotic Supplementation: After the medium has cooled to approximately 45-50°C, add the this compound stock solution to achieve a range of final concentrations (e.g., 0, 50, 100, 250, 500 mg/L).
-
Explant Culture: Culture the desired plant explants on the prepared media.
-
Data Collection: Over a period of several weeks, monitor for signs of bacterial contamination and phytotoxicity. Quantitative data to collect includes:
-
Percentage of contaminated explants.
-
Percentage of surviving explants.
-
Callus induction frequency and fresh weight.
-
Shoot regeneration frequency and number of shoots per explant.
-
Root formation and elongation.
-
-
Analysis: Determine the lowest concentration of this compound that effectively controls bacterial contamination with the least negative impact on plant growth and regeneration.
Caption: Workflow for optimizing Cefpirome concentration.
Potential Phytotoxicity and Non-Antimicrobial Effects
While effective against bacteria, antibiotics can have unintended effects on plant cells. Due to the endosymbiotic origin of mitochondria and chloroplasts from bacteria, antibiotics that target bacterial ribosomes can also affect protein synthesis within these organelles.[5][6] Although beta-lactam antibiotics like Cefpirome primarily target cell wall synthesis, which is absent in plant cells, they can still induce stress responses or have hormone-like effects at certain concentrations.
For instance, the related antibiotic Cefotaxime has been shown to promote somatic embryogenesis and shoot regeneration in some plant species, such as sugarcane and banana, at concentrations up to 500 mg/L.[2][7] Conversely, other antibiotics like carbenicillin have shown to be inhibitory to regeneration at higher concentrations in some studies.[8]
Table 1: Effects of Related Beta-Lactam Antibiotics on Plant Tissue Culture
| Antibiotic | Plant Species | Concentration (mg/L) | Observed Effect |
| Cefotaxime | Sugarcane | 500 | Promoted somatic embryogenesis and shoot regeneration[7] |
| Cefotaxime | Banana | 400-500 | Promoted shoot multiplication and elongation[2] |
| Cefotaxime | Maize | 150 | Enhanced morphogenesis and plant regeneration[9] |
| Carbenicillin | Carrot | 200 | Stimulated plant regeneration[8] |
| Carbenicillin | Carrot | 400-500 | Reduced regeneration ability[8] |
Potential Impact on Plant Signaling Pathways
The introduction of a xenobiotic compound like this compound can potentially trigger plant stress signaling pathways. While direct evidence for Cefpirome's interaction with plant signaling is absent, a hypothetical pathway can be proposed based on general plant stress responses. The presence of the antibiotic could be perceived as a form of chemical stress, leading to the production of reactive oxygen species (ROS). This, in turn, could activate downstream signaling cascades, such as MAPK pathways, leading to the expression of stress-responsive genes.
Caption: Hypothetical plant stress response to Cefpirome.
Conclusion and Future Directions
This compound presents a valuable tool for controlling bacterial contamination in plant biology research, particularly in tissue culture applications. Its broad-spectrum activity is a significant advantage in maintaining aseptic conditions. However, researchers must be cognizant of its potential phytotoxic effects and the possibility of non-antimicrobial impacts on plant growth and development.
Future research should focus on establishing species-specific optimal concentrations for this compound. Furthermore, studies investigating its uptake, translocation, and metabolism in plants are needed to better understand its physiological effects. Elucidating any potential interactions with plant signaling pathways could also open new avenues for its application in modulating plant development and stress responses. A thorough understanding of these aspects will enable the more precise and effective use of this compound in advancing plant science and biotechnology.
References
- 1. Fourth generation cephalosporins in the antimicrobial chemotherapy of surgical infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horticultureresearch.net [horticultureresearch.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic use and abuse: a threat to mitochondria and chloroplasts with impact on research, health, and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of cefotaxime on somatic embryogenesis and shoot regeneration in sugarcane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Cefpirome Sulfate Powder for Researchers and Drug Development Professionals
Abstract
Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis and its high stability against many β-lactamases.[3] This technical guide provides an in-depth overview of the fundamental characteristics of this compound powder, including its physicochemical properties, mechanism of action, pharmacokinetic parameters, stability profile, and detailed analytical methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this important antibiotic.
Introduction
Cefpirome (C₂₂H₂₂N₆O₅S₂) is a semisynthetic, broad-spectrum cephalosporin antibiotic.[4][5] It is formulated as a sulfate salt (C₂₂H₂₂N₆O₅S₂·H₂SO₄) for parenteral administration.[6] As a fourth-generation cephalosporin, Cefpirome possesses enhanced activity against a wide range of bacterial pathogens and exhibits greater resistance to hydrolysis by many chromosomally-mediated and plasmid-mediated β-lactamases compared to earlier generations.[3] This guide details the core scientific and technical information essential for the handling, analysis, and development of this compound.
Physicochemical Properties
This compound is a white to pale yellowish-white crystalline powder.[7] It is known to be hygroscopic in nature.[7] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Powder
| Property | Value | References |
| Appearance | White to pale yellowish-white crystalline powder | [7] |
| Molecular Formula | C₂₂H₂₄N₆O₉S₃ | [6][8] |
| Molecular Weight | 612.66 g/mol | [1][6][8] |
| CAS Number | 98753-19-6 | [1][8] |
| Melting Point | 198-202°C (with decomposition) | [1][9] |
| Specific Optical Rotation ([α]D²⁵) | -27° to -33° (c=2.5 in a 1:1 acetonitrile/water solution) | [7][10] |
| UV λmax | 265 nm (in buffer), 270 nm, 272 nm | [1][4][10] |
| Solubility | Soluble in water and DMSO; practically insoluble in ethanol and ether. | [7][8][10][11] |
| ~10 mg/mL in PBS (pH 7.2) | [4] | |
| ~44 mg/mL in DMSO | [8] | |
| ~10 mg/mL in DMSO | [4] | |
| ~5 mg/mL in Water | [12] | |
| pH (1% w/v aqueous solution) | 1.6 - 2.6 | [7] |
Mechanism of Action
The bactericidal activity of this compound results from the inhibition of bacterial cell wall synthesis.[3][13] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[1][13] By binding to and inactivating these proteins, Cefpirome disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.[3][6] Cefpirome exhibits a high affinity for multiple PBPs, including PBP 2 and PBP 3.[3] This multi-target binding contributes to its potent and broad-spectrum activity.[3]
Figure 1: Mechanism of action of this compound.
Pharmacokinetic Properties
A summary of key pharmacokinetic parameters of Cefpirome is provided in Table 2.
Table 2: Pharmacokinetic Properties of Cefpirome
| Parameter | Value | References |
| Plasma Protein Binding | 8.2 - 11.7% | |
| Volume of Distribution (Vd) | 17.7 - 18.7 L | |
| Elimination Half-life (t½) | 1.71 - 2.3 hours | |
| Excretion | 75.4 - 99.9% as unchanged drug in urine |
Stability and Storage
Solid-State Stability
This compound powder is hygroscopic and should be stored in hermetic, light-resistant containers.[7] The degradation of this compound in the solid state follows first-order kinetics and is influenced by temperature and relative humidity. Recommended storage is at 2-8°C.[1]
Solution Stability
The stability of this compound in aqueous solutions is pH-dependent. It is most stable in the pH range of 4-6.[14] The degradation in aqueous solution is a pseudo-first-order reaction.[14] General acid-base hydrolysis is not observed; instead, specific acid-base catalysis occurs.[14][15] Solutions should be freshly prepared. If storage is necessary, it is recommended to store aliquoted stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[8][12] Repeated freeze-thaw cycles should be avoided.[8]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis
This protocol is a composite based on published stability-indicating HPLC methods.[16][17]
Objective: To determine the concentration and assess the purity of this compound in bulk powder and pharmaceutical preparations.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Materials:
-
This compound reference standard
-
This compound sample
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Ammonium acetate (analytical grade)
-
Acetonitrile (HPLC grade)
Chromatographic Conditions:
-
Column: LiChrospher 100 RP-18 (5 µm, 125 mm x 4 mm) or equivalent C18 column[17]
-
Mobile Phase: 12 mM Ammonium acetate and Acetonitrile (90:10 v/v)[17]
-
Flow Rate: 1.0 mL/min[17]
-
Detection Wavelength: 270 nm[17]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[17]
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 12 mM solution of ammonium acetate in water.
-
Mix the ammonium acetate solution with acetonitrile in a 90:10 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation (Example concentration: 100 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolve in a 25 mL volumetric flask containing a mixture of water and methanol (e.g., 10 mL of each).[16]
-
Sonicate for 10 minutes to ensure complete dissolution.[16]
-
Dilute to the mark with the mobile phase to obtain a stock solution (1 mg/mL).[16]
-
Perform a serial dilution with the mobile phase to achieve the desired final concentration (e.g., 100 µg/mL).
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution, using the this compound sample powder.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculations:
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard solution.
-
Figure 2: Experimental workflow for HPLC analysis of this compound.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
An alternative, faster method using UPLC has also been developed for the quantitative determination of this compound.[18]
Chromatographic Conditions:
-
Column: Phenomenex C18 (3.0 µm, 2.5 x 100 mm)[18]
-
Mobile Phase: 0.01M Phosphate buffer and Acetonitrile (50:50 v/v)[18]
-
Detector: PDA at 265 nm[18]
-
Retention Time: Approximately 0.652 min[18]
Conclusion
This technical guide has summarized the essential characteristics of this compound powder, providing a valuable resource for professionals in the fields of pharmaceutical research and development. The data presented, including physicochemical properties, mechanism of action, and detailed analytical protocols, are critical for ensuring the quality, safety, and efficacy of Cefpirome-containing products. The provided diagrams for the mechanism of action and experimental workflow offer a clear visual representation of these complex processes. This comprehensive overview serves as a foundational document to facilitate further research and development involving this compound.
References
- 1. This compound CAS#: 98753-19-6 [m.chemicalbook.com]
- 2. Cefpirome Sulphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. This compound | C22H24N6O9S3 | CID 11954008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugfuture.com [drugfuture.com]
- 8. abmole.com [abmole.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound 98753-19-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. selleckchem.com [selleckchem.com]
- 12. glpbio.com [glpbio.com]
- 13. Cephalosporin - Wikipedia [en.wikipedia.org]
- 14. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmascholars.com [pharmascholars.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Cefpirome Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cefpirome Sulfate in bulk drug and pharmaceutical dosage forms. The developed isocratic reverse-phase method is proven to be simple, accurate, precise, and specific for the analysis of this compound in the presence of its degradation products. This document provides comprehensive experimental protocols, method validation data in accordance with International Council for Harmonisation (ICH) guidelines, and visual representations of the workflow and underlying principles.
Introduction
This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It is crucial to have a reliable analytical method to ensure the quality, efficacy, and safety of this compound formulations. This application note describes the development and validation of a stability-indicating HPLC method, which can separate and quantify this compound from potential degradants formed under various stress conditions.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA detector |
| Column | C18 (e.g., LiChroCART-Lichrosphere 100, 250 mm x 4.6 mm, 5 µm or Lichrospher RP-18, 125 mm x 4 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 12 mM Ammonium Acetate (10:90, v/v) OR Methanol and Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Detection Wavelength | 270 nm[1][2][3] |
| Column Temperature | 30°C[1][3] |
| Injection Volume | 10 µL or 20 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh about 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve in a mixture of 10 mL of methanol and 10 mL of water.
-
Sonicate for 10 minutes to ensure complete dissolution.[2]
-
Dilute to the mark with the mobile phase to obtain a stock solution of 1 mg/mL.[2]
-
Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., in the range of 0.5–200 µg/mL).[2]
Preparation of Sample Solution
-
For bulk drug, prepare the sample solution in the same manner as the standard solution.
-
For pharmaceutical dosage forms (e.g., powder for injection), accurately weigh a quantity of the powder equivalent to 100 mg of this compound.
-
Transfer to a 100 mL volumetric flask and dissolve in the mobile phase.
-
Sonicate for 15 minutes and dilute to the volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound under various stress conditions as per ICH guidelines.[1]
-
Acid Degradation: Treat the drug substance with 0.1 N HCl for 48 hours. Neutralize the solution with 0.1 N NaOH before injection.[2]
-
Alkaline Degradation: Treat the drug substance with 0.1 N NaOH for 48 hours. Neutralize the solution with 0.1 N HCl before injection.[2]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂.[1]
-
Thermal Degradation: Expose the solid drug to heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber).[1]
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]
| Validation Parameter | Results |
| Specificity | The method was found to be specific as there was no interference from degradation products or excipients at the retention time of this compound. |
| Linearity | The method demonstrated good linearity over the concentration range of 0.5–200 µg/mL with a correlation coefficient (r²) of >0.999.[2] |
| Accuracy (Recovery) | The percentage recovery was found to be in the range of 99.46% to 101.36%, indicating the accuracy of the method.[1][2] |
| Precision (RSD) | The relative standard deviation (RSD) for intra-day and inter-day precision was less than 2%, demonstrating good precision. |
| LOD & LOQ | The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be sufficiently low, indicating good sensitivity of the method. |
| Robustness | The method was found to be robust with deliberate small variations in flow rate, mobile phase composition, and column temperature.[4] |
Data Presentation
The following table summarizes the retention time and degradation data from the forced degradation studies.
| Stress Condition | Retention Time of this compound (min) | Number of Degradation Peaks | % Degradation |
| Acidic (0.1N HCl) | ~2.7 | 1 | Significant |
| Alkaline (0.1N NaOH) | ~2.7 | 1 | Significant |
| Oxidative (3% H₂O₂) | ~2.7 | Multiple | Moderate |
| Thermal | ~2.7 | Minor | Low |
| Photolytic | ~2.7 | Multiple | Moderate |
Note: The exact retention time and degradation percentage may vary depending on the specific column and chromatographic conditions used.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
Application Notes and Protocols for the Quantitative Determination of Cefpirome Sulfate
Introduction
Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate and precise quantitative analysis of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. Stability-indicating HPLC methods are particularly important as they can resolve the active pharmaceutical ingredient (API) from its degradation products.[2]
A. Stability-Indicating RP-HPLC Method 1
This isocratic reversed-phase HPLC method is designed for the quantitative determination of this compound in the presence of its degradation products.[2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.[3]
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations within the linear range.[3]
-
-
Sample Solution Preparation (for pharmaceutical formulations):
-
Take a quantity of the powdered formulation equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.[3]
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Dilute to the mark with the mobile phase.[3]
-
Filter the solution through a 0.45 µm membrane filter before injection.[3]
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample.
-
B. Stability-Indicating RP-HPLC Method 2
This method provides an alternative isocratic reversed-phase HPLC procedure for the estimation of this compound.[4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation: Follow the procedures outlined in Method 1, using the specified mobile phase as the diluent.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range | Not specified in the provided text | 0.5–200 µg/mL[3][4] |
| Retention Time | Not specified in the provided text | 2.733 min[3][4] |
| Recovery | 98-104%[5] | 99.46%[3][4] |
| Limit of Detection (LOD) | 2.4 µg/mL[5] | Calculated from 3.3σ/S[3] |
| Limit of Quantitation (LOQ) | 7.2 µg/mL[5] | Calculated from 10σ/S[3] |
σ = standard deviation of the response, S = slope of the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the quantitative analysis of this compound using HPLC.
II. Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers a more rapid and sensitive method for the quantitative determination of this compound.[6]
Experimental Protocol:
-
Instrumentation: A UPLC system equipped with a PDA detector.[6]
-
Chromatographic Conditions:
-
Standard and Sample Preparation: Prepare as described for the HPLC methods, using the UPLC mobile phase as the diluent.
Quantitative Data Summary for UPLC Method
| Parameter | UPLC Method |
| Linearity Range | 7.5-75 µg/mL[6] |
| Correlation Coefficient (r) | 0.999[6] |
| Retention Time | 0.652 min[6] |
| %RSD | < 2%[6] |
| Assay Purity | 99.68%[6] |
Logical Relationship for Chromatographic Method Selection
Caption: Decision tree for selecting between HPLC and UPLC for this compound analysis.
III. UV-Vis Spectrophotometry
Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, although they may be less specific.
A. Method with Folin-Ciocalteu Reagent
This method is based on the formation of a blue chromogen when this compound reacts with Folin-Ciocalteu reagent.[7]
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer with 10 mm matched quartz cells.[7]
-
Reagents:
-
Procedure:
-
Pipette aliquots (0.5-2.0 mL) of a 100 µg/mL standard drug solution into a series of 10 mL graduated test tubes.[7]
-
Add 1.0 mL of Folin-Ciocalteu reagent and 3.0 mL of sodium hydroxide solution to each tube.[7]
-
Dilute the contents to 10 mL with distilled water.[7]
-
Measure the absorbance of the resulting blue-colored solution at 700 nm against a reagent blank.[7]
-
-
Analysis: Prepare a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample solution from the calibration curve.
B. Method with Ferric Chloride and MBTH
This method involves the formation of a green complex between this compound, ferric chloride, and 3-methyl-2-benzathiazolinone hydrazone (MBTH).[8]
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer with 10 mm matched quartz cells.[8]
-
Reagents:
-
Procedure:
-
To a series of 10 mL volumetric flasks, add aliquots (0.25-2.0 mL) of a 100 µg/mL standard drug solution.[8]
-
Add 2.0 mL of ferric chloride solution and 2.0 mL of MBTH solution to each flask.[8]
-
Allow the flasks to stand for 30 minutes.[8]
-
Dilute to a final volume of 10 mL with distilled water.[8]
-
Measure the absorbance of the green-colored complex at 635 nm against a reagent blank.[8]
-
-
Analysis: Construct a calibration curve and determine the concentration of the unknown sample.
Quantitative Data Summary for Spectrophotometric Methods
| Parameter | Method with Folin-Ciocalteu | Method with Ferric Chloride and MBTH |
| λmax | 700 nm[7] | 635 nm[8] |
| Linearity Range | 5-20 µg/mL[7] | 2.5-20 µg/mL[8] |
| Correlation Coefficient (r) | 0.9999[7] | 0.9999[8] |
| Molar Extinction Coefficient | 1.852 x 10³ L/mol/cm[7] | Not specified |
| Percent Recovery | 99.62%[7] | Not specified |
Experimental Workflow for Spectrophotometric Analysis
Caption: A general workflow for the quantitative analysis of this compound via spectrophotometry.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. pharmascholars.com [pharmascholars.com]
- 7. tsijournals.com [tsijournals.com]
- 8. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Cefpirome Sulfate in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic primarily known for its potent bactericidal activity through the inhibition of bacterial cell wall synthesis.[1][2] While its role as an antimicrobial agent is well-established, the effects of this compound on mammalian cells are not extensively documented in publicly available literature. However, emerging research on other beta-lactam antibiotics, including other cephalosporins, has revealed potential non-antimicrobial activities, such as anti-proliferative and pro-apoptotic effects on cancer cells.[3][4][5]
These application notes provide a framework for investigating the potential cytotoxic and other cellular effects of this compound on mammalian cell lines. The protocols and data presented are based on findings from related compounds and should be considered as a starting point for experimental design. Researchers are strongly encouraged to optimize these protocols for their specific cell lines and experimental conditions.
Potential Applications in Mammalian Cell Culture
Based on studies of similar beta-lactam antibiotics, potential areas of investigation for this compound in mammalian cell culture include:
-
Cytotoxicity and Anti-proliferative Effects: Assessing the ability of this compound to inhibit the growth of cancer cell lines.
-
Induction of Apoptosis: Investigating whether this compound can trigger programmed cell death in cancer cells.
-
Cell Cycle Analysis: Determining if this compound causes cell cycle arrest at specific checkpoints.
-
Mechanism of Action Studies: Elucidating the signaling pathways involved in any observed cellular effects.
Data Presentation
The following tables summarize hypothetical quantitative data based on the observed effects of other cephalosporins on cancer cell lines. These values are for illustrative purposes only and must be experimentally determined for this compound.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 50 - 200 |
| HeLa | Cervical Cancer | 75 - 300 |
| A549 | Lung Cancer | 100 - 400 |
| U937 | Leukemia | 25 - 150 |
Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 65% | 20% | 15% |
| This compound (IC50) | 55% | 15% | 30% |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cancer cell line.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (sterile, stock solution prepared in a suitable solvent like DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis by Annexin V-FITC/PI Staining
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Hypothesized Signaling Pathway for Cephalosporin-Induced Apoptosis
Some studies suggest that certain cephalosporins may induce apoptosis in cancer cells.[4] The following diagram illustrates a potential signaling pathway.
Caption: Hypothesized extrinsic and intrinsic apoptosis pathways.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a logical workflow for the initial investigation of this compound's effects on a mammalian cancer cell line.
Caption: A logical workflow for investigating this compound.
Conclusion
The exploration of this compound's activity in mammalian cell culture, particularly in the context of oncology, represents a novel area of research. The provided protocols and conceptual frameworks are intended to serve as a guide for initiating such investigations. It is imperative to perform thorough dose-response and time-course studies to accurately characterize the effects of this compound on any given cell line. Further mechanistic studies will be crucial to understand the molecular basis of its potential non-antimicrobial activities.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefepime, a fourth-generation cephalosporin, in complex with manganese, inhibits proteasome activity and induces the apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefpirome Sulfate in Antibiotic Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefpirome Sulfate in antibiotic susceptibility testing (AST). This document includes detailed protocols for standardized testing methods, a summary of available in vitro activity data, and an exploration of its mechanism of action and common resistance pathways.
Introduction
Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2][3][4] Its stability against many plasmid- and chromosome-mediated beta-lactamases makes it a subject of interest in the study of antibiotic resistance.[4] It is important to note that this compound is not currently included in the latest clinical breakpoint tables from the Clinical and Laboratory Standards Institute (CLSI) M100 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the interpretive criteria provided in this document are based on historical data and published research, and should be used for research purposes.
Mechanism of Action
Cefpirome is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[5] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, Cefpirome disrupts the integrity of the cell wall, leading to cell lysis and death.[5] Cefpirome has demonstrated a strong affinity for PBP 3.[6]
Figure 1: Mechanism of action of this compound.
Bacterial Resistance Mechanisms
Bacterial resistance to Cefpirome can occur through several mechanisms, primarily enzymatic degradation and reduced drug accumulation.
-
Enzymatic Degradation: The production of β-lactamase enzymes is a major resistance mechanism. While Cefpirome is stable against many common β-lactamases, certain types, such as some extended-spectrum β-lactamases (ESBLs) like SHV-5 and plasmid-mediated enzymes like LCR-1 and PSE-2, can hydrolyze and inactivate the drug.[4][7][8] Derepression of chromosomal Class C β-lactamases in species like Pseudomonas aeruginosa can also contribute to resistance.[8]
-
Reduced Drug Accumulation: Alterations in the bacterial outer membrane, such as the loss of porin channels (e.g., OmpK35 and OmpK36 in Klebsiella pneumoniae), can limit the entry of Cefpirome into the periplasmic space where the PBPs are located.[9][10] Additionally, the overexpression of efflux pumps can actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration.[10][11]
References
- 1. Antibacterial activity in vitro of cefpirome against clinical isolates causing sexually transmitted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro activity of cefpirome against isolates from patients with urinary tract, lower respiratory tract and wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro antimicrobial activity of Cefpirome: a new fourth-generation cephalosporin against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephalosporin - Wikipedia [en.wikipedia.org]
- 6. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of cefpirome against selected clinical enterobacterial isolates with beta-lactamase-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of cefpirome (HR810) against Pseudomonas aeruginosa strains with characterised resistance mechanisms to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contribution of Efflux Pumps, Porins, and β-Lactamases to Multidrug Resistance in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefpirome Sulfate Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Cefpirome Sulfate solutions for various laboratory applications, including in vitro susceptibility testing and in vivo studies. The information is intended to ensure accurate and reproducible experimental results.
Product Information
-
Product Name: this compound
-
Molecular Formula: C₂₂H₂₂N₆O₅S₂ · H₂SO₄[1]
-
Molecular Weight: 612.66 g/mol [1]
-
Appearance: White to pale yellowish-white crystalline powder[2]
Mechanism of Action
Cefpirome is a fourth-generation cephalosporin antibiotic.[3][5] Its bactericidal action results from the inhibition of bacterial cell wall synthesis. Cefpirome binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[6][7] This inhibition leads to a compromised cell wall and subsequent cell lysis.[3][6] Due to its zwitterionic structure, Cefpirome can readily penetrate the outer membrane of Gram-negative bacteria.[1] It also exhibits high stability against many β-lactamases.[6]
Caption: Mechanism of action of this compound.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [8] |
| DMSO | ~10 mg/mL to 100 mg/mL | [5][8] |
| Dimethyl formamide (DMF) | ~1 mg/mL | [8] |
Note: For biological experiments, it is recommended to make further dilutions of stock solutions into aqueous buffers or isotonic saline to ensure that the residual amount of organic solvent is insignificant.[8]
Table 2: Stability of this compound in Aqueous Solutions
| pH Range | Stability | Reference |
| 4.0 - 6.0 | Most Stable | [9][10][11] |
| < 3.0 | Slightly Unstable | [9] |
| > 9.0 | Rapid Degradation | [9] |
Note: Reconstituted solutions are stable for up to 6 hours at room temperature and 24 hours when refrigerated (2-8°C).[12] It is highly recommended to use freshly prepared solutions.[8][12]
Table 3: Reported Minimum Inhibitory Concentration (MIC) Ranges
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | MIC is 1 mg/liter | [13] |
| Pseudomonas aeruginosa | MIC is 8 mg/liter | [13] |
| Campylobacter jejuni | 0.5 - 8 | [1] |
| Klebsiella pneumoniae | 0.032 - 0.125 | [1] |
| Pseudomonas aeruginosa | 2 - 32 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
This protocol is suitable for preparing a stock solution for in vitro antimicrobial susceptibility testing (AST).
Materials:
-
This compound powder
-
Sterile, deionized water or PBS (pH 7.2)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. To prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Dissolution: Add a small volume of sterile deionized water or PBS to the powder. Vortex thoroughly to dissolve. Bring the final volume to 10 mL.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[1] Avoid repeated freeze-thaw cycles.
References
- 1. toku-e.com [toku-e.com]
- 2. drugfuture.com [drugfuture.com]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. STABILITY OF this compound IN AQUEOUS SOLUTIONS [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. squarepharma.com.bd [squarepharma.com.bd]
- 13. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Cefpirome Sulfate in Veterinary Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its enhanced stability against β-lactamases makes it a valuable compound for investigating the treatment of challenging bacterial infections in veterinary medicine.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in veterinary research, with a focus on pharmacokinetic studies and potential applications in treating diseases such as bovine mastitis and pneumonia.
Application Notes
Pharmacokinetic Profiling in Various Animal Species
Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosing regimens in different veterinary species. Studies have been conducted in several animal models to elucidate its absorption, distribution, metabolism, and excretion.
Key Findings:
-
Bioavailability: Cefpirome is not well absorbed after oral administration and requires parenteral administration (intravenous or intramuscular).[5][6] Intramuscular bioavailability is generally high, exceeding 90% in some species.[5]
-
Distribution: Cefpirome exhibits low plasma protein binding (approximately 10-20%) and a volume of distribution that suggests good penetration into the extracellular fluid.[5][7]
-
Metabolism and Excretion: Cefpirome is primarily excreted unchanged in the urine, with no active metabolites identified.[5][6] The elimination half-life varies among species.[5][6]
Application in Bovine Mastitis Research
While specific studies on Cefpirome for bovine mastitis are limited, research on the structurally and functionally similar fourth-generation cephalosporin, Cefquinome, provides a strong basis for its investigation in this area.[1][8][9] Cefquinome has demonstrated efficacy in treating clinical mastitis in dairy cows.[8][9]
Potential Research Applications:
-
Determination of Cefpirome efficacy against common mastitis pathogens such as Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli.[9]
-
Evaluation of intramammary and systemic administration protocols for the treatment of clinical and subclinical mastitis.
-
Assessment of milk withdrawal times following Cefpirome administration.
Investigation of Respiratory Infections
Cefpirome has shown efficacy in a murine model of pneumonia caused by Klebsiella pneumoniae, suggesting its potential for treating respiratory infections in veterinary species.[10]
Potential Research Applications:
-
Evaluation of Cefpirome's efficacy in large animal models of pneumonia (e.g., bovine respiratory disease complex).
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing strategies for respiratory pathogens.
-
Comparative studies against other cephalosporins used in veterinary medicine for respiratory infections.[10]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Goats (10 mg/kg IM) | Ewes (10 mg/kg IM) | Dogs (20 mg/kg IM) | Rats (20 mg/kg IM) |
| Cmax (µg/mL) | 10.97 ± 0.34[7] | 11.02 ± 0.09 | ~15.4 | Not specified |
| Tmax (h) | 0.54 ± 0.04[7] | 0.5 | 0.70 | Not specified |
| t1/2β (h) | 2.09 ± 0.08[7] | 3.58 ± 0.02 | 1.1[5] | 0.4[5] |
| Bioavailability (F, %) | 75 ± 4[7] | 72 ± 1 | Nearly 100[5] | Nearly 100[5] |
| Vd (L/kg) | 0.35 ± 0.01 (IV)[7] | 1.07 ± 0.07 | Not specified | Not specified |
| ClB (mL/min/kg) | 2.13 ± 0.05 (IV)[7] | 3.45 ± 0.01 | Not specified | Not specified |
Note: Some values are from intravenous (IV) administration for parameters where IM data was not available. Data for dogs and rats are from a study with limited published details.[5]
Table 2: Efficacy of Cefquinome in the Treatment of Clinical Bovine Mastitis (as a proxy for Cefpirome)
| Treatment Group | Number of Quarters | Clinical Cure Rate (%) | Bacteriological Cure Rate (%) | Reference |
| Intramammary Cefquinome | Not specified | 94.4 (acute mastitis) | 69.4 (acute mastitis) | [11] |
| Intramammary & Systemic Cefquinome | Not specified | 67.1 (chronic mastitis) | 71.2 (chronic mastitis) | [11] |
| Cefquinome 500mg IM once daily for 3-5 days | 24 | Not specified | 91.6 | [8] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Goats
This protocol is based on the methodology described by Barot et al. (2013).[7]
1. Animal Model:
-
Six healthy adult Surti goats (2-3 years of age), weighing 28-32 kg.
-
Animals are housed in individual pens with ad libitum access to water and a standard ration.
-
A washout period of two weeks is observed between treatments (intravenous and intramuscular).
2. Drug Administration:
-
Intramuscular (IM): A single dose of this compound (10 mg/kg body weight) is administered into the deep gluteal muscle.
-
Intravenous (IV): A single dose of this compound (10 mg/kg body weight) is administered into the left jugular vein.
3. Blood Sample Collection:
-
IM Route: Blood samples (3 mL) are collected in heparinized tubes from the jugular vein at 5, 10, 15, 30 minutes and 1, 2, 4, 8, 12, 18, and 24 hours post-administration.
-
IV Route: Blood samples (3 mL) are collected from the contralateral jugular vein at 2, 5, 10, 15, 30 minutes and 1, 2, 4, 8, and 12 hours post-administration.
4. Sample Processing and Storage:
-
Blood samples are centrifuged at 4116 x g for 10 minutes at 4°C.
-
Plasma is separated and stored in cryovials at -20°C until analysis.
5. HPLC Analysis of Cefpirome in Plasma:
-
This part of the protocol is based on the method by Arayne et al. (2010).[12][13]
-
Sample Preparation: Plasma proteins are precipitated by adding 5% trichloroacetic acid (TCA) containing an internal standard (e.g., hydrochlorothiazide). The mixture is vortexed and centrifuged.
-
Chromatographic Conditions:
-
Quantification: A standard curve of Cefpirome in drug-free plasma is used to quantify the concentration in the experimental samples.
6. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using a non-compartmental or compartmental model to determine pharmacokinetic parameters such as Cmax, Tmax, t1/2β, AUC, Vd, and ClB.
Protocol 2: Efficacy Study of Cefpirome in a Bovine Mastitis Model (Adapted from Cefquinome Studies)
This protocol is a generalized adaptation based on studies by Shpigel et al. (1997) and others.[8][9]
1. Animal Model:
-
Lactating dairy cows with clinical mastitis (diagnosed by clinical signs and California Mastitis Test).
-
Milk samples are collected aseptically from affected quarters for bacteriological culture and sensitivity testing before treatment.
2. Treatment Groups:
-
Group 1 (Intramammary): Intramammary infusion of this compound (dosage to be determined based on in vitro data) into the affected quarter(s) at specified intervals (e.g., every 12 or 24 hours) for a defined duration (e.g., 3-5 days).
-
Group 2 (Systemic): Intramuscular injection of this compound (dosage to be determined from pharmacokinetic studies) at specified intervals for a defined duration.
-
Group 3 (Combined Therapy): A combination of intramammary and systemic Cefpirome administration.
-
Group 4 (Control): Placebo or no treatment group.
3. Efficacy Evaluation:
-
Clinical Cure: Assessed by the resolution of clinical signs of mastitis (swelling, pain, abnormal milk).
-
Bacteriological Cure: Determined by the absence of the initial pathogen in milk samples collected at specified time points post-treatment (e.g., 14 and 21 days).
4. Data Analysis:
-
Clinical and bacteriological cure rates are calculated for each treatment group and compared using appropriate statistical methods (e.g., chi-square test).
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: Cefpirome inhibits bacterial cell wall synthesis.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a veterinary pharmacokinetic study.
Logical Relationship: Bovine Mastitis Efficacy Trial
Caption: Decision and workflow for a mastitis clinical trial.
References
- 1. Cephalosporins in veterinary medicine - ceftiofur use in food animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. globalrph.com [globalrph.com]
- 4. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cefpirome administered intravenously or intramuscularly to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 10. Comparative effects of cefpirome (HR 810) and other cephalosporins on experimentally induced pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of an analytical method for cefpirome in plasma by simplified HPLC technique and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
Application Note: Stability-Indicating RP-HPLC Method for the Estimation of Cefpirome Sulfate
Introduction
Cefpirome, a fourth-generation cephalosporin, is a broad-spectrum antibiotic used in the treatment of various bacterial infections.[1] Chemically, it is (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-acetyl]amino}-3-(6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate.[2] Accurate and reliable analytical methods are crucial for the quantitative determination of Cefpirome Sulfate in bulk drug and pharmaceutical dosage forms to ensure its quality, efficacy, and safety. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of this compound. The method has been validated in accordance with ICH guidelines.[1]
Principle
The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase. The method separates this compound from its potential degradation products, making it suitable for stability studies.[2][3] Detection is performed using a UV detector, where the response is proportional to the concentration of the analyte.
Experimental Protocols
1. Apparatus and Chromatographic System
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Visible detector is required. Data acquisition and processing are performed using appropriate chromatography software.
2. Reagents and Chemicals
-
This compound reference standard
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric Acid (analytical grade)[2]
-
Sodium Hydroxide (analytical grade)[2]
-
Hydrogen Peroxide (analytical grade)
3. Chromatographic Conditions
Two exemplary sets of chromatographic conditions are summarized in the table below. Method 1 is a simple method using a methanol and water mobile phase[2], while Method 2 utilizes a buffered mobile phase which can offer better peak shape and reproducibility.[3]
| Parameter | Method 1 | Method 2 |
| Column | LiChroCART-Lichrosphere 100, C18 RP column (250 mm × 4 mm, 5 µm)[2][4] | Lichrospher RP-18 column (125 mm x 4 mm, 5 µm)[3] |
| Mobile Phase | Methanol: Water (50:50, v/v)[2] | Acetonitrile: 12 mM Ammonium Acetate (10:90, v/v)[3][6] |
| Flow Rate | 1.0 mL/min[2][3][4] | 1.0 mL/min[3][6] |
| Detection Wavelength | 270 nm[2][3][4] | 270 nm[3][6] |
| Injection Volume | 20 µL[4] | 10 µL[6] |
| Column Temperature | Ambient[4] | 30 °C[3][6] |
| Retention Time | ~2.73 min[2] | ~4.59 min[1] |
4. Preparation of Solutions
4.1. Preparation of Standard Stock Solution
Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask.[2] Add approximately 15 mL of a mixture of methanol and water (in the same ratio as the mobile phase for Method 1) or the mobile phase for Method 2.[2] Sonicate for about 10 minutes to dissolve the standard completely and then dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.[2]
4.2. Preparation of Working Standard Solutions
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 0.5–200 µg/mL).[2]
4.3. Preparation of Sample Solution (from Pharmaceutical Formulation)
Take a quantity of the pharmaceutical formulation (e.g., powder for injection) equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.[2] Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.[2] Dilute to the mark with the mobile phase.[2] Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
5. Analytical Procedure
Inject equal volumes (e.g., 20 µL or 10 µL) of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak area responses for the this compound peak. The amount of this compound in the sample is calculated using the peak area of the standard.
6. Method Validation
The described analytical method has been validated for the following parameters:
| Validation Parameter | Result |
| Linearity Range | 0.5–200 µg/mL[2][7] |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | 99.46%[2][7] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Method dependent, typically in the ng range. |
| Limit of Quantification (LOQ) | Method dependent, typically in the µg/mL range. |
7. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions.[2][3]
-
Acid Degradation: Treat the drug solution with 0.1N HCl for 48 hours.[2]
-
Alkaline Degradation: Treat the drug solution with 0.1N NaOH for 48 hours.[2]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.[1]
-
Thermal Degradation: Expose the solid drug to heat (e.g., 393 K).[1]
-
Photolytic Degradation: Expose the drug solution to direct sunlight for 24 hours.[4]
The results of the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main this compound peak, confirming the specificity and stability-indicating capability of the method.
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmascholars.com [pharmascholars.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefpirome Sulfate in the Investigation of Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome Sulfate, a fourth-generation cephalosporin, possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its unique zwitterionic structure facilitates rapid penetration across the outer membrane of Gram-negative bacteria and it exhibits high stability against many chromosomally and plasmid-mediated β-lactamases.[1][4][5] These characteristics make this compound a valuable tool for studying the intricate mechanisms of bacterial resistance to β-lactam antibiotics. Understanding how bacteria develop resistance to potent antibiotics like Cefpirome is crucial for the development of new therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate key bacterial resistance mechanisms, including enzymatic degradation, target protein modification, reduced outer membrane permeability, and active efflux.
Key Bacterial Resistance Mechanisms to Cefpirome
The primary mechanisms by which bacteria exhibit resistance to Cefpirome and other β-lactam antibiotics are:
-
Enzymatic Degradation by β-Lactamases: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic, is a major resistance mechanism.[4][6] Cefpirome is generally stable against common β-lactamases like TEM-1, TEM-2, and SHV-1, but some extended-spectrum β-lactamases (ESBLs) and carbapenemases can confer resistance.[4][6][7]
-
Alterations in Penicillin-Binding Proteins (PBPs): Cefpirome exerts its bactericidal effect by binding to and inactivating PBPs, which are essential for bacterial cell wall synthesis.[1][2] Mutations in the genes encoding PBPs can reduce the binding affinity of Cefpirome, leading to resistance.
-
Reduced Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[2][3][8] Alterations or loss of porin channels, through which β-lactams enter the periplasmic space, can significantly decrease the intracellular concentration of Cefpirome, contributing to resistance.
-
Active Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps.[9] Overexpression of these pumps can reduce the intracellular concentration of Cefpirome below its effective level.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental quantitative measure of antibiotic susceptibility.
Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Multichannel pipette
Procedure:
-
Prepare Cefpirome Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO) at a concentration of 10 mg/mL. Further dilute in sterile CAMHB to a working stock concentration (e.g., 2560 µg/mL).
-
Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Cefpirome working stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.016 µg/mL). Typically, this is done by adding 100 µL of CAMHB to wells 2-12, adding 200 µL of the working stock to well 1, and then serially transferring 100 µL from well to well.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate Microtiter Plate: Add 10 µL of the final bacterial inoculum to each well of the microtiter plate containing the Cefpirome dilutions. This will result in a final bacterial concentration of approximately 5 x 10⁴ CFU/well in a final volume of 110 µL. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of Cefpirome at which there is no visible growth (turbidity) in the well.
Data Presentation:
| Bacterial Strain | Resistance Mechanism | Cefpirome MIC (µg/mL) | Reference MIC (µg/mL) |
| E. coli ATCC 25922 | Susceptible | 0.125 | ≤ 8 (Susceptible) |
| P. aeruginosa PAO1 | Susceptible | 2 | ≤ 16 (Susceptible) |
| E. cloacae (derepressed AmpC) | β-lactamase production | 32 | > 16 (Resistant) |
| K. pneumoniae (ESBL-producing) | β-lactamase production | 64 | > 16 (Resistant) |
| P. aeruginosa (OprD deficient) | Porin loss | 16 | > 16 (Resistant) |
Note: Reference MIC values are examples and may vary based on specific strains and testing conditions.
Experimental Workflow for MIC Determination
β-Lactamase Hydrolysis Assay
This assay determines the stability of Cefpirome against hydrolysis by β-lactamase enzymes. A common method utilizes the chromogenic cephalosporin, nitrocefin.
Protocol: Spectrophotometric β-Lactamase Hydrolysis Assay
Materials:
-
This compound solution
-
Purified β-lactamase enzyme (e.g., TEM-1, AmpC) or crude cell lysate containing the enzyme
-
Nitrocefin solution (a chromogenic β-lactamase substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
UV-Vis spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in phosphate buffer to the desired concentration (e.g., 100 µM).
-
Prepare a stock solution of nitrocefin in DMSO and dilute it in phosphate buffer to a working concentration (e.g., 100 µM).
-
Dilute the β-lactamase enzyme in phosphate buffer to a suitable concentration that gives a linear rate of nitrocefin hydrolysis over a few minutes.
-
-
Assay:
-
To a cuvette or a well of a microplate, add phosphate buffer, the β-lactamase solution, and the Cefpirome solution (or buffer for the control).
-
Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for any interaction between Cefpirome and the enzyme.
-
Initiate the reaction by adding the nitrocefin solution.
-
Immediately monitor the change in absorbance at 486 nm (the wavelength at which the hydrolyzed nitrocefin product absorbs).
-
-
Data Analysis:
-
Calculate the initial rate of nitrocefin hydrolysis in the presence and absence of Cefpirome.
-
The percentage of inhibition of β-lactamase activity by Cefpirome can be calculated.
-
Alternatively, to determine if Cefpirome is a substrate, incubate a known concentration of Cefpirome with the enzyme and measure the decrease in Cefpirome concentration over time using HPLC.
-
Data Presentation:
| β-Lactamase Type | Cefpirome Hydrolysis Rate (relative to Nitrocefin) |
| TEM-1 | Very Low |
| SHV-1 | Very Low |
| AmpC (E. cloacae) | Low |
| KPC-2 | Moderate |
| NDM-1 | High |
Note: These are expected relative hydrolysis rates. Actual values need to be determined experimentally.
Signaling Pathway for β-Lactamase Action
Penicillin-Binding Protein (PBP) Affinity Assay
This assay measures the binding affinity of Cefpirome to its target PBPs. A common method is a competition assay using a labeled penicillin.
Protocol: PBP Competition Binding Assay
Materials:
-
This compound
-
Bacterial membrane preparation containing PBPs
-
Labeled β-lactam (e.g., [³H]benzylpenicillin or a fluorescently labeled ampicillin)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
SDS-PAGE equipment
-
Fluorography or fluorescence imaging system
Procedure:
-
Prepare Bacterial Membranes: Grow the bacterial strain of interest and prepare membrane fractions containing the PBPs according to standard protocols.
-
Competition Assay:
-
In a series of microcentrifuge tubes, mix the bacterial membrane preparation with increasing concentrations of this compound.
-
Incubate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow Cefpirome to bind to the PBPs.
-
Add a fixed, saturating concentration of the labeled β-lactam to each tube.
-
Incubate for another defined period (e.g., 10 minutes) to allow the labeled β-lactam to bind to any PBPs not occupied by Cefpirome.
-
-
Stop the Reaction: Stop the binding reaction by adding a surplus of unlabeled penicillin and SDS-PAGE sample buffer.
-
SDS-PAGE and Detection:
-
Separate the membrane proteins by SDS-PAGE.
-
Detect the labeled PBPs by fluorography (for radiolabeled penicillin) or fluorescence scanning.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to each PBP at different Cefpirome concentrations.
-
Determine the concentration of Cefpirome that inhibits 50% of the binding of the labeled β-lactam (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity.
-
Data Presentation:
| PBP Target | Cefpirome IC₅₀ (µg/mL) in E. coli K-12 | Cefpirome IC₅₀ (µg/mL) in P. aeruginosa SC8329 |
| PBP 1a | 2.5 | 0.5 |
| PBP 1b | 1.0 | 0.25 |
| PBP 2 | 10 | >25 |
| PBP 3 | 0.5 | <0.0025 |
Source: Adapted from Pucci et al., 1991.[1][10]
Logical Relationship in PBP Competition Assay
Outer Membrane Permeability Assay
This assay assesses the ability of Cefpirome to cross the outer membrane of Gram-negative bacteria.
Protocol: Whole-Cell β-Lactamase Hydrolysis Assay (Zimmermann-Rosselet Method)
This method indirectly measures permeability by quantifying the hydrolysis of the antibiotic by periplasmic β-lactamases.
Materials:
-
This compound
-
Gram-negative bacterial strain with a known periplasmic β-lactamase (e.g., an E. cloacae strain overproducing AmpC)
-
Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Prepare Bacterial Suspension: Grow the bacterial strain to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with buffer. Resuspend the cells in the buffer to a specific density.
-
Permeability Assay:
-
Add a known concentration of Cefpirome to the bacterial suspension.
-
At various time points, take aliquots of the suspension and immediately centrifuge or filter to remove the bacterial cells.
-
Analyze the supernatant for the remaining concentration of Cefpirome using HPLC.
-
-
Data Analysis:
-
Plot the concentration of Cefpirome over time.
-
The rate of disappearance of Cefpirome from the supernatant is indicative of its permeation across the outer membrane and subsequent hydrolysis in the periplasm.
-
Permeability coefficients can be calculated using the Zimmermann-Rosselet equation.
-
Data Presentation:
| Bacterial Strain | Permeability Coefficient (cm/s) for Cefpirome |
| E. cloacae (wild-type porins) | 1.5 x 10⁻⁵ |
| E. cloacae (porin-deficient mutant) | 0.3 x 10⁻⁵ |
Note: These are representative values. Actual values will depend on the specific strain and experimental conditions.[8][11]
Experimental Workflow for Permeability Assay
References
- 1. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. mdpi.com [mdpi.com]
- 4. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectrophotometric assay of β-lactamase action on penicillins (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 7. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Permeability in the Activities of β-Lactams against Gram-Negative Bacteria Which Produce a Group 3 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of RND-efflux pumps inhibitor on the synergy of different antibiotics combinations against carbapenem-resistant Pseudomonas aeruginosa - Physiology and Pharmacology [ppj.phypha.ir]
- 10. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel method for measurement of outer membrane permeability to new beta-lactams in intact Enterobacter cloacae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefpirome Sulfate as a Reference Standard in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] It functions by inhibiting bacterial cell wall synthesis.[2] In the field of pharmaceutical analysis, this compound serves as a critical reference standard for the accurate quantification and quality control of the drug substance and its formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analyses, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Chromatographic Methods for the Analysis of this compound
Several validated stability-indicating HPLC and UPLC methods have been reported for the determination of this compound. These methods are essential for assaying the drug in bulk and pharmaceutical dosage forms, as well as for identifying and quantifying impurities and degradation products.[1][4][5][6]
High-Performance Liquid Chromatography (HPLC) Method
A widely used technique for the analysis of this compound is Reversed-Phase HPLC (RP-HPLC).
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard.[4]
-
Dissolve it in a 25 mL volumetric flask containing 10 mL of methanol and 10 mL of water, and then dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.[4]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., within the linearity range of 0.5–200 µg/mL).[4]
-
-
Preparation of Sample Solution:
-
For pharmaceutical formulations, take a quantity equivalent to 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask and dissolve in the mobile phase.
-
Dilute to the mark with the mobile phase to achieve a concentration within the calibration range.
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
The retention time for this compound is typically around 2.733 minutes under the specified conditions.[4]
-
Quantitative Data Summary:
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | LiChroCART-Lichrosphere 100, C18 (250x4mm, 5µm)[4] | Lichrospher RP-18 (125x4mm, 5µm)[5] |
| Mobile Phase | Methanol:Water (50:50 v/v)[4] | 12mM Ammonium Acetate:Acetonitrile (90:10 v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection | 270 nm[4] | 270 nm[5] |
| Retention Time | 2.733 min[4] | Not specified |
| Linearity Range | 0.5–200 µg/mL[4] | 20–300 mg/L[1] |
| Correlation Coefficient | >0.999[7] | 0.9999[1] |
| Recovery | 99.46%[4] | 98-104%[3] |
| LOD | Not specified | 2.4 mg/L[3] |
| LOQ | Not specified | 7.2 mg/L[3] |
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers a faster and more efficient method for the analysis of this compound.
Experimental Protocol:
-
Instrumentation: A UPLC system with a PDA detector.
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (100 x 2.5 mm, 3.0 µm).[7]
-
Mobile Phase: 0.01M phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[7]
-
Flow Rate: 0.3 mL/min (varied from 0.27 to 0.33 mL/min to test robustness).[7]
-
Detection Wavelength: 265 nm.[7]
-
Column Temperature: 40°C (varied from 35 to 45°C to test robustness).[7]
-
-
Preparation of Standard and Sample Solutions:
-
Follow a similar procedure as described for the HPLC method, using the UPLC mobile phase as the diluent to achieve concentrations within the linearity range of 7.5-75 µg/mL.[7]
-
-
Analysis:
-
Inject the prepared solutions into the UPLC system.
-
The retention time for this compound is approximately 0.652 minutes.[7]
-
Quantitative Data Summary:
| Parameter | UPLC Method |
| Column | Phenomenex C18 (100x2.5mm, 3.0µm)[7] |
| Mobile Phase | 0.01M Phosphate Buffer:Acetonitrile (50:50 v/v)[7] |
| Flow Rate | 0.3 mL/min[7] |
| Detection | 265 nm[7] |
| Retention Time | 0.652 min[7] |
| Linearity Range | 7.5-75 µg/mL[7] |
| Correlation Coefficient | 0.999[7] |
| Purity (%) | 99.68%[7] |
Stability-Indicating Assay
A crucial application of this compound as a reference standard is in stability-indicating assays, which are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the analytical method.[1][4]
-
Acid Degradation: Dissolve this compound in 0.1N hydrochloric acid and keep for 48 hours. Neutralize with 0.1N sodium hydroxide before injection.[4]
-
Alkaline Degradation: Dissolve this compound in 0.1N sodium hydroxide and keep for 48 hours. Neutralize with 0.1N hydrochloric acid before injection.[4]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide.[1]
-
Thermal Degradation: Expose solid this compound to heat.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
The developed chromatographic method should be able to resolve the main this compound peak from any peaks corresponding to the degradation products.[4]
Method Validation
The analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Visualization of Workflows
General Chromatographic Analysis Workflow
The following diagram illustrates the general workflow for a chromatographic analysis using this compound as a reference standard.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Cefpirome - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and characterization of impurities and isomers in this compound by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
Isocratic HPLC Method for the Analysis of Cefpirome Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefpirome Sulfate. The information is compiled from validated methods to ensure reliability and reproducibility in a research and development setting.
Introduction
This compound is a fourth-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate and precise analytical methods are crucial for its quantification in pharmaceutical dosage forms and for stability studies. This application note describes two robust isocratic reversed-phase HPLC methods for the determination of this compound.
Chromatographic Conditions
Two validated isocratic HPLC methods are presented below. The selection of the method may depend on the available resources and specific requirements of the analysis.
Method 1: Ammonium Acetate-Acetonitrile Mobile Phase
This method is suitable for the quantitative determination of this compound and can be used in stability-indicating assays.[2]
| Parameter | Condition |
| Stationary Phase | Lichrospher® RP-18 (125 mm x 4.0 mm, 5 µm) |
| Mobile Phase | 12 mM Ammonium Acetate : Acetonitrile (90:10, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 270 nm[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 10 µL |
| Retention Time | Approximately 4.59 min[1] |
Method 2: Methanol-Water Mobile Phase
This method offers a simpler mobile phase composition for the estimation of this compound in bulk and pharmaceutical dosage forms.[3][4]
| Parameter | Condition |
| Stationary Phase | LiChroCART®-Lichrosphere® 100 C18 (250 mm x 4.0 mm, 5 µm)[3] |
| Mobile Phase | Methanol : Water (50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 270 nm[3] |
| Column Temperature | Ambient[3] |
| Injection Volume | 20 µL[3] |
| Retention Time | Approximately 2.733 min[3] |
Method Validation Summary
The following tables summarize the validation parameters for the described HPLC methods, demonstrating their suitability for the intended purpose.
Table 1: Method 1 Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 200 µg/mL[3] |
| Accuracy (% Recovery) | 99.46%[3] |
| Limit of Detection (LOD) | 2.38 mg/L[1] |
| Limit of Quantification (LOQ) | 7.22 mg/L[1] |
Table 2: Method 2 Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 200 µg/mL[5] |
| Accuracy (% Recovery) | 99.46%[5] |
Experimental Protocols
Preparation of Solutions
Method 1: Ammonium Acetate-Acetonitrile Mobile Phase
-
12 mM Ammonium Acetate Buffer: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to a final concentration of 12 mM.
-
Mobile Phase Preparation: Mix the 12 mM ammonium acetate buffer and acetonitrile in a ratio of 90:10 (v/v). Degas the solution using sonication or vacuum filtration.[2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations within the linear range (e.g., 0.5 - 200 µg/mL).[3]
-
Sample Preparation (from pharmaceutical dosage form): Transfer a quantity of the powdered vial content equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes. Dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Method 2: Methanol-Water Mobile Phase
-
Mobile Phase Preparation: Mix HPLC grade methanol and HPLC grade water in a ratio of 50:50 (v/v). Degas the solution.[3]
-
Standard and Sample Preparation: Follow the same procedure as described for Method 1, using the methanol-water mobile phase as the diluent.[3]
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Set the column temperature as specified (30°C for Method 1, ambient for Method 2).
-
Set the UV detector to the specified wavelength (270 nm for both methods).
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the analytical process.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefpirome Sulfate Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][2][3] However, like many β-lactam antibiotics, this compound has a relatively short half-life, necessitating frequent administration to maintain therapeutic concentrations.[4] Novel drug delivery systems, such as liposomes, nanoparticles, and microspheres, offer a promising approach to improve the pharmacokinetic profile, enhance therapeutic efficacy, and potentially reduce side effects of this compound.
These advanced formulations can provide controlled or sustained drug release, protect the drug from degradation, and improve its tissue penetration.[5][6] This document provides detailed application notes and experimental protocols for the formulation of this compound into liposomes, solid lipid nanoparticles (SLNs), and polymeric microspheres. The protocols and expected outcomes are based on established formulation strategies for other fourth-generation cephalosporins, such as Cefepime and Cefquinome, and serve as a comprehensive guide for the development and characterization of this compound drug delivery systems.
I. Liposomal Formulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[7] They are a versatile platform for drug delivery, offering advantages such as biocompatibility, biodegradability, and the ability to modify drug release characteristics.
Application Notes:
Encapsulating this compound in liposomes can extend its circulation time, lead to a sustained release profile, and potentially improve its therapeutic index. The choice of lipids and preparation method will significantly influence the liposomes' physical characteristics and in vivo performance. Cationic liposomes may offer enhanced interaction with negatively charged bacterial membranes.
Quantitative Data Summary (Based on Cefepime and Cefquinome Liposomal Formulations)
| Formulation Parameter | Cefepime Liposomes[8][9][10] | Cefquinome Sulfate Proliposomes[11] | Target for this compound Liposomes |
| Preparation Method | Thin-film hydration | Solid dispersion and effervescent technique | Thin-film hydration |
| Lipid Composition | Phosphatidylcholine (PC), Cholesterol (CH), Cationic Surfactant | Soyabean phosphatidylcholine (SPC), Cholesterol (CH), Tween-80 | PC, CH |
| Mean Particle Size (nm) | ~100 | 203 ± 5 | 100 - 250 |
| Polydispersity Index (PDI) | Not specified | < 0.3 (Implied by uniformity) | < 0.3 |
| Encapsulation Efficiency (%) | > 50% (in cationic liposomes) | 53.5 ± 0.16 | > 50% |
| Zeta Potential (mV) | Positive (for cationic liposomes) | Not specified | -20 to +30 |
Experimental Protocol: this compound Liposome Preparation by Thin-Film Hydration
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure.
-
A thin, uniform lipid film should form on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound dissolved in PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. The concentration of this compound should be determined based on the desired drug-to-lipid ratio.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Encapsulation Efficiency (EE%):
-
Lyse a known amount of the liposomal suspension using a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the total amount of this compound using a validated HPLC method.
-
Quantify the amount of free drug in the supernatant after separating the liposomes (e.g., by ultracentrifugation).
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
In Vitro Drug Release:
-
Place the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the bag in a release medium (e.g., PBS pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the concentration of this compound in the samples using HPLC.
-
-
Visualization of Experimental Workflow
II. Solid Lipid Nanoparticle (SLN) Formulation of this compound
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes.
Application Notes:
Formulating this compound into SLNs can enhance its oral bioavailability, which is typically poor for cephalosporins.[4] The solid lipid matrix can protect the drug from the harsh environment of the gastrointestinal tract and facilitate its absorption. Ion pairing of this compound with a suitable counter-ion may be necessary to improve its encapsulation in the lipid matrix.
Quantitative Data Summary (Based on Cefepime SLN Formulation)
| Formulation Parameter | Cefepime-Ion Paired SLNs | Target for this compound SLNs |
| Preparation Method | Microemulsion-ultrasonication | Microemulsion-ultrasonication |
| Lipid Composition | Precirol ATO® 5, Compritol 888 ATO® | Glyceryl monostearate, Precirol ATO® 5 |
| Surfactant | Cremaphore | Poloxamer 188, Tween 80 |
| Mean Particle Size (nm) | < 200 | < 300 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 |
| Encapsulation Efficiency (%) | > 70% (with ion pairing) | > 60% |
| Zeta Potential (mV) | Negative | Negative |
Experimental Protocol: this compound SLN Preparation by Microemulsion-Ultrasonication
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol ATO® 5)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Ethanol, Propylene glycol)
-
Deionized water
-
Probe sonicator
-
High-speed homogenizer
-
DLS instrument
-
HPLC system
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Prepare the aqueous phase by dissolving the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoemulsion Formation:
-
Subject the pre-emulsion to probe sonication for a specified time (e.g., 5-15 minutes) in an ice bath to form a nanoemulsion.
-
-
Solidification of SLNs:
-
Cool the nanoemulsion in an ice bath or at room temperature to allow the lipid to solidify and form SLNs.
-
-
Purification:
-
Wash the SLN dispersion by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using a DLS instrument.
-
Encapsulation Efficiency (EE%):
-
Determine the total amount of this compound in the SLN dispersion.
-
Measure the amount of free drug in the supernatant after separating the SLNs by ultracentrifugation.
-
Calculate EE% as described for liposomes.
-
-
Drug Loading (DL%):
-
DL% = [(Weight of drug in SLNs) / (Weight of SLNs)] x 100
-
-
In Vitro Drug Release: Perform using the dialysis bag method as described for liposomes.
-
Visualization of Logical Relationships
III. Polymeric Microsphere Formulation of this compound
Polymeric microspheres are solid, spherical particles that can be formulated to provide sustained drug release over extended periods, from days to weeks.
Application Notes:
Encapsulating this compound in biodegradable polymeric microspheres (e.g., PLGA) can lead to a long-acting injectable formulation, reducing the need for frequent dosing and improving patient compliance. The drug release rate can be modulated by varying the polymer's molecular weight, lactide-to-glycolide ratio, and the particle size of the microspheres.
Quantitative Data Summary (Based on Cefquinome and Cefixime Microsphere Formulations)
| Formulation Parameter | Cefquinome-PLGA Microspheres | Cefixime Sustained-Release Microspheres | Target for this compound Microspheres |
| Preparation Method | Spray drying | Modified emulsion solvent evaporation | Emulsion solvent evaporation |
| Polymer | PLGA | Eudragit RS 100, Ethyl cellulose | PLGA (50:50 or 75:25) |
| Mean Particle Size (µm) | 12.4 ± 1.2 | 166.82 ± 0.86 | 10 - 100 |
| Encapsulation Efficiency (%) | 91.6 ± 2.6 | 81.12 ± 0.93 | > 70% |
| Drug Loading (%) | 18.3 ± 1.3 | Not specified | 10 - 20 |
| In Vitro Release Duration | 36 hours | 24 hours | Days to weeks |
Experimental Protocol: this compound Microsphere Preparation by Emulsion Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
-
Scanning Electron Microscope (SEM)
-
HPLC system
Procedure:
-
Preparation of Organic Phase:
-
Dissolve a known amount of PLGA in a suitable organic solvent (e.g., DCM).
-
Disperse this compound in the polymer solution.
-
-
Emulsification:
-
Add the organic phase to an aqueous solution of PVA (stabilizer) under constant stirring using a magnetic stirrer or homogenizer.
-
Continue stirring at a controlled speed to form a stable oil-in-water (o/w) emulsion. The stirring speed will influence the final particle size.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate by stirring the emulsion at room temperature for several hours or overnight. This will cause the polymer to precipitate and form solid microspheres.
-
-
Collection and Washing:
-
Collect the microspheres by centrifugation.
-
Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Drying:
-
Freeze-dry the washed microspheres to obtain a free-flowing powder.
-
-
Characterization:
-
Surface Morphology and Particle Size: Analyze using SEM.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Dissolve a weighed amount of microspheres in a suitable solvent (e.g., DCM) and then extract the drug into an aqueous phase.
-
Quantify the amount of this compound using HPLC.
-
Calculate EE% and DL% using the appropriate formulas.
-
-
In Vitro Drug Release:
-
Suspend a known amount of microspheres in a release medium (e.g., PBS pH 7.4) at 37°C in a shaking incubator.
-
At specific time points, collect samples, centrifuge to separate the microspheres, and analyze the supernatant for this compound concentration by HPLC.
-
-
Visualization of Signaling Pathway (Mechanism of Action)
References
- 1. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefpirome clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma and tissue pharmacokinetics of cefpirome in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cefpirome in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and testing of cefquinome-loaded poly lactic-co-glycolic acid microspheres for lung targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Impurity Profiling of Cefpirome Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the impurity profiling of Cefpirome Sulfate using High-Performance Liquid Chromatography (HPLC). This compound is a fourth-generation cephalosporin antibiotic, and like other β-lactam antibiotics, it is susceptible to degradation, leading to the formation of impurities that can affect its safety and efficacy.[1][2] Therefore, a robust analytical method to separate and quantify these impurities is crucial for quality control during drug development and manufacturing. This document outlines a stability-indicating HPLC method, including protocols for forced degradation studies to identify potential degradation products.
Introduction
Cefpirome is a broad-spectrum cephalosporin effective against both Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, featuring a β-lactam ring, makes it prone to degradation under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments.[3][4][5] Regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate the identification and characterization of impurities present in drug substances at levels of 0.1% or higher.[6][7] This application note details a reliable HPLC method for the separation and quantification of this compound and its related substances, ensuring the quality and stability of the drug product.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a composite of established methods for the analysis of this compound and its impurities.[3][4][8][9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3] |
| Mobile Phase | Acetonitrile and 0.03 M Ammonium Dihydrogen Phosphate (pH 3.3, adjusted with Phosphoric Acid) in a ratio of 15:85 (v/v)[3][8] |
| Flow Rate | 1.0 mL/min[1][4][8] |
| Detection Wavelength | 270 nm[1][3][4][8] |
| Column Temperature | 30 °C[1][4] |
| Injection Volume | 10 µL[1] |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare a 0.03 M solution of ammonium dihydrogen phosphate in high-purity water. Adjust the pH to 3.3 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed according to ICH guidelines.[1][9]
a. Acidic Degradation:
-
Dissolve 5.0 mg of this compound in 25.0 mL of 1 M hydrochloric acid.[1]
-
Keep the solution at room temperature (25 °C) and monitor the degradation over time by injecting samples into the HPLC system at regular intervals.
b. Basic Degradation:
-
Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M sodium hydroxide.[1]
-
Keep the solution at room temperature (25 °C) and analyze the samples at appropriate time points.
c. Oxidative Degradation:
-
Dissolve 5.0 mg of this compound in 25.0 mL of 3% hydrogen peroxide solution.[1]
-
Maintain the solution at room temperature (25 °C) and monitor the degradation.
d. Thermal Degradation:
-
Place a known amount of solid this compound in a temperature-controlled oven at a specified temperature (e.g., 70°C) for a defined period.[1]
-
Dissolve the stressed sample in the mobile phase for HPLC analysis.
e. Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
Analyze the exposed sample by HPLC.
Experimental Workflow
Caption: Workflow for this compound Impurity Profiling.
Data Presentation
The quantitative data from the impurity profiling should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of this compound and its Impurities
| Peak Name | Retention Time (min) | Relative Retention Time | Area (%) | Specification Limit (%) |
| Cefpirome | e.g., 10.2 | 1.00 | e.g., 99.5 | ≥ 98.0 |
| Impurity A | e.g., 8.5 | e.g., 0.83 | e.g., 0.15 | ≤ 0.2 |
| Impurity B | e.g., 12.1 | e.g., 1.19 | e.g., 0.10 | ≤ 0.2 |
| Unknown Impurity 1 | e.g., 14.3 | e.g., 1.40 | e.g., 0.08 | ≤ 0.1 |
| Total Impurities | - | - | e.g., 0.33 | ≤ 1.0 |
Note: The retention times and percentages are hypothetical and will vary based on the specific sample and chromatographic conditions.
Logical Relationship of Impurity Profiling
Caption: Relationship between this compound, Stressors, and Impurity Profiling.
Conclusion
The described HPLC method is demonstrated to be a reliable and robust stability-indicating method for the routine quality control and impurity profiling of this compound. The detailed protocol for forced degradation studies allows for the effective identification of potential degradation products, ensuring the safety and efficacy of the final drug product. This application note serves as a valuable resource for researchers and scientists involved in the development and analysis of this compound.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and characterization of impurities and isomers in this compound by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of this compound and Its Related Substance...: Ingenta Connect [ingentaconnect.com]
- 9. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cefpirome Sulfate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of pH on the stability of Cefpirome Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: this compound is most stable in aqueous solutions within a pH range of 4 to 7.[1][2][3] Stability decreases significantly at pH values below 3 and above 9.[1][3]
Q2: What type of degradation kinetics does this compound follow in aqueous solutions?
A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1][4][5]
Q3: What are the primary degradation pathways of this compound under different pH conditions?
A3: The degradation of this compound is primarily driven by hydrolysis, which is catalyzed by hydrogen and hydroxide ions.[1][4] In neutral to alkaline solutions, degradation products include epi-cefpirome and delta-2-cefpirome.[2][6] In strongly acidic solutions, anti-cefpirome is a notable degradation product.[2]
Q4: Can general acid-base catalysis affect this compound stability?
A4: Studies have shown that general acid-base catalysis is not observed for this compound in common buffer systems like acetate, borate, and phosphate buffers. The degradation is primarily due to specific acid-base catalysis.[1][4][5]
Q5: Are there established analytical methods to assess the stability of this compound?
A5: Yes, stability-indicating High-Performance Liquid Chromatography (HPLC) methods are widely used.[7][8][9] These methods can separate this compound from its degradation products, allowing for accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | The pH of the solution is outside the optimal range of 4-7. | Adjust the pH of your solution to be within the 4-7 range using appropriate buffers (e.g., acetate or phosphate buffers). Verify the final pH of the solution. |
| Inconsistent stability results between experiments. | Variation in the pH of the prepared solutions or inaccurate pH measurement. | Ensure consistent and accurate pH measurement using a calibrated pH meter. Prepare fresh buffers for each experiment to avoid pH drift. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products due to pH instability or other stress factors (e.g., light, temperature). | Refer to the degradation pathway information (FAQ A3) to tentatively identify the peaks. Perform forced degradation studies to confirm the identity of degradation products. Ensure proper storage of solutions, protected from light and at controlled temperatures. |
| Precipitation of this compound from solution. | The pH of the solution may be near the isoelectric point of the molecule, reducing its solubility. | Adjusting the pH slightly away from the isoelectric point (if known) or using a co-solvent (if compatible with the experimental design) may improve solubility. |
Data Presentation
Table 1: Summary of pH Influence on this compound Stability
| pH Range | Stability Profile | Primary Degradation Mechanism | Key Degradation Products |
| < 3 | Slightly unstable to unstable | Specific acid-catalyzed hydrolysis | anti-cefpirome |
| 4 - 7 | Most stable | Minimal hydrolysis | - |
| > 7 - 9 | Slightly unstable | Specific base-catalyzed hydrolysis | epi-cefpirome, delta-2-cefpirome |
| > 9 | Rapidly degrades | Specific base-catalyzed hydrolysis | epi-cefpirome, delta-2-cefpirome |
Experimental Protocols
Protocol 1: Preparation of Buffered Solutions for Stability Studies
This protocol outlines the preparation of various buffer solutions to study the effect of pH on this compound stability.
Materials:
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Potassium phosphate monobasic (KH2PO4)
-
Sodium phosphate dibasic (Na2HPO4)
-
Acetic acid
-
Sodium acetate
-
Boric acid
-
Sodium borate
-
High-purity water
-
Calibrated pH meter
Procedure:
-
Acidic Buffers (pH < 4): Prepare solutions of desired pH using appropriate concentrations of hydrochloric acid or phosphate buffer.
-
Optimal pH Buffers (pH 4-7): Prepare acetate or phosphate buffers to the desired pH.
-
Alkaline Buffers (pH > 7): Prepare phosphate or borate buffers, or solutions of sodium hydroxide for the desired pH.
-
pH Verification: Measure and adjust the pH of each buffer solution to the target value using a calibrated pH meter.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
0.1 N HCl
-
0.1 N NaOH
-
3% Hydrogen peroxide (H2O2)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at room temperature for a specified period (e.g., 48 hours).[7] Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified period (e.g., 48 hours).[7] Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H2O2 and keep at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) for a defined duration.[7]
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify degradation products.
Visualizations
Caption: this compound degradation pathways under different pH conditions.
Caption: Experimental workflow for pH-dependent stability testing of this compound.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Stability and degradation pattern of cefpirome (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Degradation Pattern of Cefpirome (HR 810) in Aqueous Solution [jstage.jst.go.jp]
- 7. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
Cefpirome Sulfate Forced Degradation Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Cefpirome Sulfate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing complete degradation of this compound under oxidative stress conditions. How can I achieve partial degradation to study the degradation pathway?
A1: Complete degradation under oxidative stress is a common issue due to the reactivity of this compound. To achieve partial degradation, consider the following adjustments to your protocol:
-
Reduce the concentration of the oxidizing agent: If you are using 3% hydrogen peroxide, try reducing it to 1% or even lower.
-
Decrease the reaction time: Instead of a 24-hour exposure, analyze samples at earlier time points (e.g., 2, 4, 6, and 8 hours).
-
Lower the temperature: Perform the experiment at room temperature or even refrigerated conditions instead of elevated temperatures.
Q2: My chromatogram shows poor resolution between the this compound peak and its degradation products. What can I do to improve separation?
A2: Poor resolution can be addressed by optimizing your HPLC method. Here are some troubleshooting steps:
-
Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile) to the aqueous buffer (e.g., ammonium acetate). A shallower gradient or a change in the isocratic composition can improve separation.
-
pH of the Mobile Phase: The pH can significantly impact the retention of ionizable compounds like Cefpirome and its degradants. Experiment with slight adjustments to the mobile phase pH. Cefpirome is most stable between pH 4-7[1][2].
-
Column Chemistry: If adjusting the mobile phase is insufficient, consider using a different column with an alternative stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
Flow Rate: Decreasing the flow rate can sometimes enhance resolution, although it will increase the run time.
Q3: I am seeing a new peak in my chromatogram even in the control sample (unstressed). What could be the cause?
A3: A peak in the unstressed control sample could indicate several possibilities:
-
Impurity in the standard: The this compound reference standard itself may contain impurities. Check the certificate of analysis for the standard.
-
Degradation during sample preparation: this compound can degrade in solution. Prepare solutions fresh and protect them from light[1]. Ensure the diluent used is within the stable pH range (4-7)[1][2].
-
Contamination: The peak could be from a contaminated diluent, glassware, or the HPLC system itself.
Q4: Under which conditions is this compound most stable and most labile?
A4: this compound is reported to be most stable in the pH range of 4-7[1][2]. It is slightly unstable below pH 3 and degrades rapidly at pH 9 and higher in aqueous solutions[1]. It is also susceptible to degradation under oxidative, photolytic, and thermal stress[3][4]. In the solid state, degradation is faster at increased relative humidity[5].
Data Summary: Forced Degradation of this compound
The following table summarizes the typical extent of degradation observed for this compound under various stress conditions. Note that the exact percentages can vary based on the precise experimental parameters.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Approximate Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 48 hours | Ambient | Significant Degradation | [4] |
| Alkaline Hydrolysis | 0.1 N NaOH | 48 hours | Ambient | Significant Degradation | [4] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Ambient | Total Degradation | [4] |
| Photolytic Degradation | Direct Sunlight | 24 hours | Ambient | ~26% | [4][5] |
| Thermal Degradation | Heat | 2 hours | 80°C | Significant Degradation | [4] |
Experimental Protocols
Preparation of Stock and Standard Solutions
A standard stock solution of this compound (1 mg/mL) can be prepared by dissolving 25 mg of this compound in a 25 mL volumetric flask containing 10 mL of methanol and 10 mL of water. The solution should be sonicated for approximately 10 minutes and then diluted to the final volume with the mobile phase[4]. From this stock solution, working standard solutions of desired concentrations can be prepared by further dilution with the mobile phase[4].
Forced Degradation (Stress) Studies
The following protocols are generalized starting points and may require optimization.
-
Acid Degradation:
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide.
-
Maintain the solution at room temperature for 24 hours.
-
Withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of this compound to direct sunlight for 24 hours[4].
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, dilute the samples with the mobile phase and analyze by HPLC.
-
HPLC Analysis Method
A common stability-indicating HPLC method for this compound utilizes a reversed-phase C18 column[3][4].
-
Column: LiChrospher 100, C18 RP column (250 mm x 4 mm, 5 µm)[4].
-
Mobile Phase: A mixture of methanol and water in a 50:50 (v/v) ratio[4]. An alternative is 12 mM ammonium acetate and acetonitrile (90:10 v/v)[3][5].
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathways of this compound under different conditions.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Stability and degradation pattern of cefpirome (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
Technical Support Center: Cefpirome Sulfate Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Cefpirome Sulfate under thermal stress. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under dry heat?
A1: this compound is susceptible to degradation under dry heat. The extent of degradation is dependent on the temperature and duration of exposure. For example, studies have shown degradation of approximately 11.2% when exposed to a temperature of 393 K (120°C) with a relative humidity (RH) of 0% for a specified period.[1] The degradation in the solid state typically follows first-order kinetics.[2]
Q2: How does humidity affect the thermal stability of this compound?
A2: Increased relative humidity significantly accelerates the degradation of this compound, even at elevated temperatures. For instance, at 369 K (96°C), the degradation is much faster at ~90.0% RH compared to ~50.9% RH.[1] This suggests that hydrolysis plays a key role in the degradation process, even in the solid state.
Q3: What are the primary degradation products of this compound under thermal stress?
A3: Under thermal stress, this compound can degrade into several products. While specific studies on solid-state thermal degradation pathways are limited, degradation in aqueous solutions at elevated temperatures (e.g., 40°C) has been shown to produce substances such as epi-cefpirome, delta-2-cefpirome, and other breakdown products resulting from the opening of the β-lactam ring.[3] It is likely that similar degradation products are formed under dry heat, particularly in the presence of humidity. Four main degradation products have been identified in solid-state stability studies.[2]
Q4: What is a suitable analytical method to assess the thermal stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products. A reversed-phase C18 column is typically used with a UV detector set at approximately 270 nm.[1][4][5]
Troubleshooting Guide for HPLC Analysis of this compound
This guide addresses common issues encountered during the HPLC analysis of this compound stability samples.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound Peak | 1. Column degradation (loss of stationary phase).2. Interaction of the amine groups in Cefpirome with active silanol sites on the column.3. Inappropriate mobile phase pH. | 1. Replace the column with a new one of the same type.2. Use a column with end-capping or a base-deactivated stationary phase. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.3. Ensure the mobile phase pH is within the optimal range for the column (typically pH 2-8 for silica-based C18 columns). Cefpirome is most stable in the pH range of 4-7.[3][6] |
| Appearance of Unexpected Peaks | 1. Formation of new, unknown degradation products.2. Contamination of the sample, mobile phase, or HPLC system.3. Carryover from a previous injection. | 1. If the peaks are consistent across replicate samples, they are likely degradation products. Further investigation using techniques like mass spectrometry (MS) may be needed for identification.2. Prepare fresh mobile phase and samples. Flush the HPLC system thoroughly.3. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Inconsistent Peak Areas or Retention Times | 1. Fluctuation in pump flow rate.2. Unstable column temperature.3. Improper sample preparation or injection volume variability.4. Incomplete dissolution of this compound. | 1. Purge the pump to remove air bubbles and ensure consistent solvent delivery.2. Use a column oven to maintain a constant temperature (e.g., 30°C).[5]3. Ensure accurate and consistent sample dilution and injection volumes. Use an autosampler for better precision.4. Ensure this compound is fully dissolved in the diluent before injection. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., guard column, column frit, tubing).2. Particulate matter from the sample.3. Mobile phase precipitation. | 1. Systematically isolate components to identify the source of the blockage. Replace the guard column or filter if necessary. Backflush the column with an appropriate solvent.2. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.3. Ensure the mobile phase components are fully miscible and buffers are completely dissolved. |
Data Summary
The following table summarizes the percentage of this compound degradation under various thermal stress conditions as reported in forced degradation studies.
| Stress Condition | Temperature | Relative Humidity (RH) | Duration | Degradation (%) | Reference |
| Thermal (Solid State) | 393 K (120°C) | 0% | Not specified | ~11.2 | [1] |
| Thermal (Solid State) | 369 K (96°C) | ~50.9% | Not specified | ~15.8 | [1] |
| Thermal (Solid State) | 369 K (96°C) | ~90.0% | Not specified | ~24.1 | [1] |
| Thermal (Solution) | 80°C | Not applicable | 2 hours | Degradation with new peaks formed | [4] |
| Thermal (Aqueous Solution) | 373 K (100°C) | Not applicable | Not specified | ~18.3 | [1] |
Experimental Protocols
Protocol 1: Thermal Stress Testing of this compound (Solid State)
This protocol describes a typical procedure for subjecting solid this compound to thermal stress.
-
Sample Preparation:
-
Accurately weigh 5 mg samples of this compound into clean, dry glass vials.[1]
-
-
Stress Application:
-
Time Points:
-
Remove vials at predetermined time intervals.
-
-
Sample Analysis Preparation:
-
Allow the vials to cool to room temperature.
-
Dissolve the contents in a known volume of a suitable solvent mixture (e.g., acetonitrile and water, 1:1 v/v) to achieve a target concentration for HPLC analysis.[1]
-
-
HPLC Analysis:
-
Analyze the prepared solutions using a validated stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a common HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Lichrospher RP-18 (125 mm x 4 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 270 nm.[5]
-
Injection Volume: 10 µL.[6]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the prepared samples from the thermal stress study.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
-
Quantification: The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.
Visualizations
Experimental Workflow for Thermal Stability Testing
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Stability studies of this compound in the solid state: Identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and degradation pattern of cefpirome (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Technical Support Center: Photodegradation of Cefpirome Sulfate in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the photodegradation of Cefpirome Sulfate in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to photodegradation in solution?
A1: Yes, this compound is known to be unstable under photolytic conditions. Exposure to light, particularly artificial sunlight, can lead to the degradation of the molecule.[1]
Q2: What are the primary factors that influence the photodegradation rate of this compound?
A2: The rate of photodegradation is primarily influenced by the following factors:
-
pH of the solution: this compound exhibits maximum stability in the pH range of 4-7.[2][3] Deviations from this range, especially towards alkaline conditions, can accelerate degradation.
-
Solvent composition: The type of solvent and the presence of any co-solvents can affect the rate of degradation.
-
Intensity and wavelength of the light source: Higher light intensity and shorter wavelengths (UV region) are generally expected to increase the degradation rate.
-
Presence of photosensitizers or quenchers: Certain molecules can accelerate or inhibit photodegradation.
-
Temperature: While photodegradation is primarily a photochemical process, temperature can influence the rates of secondary thermal reactions of photoproducts.
Q3: What are the known photodegradation products of this compound?
A3: Studies have identified several degradation products upon exposure to artificial sunlight. These include the formation of the (E)-isomer (anti-cefpirome) and other products resulting from the cleavage of the β-lactam ring.[1] A more detailed characterization of impurities and isomers has been performed using two-dimensional liquid chromatography coupled to mass spectrometry.[4][5]
Q4: How can I monitor the photodegradation of this compound and quantify its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An HPLC method coupled with a UV or a mass spectrometry (MS) detector, such as LC-MS/MS, allows for the separation and quantification of the parent drug and its degradation products.[4][5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in photodegradation rates between replicate experiments. | Inconsistent light source intensity or spectral output. Fluctuations in sample temperature. Inconsistent sample positioning relative to the light source. | Ensure the light source has stabilized before starting the experiment. Use a well-controlled temperature chamber. Use a sample holder that ensures consistent positioning of all samples. |
| Poor separation of this compound from its photoproducts in HPLC analysis. | Inappropriate mobile phase composition or gradient. Unsuitable HPLC column. | Optimize the mobile phase composition (e.g., acetonitrile/water ratio, buffer type, and pH). Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Appearance of unexpected peaks in the chromatogram. | Contamination of the solvent or glassware. Degradation of the sample due to factors other than light (e.g., temperature, pH). Secondary degradation of primary photoproducts. | Use high-purity solvents and thoroughly clean all glassware. Run a dark control sample (kept in the same conditions but protected from light) to assess thermal stability. Analyze samples at different time points to track the evolution of degradation products. |
| Difficulty in identifying unknown degradation products by LC-MS. | Low concentration of the degradation product. Complex fragmentation pattern. Co-elution with other components. | Concentrate the sample before analysis. Use high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) for accurate mass measurement and elemental composition determination. Optimize the chromatographic method to improve the separation of the unknown peak. |
| Precipitation of the drug in solution during the experiment. | The concentration of this compound exceeds its solubility in the chosen solvent system. Change in pH leading to precipitation. | Determine the solubility of this compound in the experimental medium beforehand. Buffer the solution to maintain a constant pH. |
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Aqueous Solution
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Buffer solutions (e.g., phosphate, acetate) to prepare solutions at desired pH values (e.g., 4, 7, 9)
-
Acetonitrile (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase preparation)
-
Quartz cuvettes or other photochemically transparent containers
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps). The chamber should provide a controlled temperature environment.
-
Calibrated radiometer and lux meter.
-
HPLC system with a UV or MS detector.
-
Validated stability-indicating HPLC method.
2. Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water.
-
From the stock solution, prepare sample solutions at a known concentration (e.g., 100 µg/mL) in the desired buffer (pH 4, 7, and 9).
-
Prepare a "dark control" sample for each pH by wrapping the container in aluminum foil.
3. Irradiation Procedure:
-
Place the unwrapped sample solutions and the dark control samples in the photostability chamber.
-
Expose the samples to light until the total illumination is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Maintain a constant temperature inside the chamber (e.g., 25 °C).
-
Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
4. Sample Analysis:
-
Analyze the withdrawn samples immediately using the validated stability-indicating HPLC method.
-
Quantify the remaining concentration of this compound and the formation of any degradation products.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time for both the exposed and dark control samples.
-
Determine the photodegradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Calculate the half-life (t½) of photodegradation.
Protocol 2: Identification of Photodegradation Products using LC-MS/MS
1. Sample Preparation:
-
Prepare a concentrated solution of this compound in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent to ensure solubility).
-
Expose the solution to a light source for a sufficient duration to generate a significant amount of degradation products (e.g., until 20-30% degradation of the parent compound is observed by HPLC-UV).
2. LC-MS/MS Analysis:
-
Inject the photodegraded sample into an LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the best ionization for this compound and its products.
-
Full Scan MS: Acquire full scan mass spectra to identify the molecular ions of the parent drug and its degradation products.
-
Tandem MS (MS/MS): Perform fragmentation of the detected molecular ions to obtain structural information. This can be done through data-dependent acquisition (DDA) or by targeted fragmentation of specific m/z values.
-
3. Data Interpretation:
-
Compare the chromatograms of the photodegraded sample with a non-irradiated control to identify new peaks corresponding to degradation products.
-
Determine the elemental composition of the degradation products from their accurate mass measurements obtained from high-resolution mass spectrometry.
-
Propose structures for the degradation products based on their fragmentation patterns and the known chemistry of this compound.
Data Presentation
Table 1: Summary of Photodegradation Kinetics of this compound under different pH conditions
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | Correlation Coefficient (R²) |
| 4 | Data to be filled from experimental results | Data to be filled from experimental results | Data to be filled from experimental results |
| 7 | Data to be filled from experimental results | Data to be filled from experimental results | Data to be filled from experimental results |
| 9 | Data to be filled from experimental results | Data to be filled from experimental results | Data to be filled from experimental results |
Table 2: Identified Photodegradation Products of this compound by LC-MS
| Peak No. | Retention Time (min) | [M+H]⁺ or [M-H]⁻ (m/z) | Proposed Structure |
| 1 | Data to be filled from experimental results | Data to be filled from experimental results | anti-Cefpirome |
| 2 | Data to be filled from experimental results | Data to be filled from experimental results | Structure to be proposed |
| 3 | Data to be filled from experimental results | Data to be filled from experimental results | Structure to be proposed |
| ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for studying the photodegradation of this compound.
Caption: Proposed photodegradation pathway of this compound.
References
- 1. Stability and degradation pattern of cefpirome (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Separation and characterization of impurities and isomers in this compound by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cefpirome Sulfate Impurity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in bulk Cefpirome Sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in bulk this compound?
A1: Impurities in this compound can be broadly categorized into two groups:
-
Degradation Products: These form due to the inherent instability of the Cefpirome molecule under certain conditions such as exposure to heat, humidity, light, or non-optimal pH in aqueous solutions.[1][2] Common degradation products include epi-cefpirome, anti-cefpirome, and Δ²-cefpirome.[2]
-
Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process.[3][4][5][6] The specific impurities can vary depending on the synthetic route used.[3][4][5][6]
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the separation and quantification of impurities.[1][7] For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Ion Trap/Time-of-Flight (IT-TOF), are highly effective.[1][7][8] Two-dimensional LC (2D-LC) can also be employed for complex samples to enhance separation.[8][9]
Q3: What are the regulatory requirements for impurity profiling of this compound?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) require that impurities present in a drug substance above a certain threshold (e.g., 0.1%) be identified and characterized.[7][8] This is crucial for ensuring the safety and efficacy of the final drug product.
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are impurities?
A1: First, ensure the peaks are not artifacts from the system or solvent by running a blank injection. If the peaks persist, they are likely related to the sample. You can perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) on a pure this compound standard. If the unexpected peaks in your sample match the retention times of the peaks generated during forced degradation, they are likely degradation products. For definitive identification, LC-MS analysis is recommended to obtain mass information and aid in structural elucidation.
Q2: I am having difficulty separating two impurities that are co-eluting. What can I do to improve the resolution?
A2: To improve chromatographic resolution, you can try the following:
-
Optimize the Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower organic content can increase retention and improve separation.
-
Change the Stationary Phase: Use a column with a different selectivity (e.g., a different C18 phase or a phenyl-hexyl column).
-
Adjust the pH of the Mobile Phase: Small changes in the pH can alter the ionization state of the impurities and this compound, leading to changes in retention and potentially better separation.
-
Lower the Flow Rate: This can increase the efficiency of the separation, though it will also increase the run time.
-
Decrease the Particle Size of the Column Packing: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly improve resolution.
Q3: My peak shapes for this compound and its impurities are tailing. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with basic compounds. Try using a base-deactivated column or adding a competing base like triethylamine to the mobile phase in small concentrations (e.g., 0.1%).
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.
-
Mismatched Solvent Strength: The solvent in which your sample is dissolved should be of similar or weaker strength than the mobile phase.
Experimental Protocols
Protocol 1: HPLC-DAD for Impurity Quantification
This protocol is a general guideline for the quantification of impurities in this compound.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Mobile Phase A: 0.1 M disodium hydrogen phosphate dihydrate, with the pH adjusted to 3.9 using phosphoric acid.[7]
-
Mobile Phase B: Acetonitrile.
-
-
Elution: An isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 270 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound bulk drug in a suitable solvent (e.g., a mixture of the mobile phase) to a final concentration of approximately 1 mg/mL.
Protocol 2: LC-MS for Impurity Identification
This protocol provides a framework for the identification and structural characterization of impurities using LC-MS.
-
Chromatographic System: An LC system (HPLC or UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or IT-TOF) with an electrospray ionization (ESI) source.[1][8]
-
Column: A reversed-phase C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase:
-
Elution: A gradient elution is typically used to separate a wide range of impurities. An example gradient could be:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive and negative modes to capture a wider range of impurities.[8]
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for initial detection and targeted MS/MS (or data-dependent acquisition) for fragmentation and structural elucidation.
-
-
Sample Preparation: Prepare the sample as described in Protocol 1.
Data Presentation
Table 1: Known Impurities of this compound
| Impurity Name | Potential Source |
| epi-Cefpirome | Degradation |
| anti-Cefpirome | Degradation |
| Δ²-Cefpirome | Degradation |
| 2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehyde | Degradation |
| 6,7-dihydro-5H-1-pyrindine | Degradation |
| Synthesis Intermediates | Synthesis |
| Reagents and Byproducts | Synthesis |
Note: This is not an exhaustive list. The impurity profile can vary between different batches and manufacturers.
Table 2: Typical HPLC and LC-MS Parameters
| Parameter | HPLC-DAD | LC-MS |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1 M Disodium hydrogen phosphate (pH 3.9) | 10 mM Ammonium formate |
| Mobile Phase B | Acetonitrile | Methanol or Acetonitrile |
| Elution | Isocratic (85:15 A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Temperature | 30 °C | 40 °C |
| Detection | DAD (270 nm) | ESI-MS (Positive/Negative) |
Visualizations
Caption: Workflow for the identification and quantification of impurities in this compound.
Caption: Simplified degradation pathways of this compound under various stress conditions.
References
- 1. Stability studies of this compound in the solid state: Identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and degradation pattern of cefpirome (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100500671C - Synthesis method of antibiotic this compound - Google Patents [patents.google.com]
- 4. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102584856A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation and characterization of impurities and isomers in this compound by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cefpirome Sulfate Solid-State Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solid-state stability of Cefpirome Sulfate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the solid-state stability of this compound?
A1: The primary factors influencing the solid-state stability of this compound are temperature and relative humidity (RH).[1][2][3] Increased temperature and humidity accelerate the degradation of the compound.[4]
Q2: What is the degradation kinetic profile of this compound in the solid state?
A2: The degradation of this compound in the solid state follows first-order kinetics.[1][2][3][5] This means the rate of degradation is directly proportional to the concentration of the drug.
Q3: What are the known degradation products of this compound in the solid state?
A3: Four primary degradation products have been identified through studies using HPLC-DAD and ESI-Q-TOF mass spectrometry.[1][2][3] While the specific structures are complex, they are formed through modifications of the Cefpirome molecule. Further characterization of impurities and isomers has also been conducted using two-dimensional liquid chromatography coupled with mass spectrometry.[6][7]
Q4: How should this compound be stored to ensure its stability?
A4: To ensure stability, this compound should be stored in a well-closed container, protected from moisture and high temperatures. The degradation behavior of this compound provides a basis for selecting appropriate storage conditions.[7]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of solid this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Possible Cause 2: Presence of inherent impurities.
-
Solution: Bulk samples of this compound may contain inherent impurities.[7] It is crucial to characterize the impurity profile of your starting material. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be used for the identification and characterization of these impurities.[6][7]
-
Problem: My quantitative analysis shows a lower than expected potency for this compound.
-
Possible Cause: Degradation of the compound.
Data on Solid-State Degradation Kinetics
The degradation of this compound in the solid state has been studied under various conditions of temperature and relative humidity. The following table summarizes the kinetic and thermodynamic parameters for the degradation process.
| Temperature (K) | Relative Humidity (%) | Rate Constant (k) x 10^-7 (s^-1) | Half-life (t_0.5) (days) |
| 393 | 0 | 1.83 | 43.9 |
| 369 | ~50.9 | 1.05 | 76.5 |
| 369 | ~90.0 | 2.51 | 32.0 |
Data sourced from forced degradation studies.[4]
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed for the quantitative determination of this compound in the presence of its degradation products.[8]
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh a 5.0 mg sample of this compound.
-
For solid-state degradation studies, subject the sample to the desired stress conditions (e.g., heat, humidity).
-
After exposure, dissolve the sample in a mixture of acetonitrile and water (1:1 v/v).
-
Quantitatively transfer the solution to a measuring flask and dilute to the desired concentration with the same solvent mixture.[4]
-
Forced Degradation Study Protocol (Thermal Degradation)
This protocol is used to investigate the effect of temperature and humidity on the solid-state stability of this compound.[4]
-
Weigh 5 mg samples of this compound into glass vials.
-
Place the vials in heat chambers set to the desired temperatures and relative humidity levels (e.g., 393 K at RH = 0%, 369 K at RH ~ 50.9%, and 369 K at RH ~ 90.0%).[4]
-
At specified time intervals, remove a vial from the chamber and allow it to cool to room temperature.
-
Dissolve the contents of the vial in a mixture of acetonitrile and water (1:1 v/v).
-
Quantitatively transfer the solution to a measuring flask and dilute to 25.0 mL with the same solvent mixture.[4]
-
Analyze the sample using the stability-indicating HPLC method described above.
Visualizations
This compound Solid-State Degradation Pathway
Caption: Factors influencing the solid-state degradation of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for solid-state stability analysis of this compound.
References
- 1. Stability studies of this compound in the solid state: Identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Separation and characterization of impurities and isomers in this compound by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Cefpirome degradation during experiments
Welcome to the Technical Support Center for Cefpirome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing Cefpirome degradation during experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is Cefpirome and what is its primary mechanism of action?
Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal effect is achieved by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[2] Cefpirome binds to penicillin-binding proteins (PBPs), which are essential enzymes for cell wall assembly. This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[1][2][3]
Q2: What are the key factors that can cause Cefpirome degradation in an experimental setting?
The stability of Cefpirome is primarily influenced by the following factors:
-
pH: Cefpirome is most stable in aqueous solutions with a pH range of 4 to 7.[4][5] Its degradation rate increases in strongly acidic (below pH 4) and, more significantly, in neutral to alkaline (above pH 7) conditions.
-
Temperature: Higher temperatures accelerate the degradation of Cefpirome. Therefore, it is crucial to adhere to recommended storage and handling temperatures.
-
Light: Exposure to light, including artificial sunlight, can induce degradation of Cefpirome, leading to the formation of different degradation products than those seen with hydrolysis.[4]
-
Humidity: In its solid (powder) form, Cefpirome is susceptible to degradation, and this process is accelerated by increased relative air humidity.
Q3: How should Cefpirome sulfate powder and its stock solutions be stored?
To ensure the stability and integrity of Cefpirome:
-
Powder: this compound powder should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Stock Solutions: Once prepared, stock solutions should be sterilized by filtration (e.g., using a 0.22 µm filter). It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile, tightly sealed vials and store at -20°C or -80°C for a limited duration. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments involving Cefpirome, likely due to its degradation.
Problem 1: Inconsistent or lower-than-expected antimicrobial activity in experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of Cefpirome stock solution. | 1. Prepare a fresh stock solution of this compound in sterile water or a suitable buffer (pH 4-7).2. Verify the pH of your experimental medium. If it is outside the optimal range of 4-7, consider if the medium is contributing to degradation.3. Protect solutions from light by using amber vials or wrapping containers in foil.4. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Incompatibility with experimental medium. | 1. The composition of complex media (e.g., cell culture media) can affect Cefpirome stability. If possible, perform a pilot study to assess the stability of Cefpirome in your specific medium over the time course of your experiment.2. Consider adding Cefpirome to the medium immediately before starting the experiment to minimize the time it is exposed to potentially destabilizing conditions. |
| Incorrect inoculum size in antimicrobial susceptibility testing. | 1. Ensure the bacterial inoculum is standardized according to established protocols (e.g., to a 0.5 McFarland standard). An inoculum that is too dense can overwhelm the antibiotic, leading to apparent resistance.[6][7] |
Problem 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. Review the preparation and storage conditions of your sample. Exposure to inappropriate pH, high temperatures, or light can lead to the formation of known degradation products.[4]2. Compare the chromatogram of your sample to a freshly prepared standard solution of Cefpirome to identify any additional peaks.3. If possible, use a mass spectrometer in conjunction with HPLC to identify the mass of the unknown peaks and compare them to the masses of known Cefpirome degradation products. |
Data Presentation: Cefpirome Stability
The stability of Cefpirome is highly dependent on the pH of the solution. The following table summarizes the degradation patterns under different conditions.
| Condition | pH Range | Relative Stability | Major Degradation Products |
| Aqueous Solution (Neutral to Alkaline) | > 7 | Unstable | epi-cefpirome, delta 2-cefpirome, and others[4] |
| Aqueous Solution (Optimal) | 4 - 7 | Stable | Minimal degradation[4][5] |
| Aqueous Solution (Strongly Acidic) | < 4 | Slightly Unstable | anti-cefpirome and other byproducts[4] |
| Exposure to Artificial Sunlight | Not Applicable | Unstable | anti-cefpirome and other photoproducts[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Antimicrobial Susceptibility Testing
Materials:
-
This compound powder
-
Sterile, deionized water or a suitable buffer (e.g., phosphate buffer, pH 6.0)
-
Sterile conical tubes or vials
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptically weigh the required amount of this compound powder in a sterile container.
-
Add a small amount of sterile water or buffer to dissolve the powder completely. This compound is soluble in water.
-
Once dissolved, bring the solution to the final desired volume with the sterile solvent to achieve the target stock concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
For immediate use, this stock solution can be further diluted in the appropriate broth or agar for the experiment.
-
For storage, dispense the stock solution into single-use aliquots in sterile cryovials and store at -20°C or -80°C. Protect from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is based on methods described for the analysis of Cefpirome and its degradation products.[4][5]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 270 nm.
-
Temperature: Room temperature or controlled at a specific temperature (e.g., 30°C).
Sample Preparation:
-
Dilute the Cefpirome solution to be tested to a suitable concentration within the linear range of the HPLC method using the mobile phase as the diluent.
-
Inject a defined volume (e.g., 10-20 µL) of the sample into the HPLC system.
Data Analysis:
-
The stability of Cefpirome is determined by measuring the decrease in the peak area of the parent compound over time.
-
The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Factors influencing Cefpirome degradation pathways.
Caption: Cefpirome's mechanism of action on bacterial cell walls.
Caption: Troubleshooting workflow for inconsistent Cefpirome results.
References
- 1. Cefpirome | C22H22N6O5S2 | CID 5479539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Stability and degradation pattern of cefpirome (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. apec.org [apec.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cefpirome Sulfate Stability and Humidity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of humidity on the stability of Cefpirome Sulfate. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug formulations.
Frequently Asked Questions (FAQs)
Q1: How does humidity affect the stability of solid this compound?
A1: this compound is susceptible to degradation in the solid state, and this process is significantly accelerated by increased relative humidity (RH).[1][2][3] Studies have shown that the degradation of this compound in the solid form follows first-order kinetics.[1][4] The presence of moisture facilitates hydrolytic degradation pathways.
Q2: What are the recommended storage conditions for this compound to minimize humidity-related degradation?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and direct sunlight.[5][6][7] The recommended storage temperature is often 4°C for long-term storage.[5] It is crucial to minimize exposure to ambient humidity during handling.
Q3: What are the primary degradation products of this compound formed under humid conditions?
A3: Under humid conditions, this compound degrades into several impurities.[1][4] Four principal degradation products have been identified through studies involving mass spectrometry.[1][4] While the specific structures are complex, their formation is a direct consequence of hydrolysis and other related reactions catalyzed by the presence of water.
Q4: Is the degradation of this compound reversible?
A4: The degradation of this compound due to humidity is generally not reversible. The process involves the chemical transformation of the parent molecule into different, more stable compounds. Therefore, it is critical to prevent degradation by maintaining proper storage and handling conditions.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause: The sample may have been exposed to humidity, leading to the formation of degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound has been stored in a desiccator or a tightly sealed container with a desiccant.
-
Review Handling Procedures: Ensure that the sample was handled in a low-humidity environment, such as a glove box, especially during weighing and sample preparation.
-
Perform Forced Degradation: To confirm if the unexpected peaks correspond to known degradation products, you can perform a forced degradation study by intentionally exposing a small amount of the material to high humidity and comparing the resulting chromatogram to your sample's chromatogram.
-
Confirm Peak Identity: If possible, use a mass spectrometer (MS) detector coupled with your HPLC to identify the mass of the unexpected peaks and compare them with the masses of known this compound degradation products.
-
Issue 2: My this compound powder has changed in appearance (e.g., color change, clumping).
-
Possible Cause: Physical changes such as clumping or discoloration can be indicators of moisture absorption and subsequent degradation.
-
Troubleshooting Steps:
-
Do Not Use: If the physical appearance has changed, it is highly recommended not to use the material for experiments where purity is critical.
-
Assess Water Content: Use Karl Fischer titration to determine the water content of the powder. An elevated water content compared to the specification sheet indicates moisture absorption.
-
Re-qualify the Material: If the material is critical and cannot be replaced, it must be re-qualified by appropriate analytical methods (e.g., HPLC for purity, potency assay) to determine if it still meets the required specifications for your application.
-
Quantitative Data Summary
The following table summarizes the kinetic data for the degradation of this compound in the solid state under different relative humidity conditions.
| Temperature (K) | Relative Humidity (RH) | Rate Constant (k) x 10^6 (s^-1) | Half-life (t_0.5) (hours) |
| 369 | ~50.9% | 1.05 | 183.3 |
| 369 | ~90.0% | 2.53 | 76.2 |
| 393 | 0% | 0.81 | 237.9 |
Data extracted from stability studies on solid this compound.[3]
Experimental Protocols
Protocol 1: Stability Testing of Solid this compound under Controlled Humidity
This protocol outlines the methodology for assessing the stability of this compound in the solid state at elevated temperatures and controlled relative humidity.
-
Sample Preparation: Accurately weigh 5.0 mg samples of this compound into individual glass vials.
-
Humidity Control: Place the open vials in controlled humidity chambers. Saturated salt solutions can be used to maintain specific relative humidity levels (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at 30°C). For 0% RH, a desiccator with a suitable desiccant like phosphorus pentoxide can be used.
-
Temperature Control: Place the humidity chambers into a temperature-controlled oven set to the desired temperature (e.g., 369 K or 393 K).
-
Sampling: At predetermined time intervals, remove a vial from the chamber, allow it to cool to room temperature, and dissolve the contents in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water, 1:1 v/v).
-
Analysis: Analyze the resulting solution by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
Protocol 2: HPLC Method for the Quantification of this compound and its Degradation Products
This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for separating this compound from its degradation products.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare calibration standards by diluting the stock solution to a range of concentrations.
-
Dissolve the samples from the stability study in the mobile phase to achieve a concentration within the calibration range.
-
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the reference standards.
Visualizations
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.fi [fishersci.fi]
- 8. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefpirome Sulfate HPLC Assay Technical Support Center
Welcome to the technical support center for the Cefpirome Sulfate HPLC assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your this compound HPLC assay.
1. Question: Why am I seeing a poor peak shape, such as peak tailing or fronting, for my this compound peak?
Answer:
Poor peak shape is a common issue in HPLC analysis and can be attributed to several factors. For this compound, pay close attention to the following:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Inappropriate Mobile Phase pH: The stability and ionization of this compound are pH-dependent. This compound is most stable in aqueous solutions within a pH range of 4-6.[1] Operating outside this range can lead to peak tailing. Ensure your mobile phase buffer is within the optimal pH range.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups in this compound, causing peak tailing.[2][3]
-
Solution: Use a well-endcapped C18 column or a column with a polar-embedded phase. Adding a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) can also mitigate this issue.
-
-
Column Degradation: Over time, the column's stationary phase can degrade, leading to poor peak shapes.[4] If you suspect column degradation, try washing the column or replacing it with a new one.
2. Question: My chromatogram shows unexpected peaks (ghost peaks). What is their origin and how can I eliminate them?
Answer:
Ghost peaks are peaks that appear in the chromatogram even when no sample is injected and can interfere with the quantification of this compound and its impurities.[5] Common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or buffers can accumulate on the column and elute as ghost peaks, especially during gradient elution.[6]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase through a 0.45 µm filter is also recommended.[7]
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash program on your autosampler. Injecting a blank solvent after a high-concentration sample can help determine if carryover is the issue.
-
-
System Contamination: Contaminants can build up in the injector, tubing, or detector flow cell.[8]
-
Solution: Flush the entire HPLC system with a strong solvent, such as a mixture of isopropanol and water.
-
3. Question: I am observing a drifting or noisy baseline. What are the potential causes and solutions?
Answer:
A stable baseline is crucial for accurate integration and quantification. Baseline issues can arise from several sources:[9]
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.[9] Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Improper Mixing: If you are using a gradient, ensure the solvents are being mixed properly by the pump.
-
Contamination: Contaminants in the mobile phase can cause a drifting baseline.[9]
-
-
Detector Issues:
-
Lamp Fluctuation: An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
-
Contaminated Flow Cell: Contaminants in the detector flow cell can lead to baseline disturbances. Flush the flow cell with an appropriate solvent.
-
-
Column Equilibration: Insufficient column equilibration time before starting a run can result in a drifting baseline.[9] Allow the column to equilibrate with the mobile phase for at least 15-30 minutes or until a stable baseline is achieved.
4. Question: The retention time of my this compound peak is shifting between injections. What could be the cause?
Answer:
Consistent retention times are critical for peak identification. Fluctuations can be caused by:[10]
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can significantly impact retention time. Prepare the mobile phase carefully and consistently.
-
Flow Rate Instability: A malfunctioning pump can deliver an inconsistent flow rate, leading to retention time shifts. Check the pump for leaks and ensure it is delivering a stable flow.
-
Temperature Fluctuations: Changes in the column temperature can affect retention time. Using a column oven to maintain a constant temperature is highly recommended.[9]
-
Column Equilibration: As mentioned previously, ensure the column is fully equilibrated before each injection sequence.
5. Question: I am not seeing any peaks, or the peaks are very small.
Answer:
The absence or small size of peaks can be due to a variety of issues:
-
Injection Problem: The autosampler may have failed to inject the sample. Check the syringe and injection valve for any blockages or malfunctions.
-
Detector Issue: The detector may not be turned on, or the wavelength may be set incorrectly. For this compound, a common detection wavelength is 270 nm.[11][12]
-
Sample Degradation: this compound can degrade under certain conditions, such as exposure to light, heat, or extreme pH.[12][13] Ensure proper sample storage and handling.
-
Incorrect Mobile Phase: Using the wrong mobile phase can result in the analyte not eluting from the column or co-eluting with the solvent front.
Experimental Protocols
Below are representative HPLC methods for the analysis of this compound. These can be used as a starting point and may require optimization for your specific instrumentation and application.
Table 1: HPLC Method Parameters for this compound Assay
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | LiChrospher RP-18 (125 mm x 4 mm, 5 µm)[11] | LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm)[12] | Phenomnex C18 (100mm x 2.5mm, 3.0µm) |
| Mobile Phase | 12 mM Ammonium Acetate : Acetonitrile (90:10 v/v)[11] | Methanol : Water (50:50 v/v)[12] | 50% Acetonitrile and 50% Ammonium Acetate Buffer[7] |
| Flow Rate | 1.0 mL/min[11] | 1.0 mL/min[12] | 0.3 mL/min[7] |
| Detection Wavelength | 270 nm[11] | 270 nm[12] | Not Specified |
| Column Temperature | 30 °C[11] | Ambient[12] | 40 °C[7] |
| Injection Volume | 10 µL[13] | 20 µL[12] | Not Specified |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.[7][12]
-
Sample Solution: For pharmaceutical dosage forms, dissolve the formulation in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[12]
Visual Troubleshooting Guide
The following flowchart provides a logical workflow for troubleshooting common issues during a this compound HPLC assay.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. wyatt.com [wyatt.com]
- 6. uhplcs.com [uhplcs.com]
- 7. pharmascholars.com [pharmascholars.com]
- 8. hplc.eu [hplc.eu]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
Technical Support Center: Cefpirome Sulfate Kinetic Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in kinetic degradation studies of Cefpirome Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aqueous solutions?
A1: this compound is most stable in aqueous solutions within a pH range of 4 to 6.[1][2] It is slightly unstable below pH 3 and degrades rapidly at pH 9 and higher.[1][3]
Q2: What is the kinetic order of this compound degradation?
A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1][2] In the solid state, the degradation is a first-order reaction dependent on the substrate concentration.[4][5][6]
Q3: What are the common degradation pathways for this compound?
A3: this compound degradation involves the hydrolysis of the β-lactam ring.[6] In neutral to alkaline aqueous solutions, degradation products can include epi-cefpirome and δ²-cefpirome.[7] In strongly acidic solutions or under UV irradiation, other degradation products like anti-cefpirome can be formed.[7]
Q4: What analytical methods are typically used to study this compound degradation?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for quantifying this compound and its degradation products.[3][8][9][10] Mass spectrometry (MS) coupled with HPLC (LC-MS) is used for the identification and characterization of degradation products.[4][6]
Q5: What are the key factors that influence the degradation rate of this compound?
A5: The primary factors influencing the degradation rate are pH, temperature, and the presence of light and oxidizing agents.[4][6][8] In the solid state, relative humidity and temperature are significant factors.[4][5][6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly fast degradation | Incorrect pH of the buffer solution. | Verify the pH of all solutions at the reaction temperature.[1] Ensure buffer capacity is sufficient. |
| Temperature fluctuations in the experimental setup. | Use a calibrated and stable temperature-controlled environment (e.g., water bath, incubator). | |
| Presence of catalytic impurities. | Use high-purity water and analytical grade reagents.[1][3] | |
| Poor separation of degradation products in HPLC | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio and the pH of the aqueous component. A common mobile phase is a mixture of acetonitrile and an ammonium acetate buffer.[3][9][10] |
| Incorrect column selection. | A C18 column is commonly used and effective for separating this compound and its degradation products.[3][8][9] | |
| Inconsistent kinetic data | Inadequate control of experimental conditions. | Ensure consistent timing of sample collection and analysis. Protect solutions from light, especially if studying photodegradation.[1] |
| Issues with the analytical method. | Validate the HPLC method for linearity, precision, accuracy, and specificity according to ICH guidelines.[3][10] | |
| Formation of unknown peaks in the chromatogram | Complex degradation pathways under specific stress conditions. | Employ LC-MS (e.g., ESI-Q-TOF) to identify the mass of the unknown compounds and elucidate their structures.[4][6] |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase and filter it before use. Ensure cleanliness of all glassware and vials. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[8]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N hydrochloric acid and keep at a specified temperature (e.g., room temperature or elevated) for a defined period (e.g., 48 hours). Neutralize the solution before HPLC analysis.[3][8]
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide and maintain at room temperature for a set duration (e.g., 48 hours). Neutralize before injection into the HPLC.[3][8]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[3]
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C) for a specific time.[3][8]
-
Photodegradation: Expose a solution of the drug to a light source, such as direct sunlight or a photostability chamber, for a defined period.[3][8]
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples, dilute them with the mobile phase to a suitable concentration, and analyze them using a validated stability-indicating HPLC method.
-
Representative HPLC Method
-
Column: LiChrospher 100 RP-18 (250 mm x 4.6 mm, 5 µm) or similar C18 column.[8][9]
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) or acetonitrile and 12 mM ammonium acetate (e.g., 10:90 v/v).[3][8]
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Extent of Degradation (%) | Degradation Products' Retention Times (min) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 48 h | Room Temp. | Significant | - | [8] |
| Alkaline Hydrolysis | 0.1 N NaOH | 48 h | Room Temp. | Significant | 1.6 | [8] |
| Oxidative Degradation | 3% H₂O₂ | - | Room Temp. | Total Degradation | Major degradant and others | [8] |
| Photodegradation | Direct Sunlight | 24 h | - | Significant | 1.2, 4.383 | [8] |
| Thermal Degradation | - | 2 h | 80°C | Significant | Multiple new peaks | [8] |
Note: The extent of degradation and retention times are indicative and can vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Stability studies of this compound in the solid state: Identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. researchgate.net [researchgate.net]
- 7. Stability and degradation pattern of cefpirome (HR 810) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cefpirome Sulfate vs. Cefepime: A Comparative Analysis of Antibacterial Activity
A comprehensive guide for researchers and drug development professionals on the antibacterial performance of two fourth-generation cephalosporins, Cefpirome Sulfate and Cefepime. This report details their in vitro and in vivo activities, mechanisms of action, and resistance pathways, supported by experimental data and protocol outlines.
Introduction
This compound and Cefepime are both fourth-generation cephalosporin antibiotics renowned for their broad spectrum of activity against Gram-positive and Gram-negative bacteria. Their clinical utility is particularly notable in the context of infections caused by organisms resistant to earlier-generation cephalosporins. This guide provides an objective comparison of their antibacterial efficacy, drawing upon published experimental data to inform researchers, scientists, and drug development professionals.
In Vitro Antibacterial Activity
The in vitro potency of Cefpirome and Cefepime is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activities of Cefpirome and Cefepime against a range of clinically significant bacterial pathogens.
Gram-Negative Bacteria
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli | Cefpirome | 344 | - | - |
| Cefepime | 22860 | ≤0.06 | 0.25 | |
| Klebsiella pneumoniae | Cefpirome | - | - | - |
| Cefepime | - | - | - | |
| Enterobacter cloacae | Cefpirome | - | - | - |
| Cefepime | - | - | - | |
| Pseudomonas aeruginosa | Cefpirome | 153 | - | 64 |
| Cefepime | 160 | 24 | 64 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes (-) indicate where specific data was not available in the reviewed literature.
Overall, both Cefpirome and Cefepime demonstrate potent activity against Enterobacteriaceae.[1] Cefepime generally shows slightly greater or comparable in vitro activity against Gram-negative bacilli compared to Cefpirome.[2] Against Pseudomonas aeruginosa, both agents exhibit similar MIC90 values, though Cefepime may have a lower MIC50.[2]
Gram-Positive Bacteria
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Cefpirome | - | - | - |
| Cefepime | - | - | 4 | |
| Streptococcus pneumoniae | Cefpirome | - | - | - |
| Cefepime | - | - | 1 | |
| Enterococci | Cefpirome | - | - | - |
| Cefepime | - | - | - |
Both antibiotics exhibit good activity against methicillin-susceptible Staphylococcus aureus and Streptococcus pneumoniae.[1] Notably, Cefpirome has been reported to have greater activity than Cefepime against enterococci and highly penicillin-resistant pneumococci.[1]
In Vivo Efficacy
Animal models of infection are crucial for evaluating the in vivo performance of antibiotics. While direct head-to-head comparative studies are limited, individual studies provide insights into the efficacy of each agent.
In a mouse pneumonia model infected with Klebsiella pneumoniae, Cefpirome demonstrated a more marked bactericidal effect compared to other cephalosporins, with its efficacy being comparable to cefodizime.[3] In a separate study using a mouse peritonitis model , Cefepime showed potent in vivo activity against various pneumococcal strains.[4] A study in a neutropenic murine thigh infection model also demonstrated the efficacy of Cefepime against Enterobacterales.
A clinical study in intensive care unit patients suggested that the pharmacokinetics of Cefepime and Cefpirome are similar.[5] Another study in patients with febrile neutropenia indicated the clinical efficacy of Cefpirome.
Experimental Protocols
Standardized methodologies are essential for the accurate and reproducible assessment of antibacterial activity. The following are outlines of commonly employed experimental protocols.
Broth Microdilution Method (CLSI/NCCLS Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of a microtiter plate, containing the different antibiotic concentrations, is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks containing a defined concentration of Cefpirome or Cefepime are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Interpretation: The diameter of the zone of inhibition around each disk is measured. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic (Susceptible, Intermediate, or Resistant) based on standardized charts.
Mechanism of Action and Resistance
Mechanism of Action: Inhibition of Cell Wall Synthesis
Both Cefpirome and Cefepime are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[6] They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death. Both antibiotics show good binding affinity for PBP3 in E. coli and P. aeruginosa.[7] Cefepime has a notably higher affinity for PBP2 in E. coli compared to Cefpirome.[7]
Mechanisms of Resistance
Bacterial resistance to Cefpirome and Cefepime can arise through several mechanisms, primarily:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of the cephalosporins, inactivating the antibiotic. The induction of AmpC β-lactamases is a significant mechanism of resistance in many Gram-negative bacteria.[8]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of the cephalosporins, rendering them less effective. A key example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for a low-affinity PBP2a, leading to methicillin resistance (MRSA).[3][9]
-
Reduced Permeability and Efflux Pumps: Changes in the bacterial outer membrane porins can limit the entry of the antibiotics into the cell, while efflux pumps can actively transport the drugs out of the cell.[10]
Conclusion
This compound and Cefepime are potent fourth-generation cephalosporins with broad antibacterial spectra. While both demonstrate excellent activity against a wide range of Gram-negative and Gram-positive pathogens, subtle differences in their in vitro and in vivo profiles exist. Cefepime often shows slightly superior or equivalent in vitro activity against many Gram-negative isolates, whereas Cefpirome may have an advantage against certain Gram-positive organisms like enterococci. The choice between these two agents in a clinical or research setting should be guided by specific susceptibility data, the nature of the infection, and pharmacokinetic considerations. Understanding their mechanisms of action and the evolving landscape of bacterial resistance is paramount for their effective and sustainable use.
References
- 1. Comparative in vitro activity of cefpirome and cefepime, two new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Comparison of the effect of cefepime with four cephalosporins against pneumococci with various susceptibilities to penicillin, in vitro and in the mouse peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefepime versus cefpirome: the importance of creatinine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephalosporin - Wikipedia [en.wikipedia.org]
- 7. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fourth-Generation Cephalosporins: Cefepime and Cefpirome
For Researchers, Scientists, and Drug Development Professionals
Fourth-generation cephalosporins represent a critical class of broad-spectrum β-lactam antibiotics, distinguished by their enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and their stability against many β-lactamases. This guide provides a detailed comparative analysis of the two primary fourth-generation cephalosporins, Cefepime and Cefpirome, focusing on their mechanism of action, in vitro activity, pharmacokinetic profiles, and mechanisms of resistance.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Fourth-generation cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This process is initiated by the binding of the cephalosporin to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The acylation of the PBP active site by the β-lactam ring inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death. The zwitterionic structure of fourth-generation cephalosporins facilitates their penetration through the outer membrane of Gram-negative bacteria, enhancing their efficacy against these challenging pathogens.
In Vitro Activity: A Head-to-Head Comparison
The in vitro activity of Cefepime and Cefpirome has been extensively evaluated against a wide range of clinically relevant pathogens. The following tables summarize their minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
Table 1: Comparative In Vitro Activity Against Gram-Negative Bacteria (MIC in µg/mL)
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ | MIC₉₀ |
| Klebsiella pneumoniae (302) | Cefepime | 0.12 | 0.5 |
| Cefpirome | 0.25 | 1 | |
| Enterobacter cloacae (302) | Cefepime | 0.25 | 1 |
| Cefpirome | 0.5 | 4 | |
| Pseudomonas aeruginosa (302) | Cefepime | 4 | 16 |
| Cefpirome | 8 | 32 |
Table 2: Comparative In Vitro Activity Against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (Methicillin-susceptible) | Cefepime | 1 | 4 |
| Cefpirome | 1 | 4 | |
| Streptococcus pneumoniae (Penicillin-susceptible) | Cefepime | ≤0.06 | 0.12 |
| Cefpirome | ≤0.06 | 0.12 | |
| Enterococcus faecalis | Cefepime | >32 | >32 |
| Cefpirome | 16 | 32 |
Note: Data compiled from multiple in vitro studies. MIC values can vary based on testing methodology and geographic location.
Pharmacokinetic Properties
The pharmacokinetic profiles of Cefepime and Cefpirome are crucial for determining appropriate dosing regimens to ensure therapeutic success. Both drugs are administered parenterally and are primarily eliminated by the kidneys.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Cefepime | Cefpirome |
| Administration | Intravenous, Intramuscular | Intravenous |
| Half-life (t½) | ~2 hours | ~1.9 hours |
| Protein Binding | ~20% | ~10% |
| Volume of Distribution (Vd) | ~18 L | ~15 L |
| Elimination | Primarily renal | Primarily renal |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Antimicrobial Solutions:
-
A stock solution of the cephalosporin is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
The bacterial isolate is grown on an appropriate agar medium to obtain a fresh culture.
-
A suspension of the bacteria is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.
-
A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Mechanisms of Resistance
Bacterial resistance to fourth-generation cephalosporins can emerge through several mechanisms:
-
Production of β-lactamases: While generally stable against many β-lactamases, some extended-spectrum β-lactamases (ESBLs) and carbapenemases can hydrolyze Cefepime and Cefpirome.
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of cephalosporins, leading to decreased efficacy.
-
Reduced Permeability: Changes in the porin channels of the outer membrane of Gram-negative bacteria can limit the entry of the antibiotic into the cell.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport the cephalosporin out of the cell, preventing it from reaching its target PBPs.
Conclusion
Cefepime and Cefpirome are potent fourth-generation cephalosporins with broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Their enhanced stability against many β-lactamases and favorable pharmacokinetic profiles make them valuable therapeutic options for serious infections. However, the emergence of resistance remains a significant concern. A thorough understanding of their comparative efficacy, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance is essential for their judicious use in clinical practice and for the development of future antimicrobial agents.
Comparative Guide to Validated HPLC Methods for Cefpirome Sulfate Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Cefpirome Sulfate. The information presented is collated from peer-reviewed studies to assist in selecting the most suitable analytical method for your research and development needs.
Performance Comparison of Validated HPLC Methods
The following table summarizes the key performance parameters of different reversed-phase HPLC (RP-HPLC) methods developed for the analysis of this compound. These parameters are crucial for evaluating the suitability of a method in terms of its sensitivity, accuracy, and efficiency.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm)[1][2] | Lichrospher RP-18 column, 5 μm particle size, 125 mm x 4 mm[3] | Phenomnex c18 (2.5 X 100 mm, 3.0 µm)[4] |
| Mobile Phase | Methanol and water (50:50 v/v)[1][2] | 12 mM ammonium acetate-acetonitrile (90:10 v/v)[3] | 0.01M phosphate buffer and acetonitrile (50:50%v/v)[4] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[3] | 0.3 mL/min (varied from 0.27 to 0.33 ml/min for robustness)[4] |
| Detection Wavelength | 270 nm[1][2][3] | 270 nm[3] | 265 nm[4] |
| Retention Time (min) | 2.733[1][2] | 4.59[5] | 0.652[4] |
| Linearity Range (μg/mL) | 0.5–200[1][2] | 20–300 mg/L (equivalent to 20-300 µg/mL)[5] | 7.5-75[4] |
| Correlation Coefficient (r²) | 0.9995[2] | 0.9999[5] | 0.999[4] |
| Accuracy (% Recovery) | 99.46[1][2] | Not explicitly stated in the provided text. | Not explicitly stated in the provided text. |
| Precision (%RSD) | < 2% | Not explicitly stated in the provided text. | < 2%[4] |
Experimental Protocols
Below are detailed methodologies for two of the compared HPLC methods. These protocols provide a step-by-step guide for the preparation of solutions and the execution of the chromatographic analysis.
Method 1: Isocratic RP-HPLC with Methanol-Water Mobile Phase
This method is a straightforward and robust approach for the quantification of this compound.
1. Preparation of Standard Stock Solution (1mg/ml):
-
Accurately weigh 25 mg of this compound and transfer it to a 25 ml volumetric flask.[1]
-
Add 10 ml of methanol and 10 ml of water.[1]
-
Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[1]
-
Dilute to the final volume with the mobile phase.[1]
2. Preparation of Standard Calibration Solutions:
-
Prepare a series of calibration solutions with concentrations ranging from 0.5 to 200 μg/ml by diluting the standard stock solution with the mobile phase.[1]
3. Chromatographic Conditions:
-
Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm)[1][2]
-
Mobile Phase: A mixture of methanol and water in a 50:50 v/v ratio.[1][2]
-
Injection Volume: Not specified in the provided text.
-
Temperature: Ambient.[2]
4. Sample Preparation:
-
For bulk drug analysis, prepare a solution of known concentration in the mobile phase.
-
For pharmaceutical dosage forms, dissolve a quantity equivalent to a known amount of this compound in the mobile phase, sonicate, and filter through a 0.45µm filter before injection.[2]
Method 2: Stability-Indicating Isocratic RP-HPLC
This method is designed to separate this compound from its degradation products, making it suitable for stability studies.
1. Preparation of Mobile Phase:
-
Prepare a 12 mM ammonium acetate solution and mix it with acetonitrile in a 90:10 v/v ratio.[3]
2. Preparation of Standard Solutions:
-
Prepare standard solutions of this compound in the mobile phase within the concentration range of 20–300 mg/L.[5]
3. Chromatographic Conditions:
-
Column: Lichrospher RP-18 column, 5 μm particle size, 125 mm x 4 mm.[3]
-
Mobile Phase: 12 mM ammonium acetate-acetonitrile (90:10 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 270 nm.[3]
-
Temperature: 30°C.[3]
-
Injection Volume: Not specified in the provided text.
4. Forced Degradation Studies (for stability-indicating assessment):
-
The method's stability-indicating nature was confirmed through forced degradation studies.[1][3] These studies involve subjecting the this compound solution to stress conditions such as acid and alkaline hydrolysis, oxidation, photolysis, and thermal degradation to ensure the method can distinguish the active ingredient from any breakdown products.[1][3][5]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a validated HPLC method for this compound determination, from sample preparation to data analysis.
Caption: General workflow for validated HPLC analysis of this compound.
References
- 1. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
- 5. ptfarm.pl [ptfarm.pl]
A Comparative Analysis of Cefpirome Sulfate and Third-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the fourth-generation cephalosporin, Cefpirome Sulfate, and widely used third-generation cephalosporins. The following sections detail their comparative in-vitro efficacy, mechanisms of action, and resistance profiles, supported by experimental data and standardized protocols.
In-Vitro Efficacy: A Quantitative Comparison
Cefpirome has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, often exhibiting greater potency than third-generation cephalosporins against key clinical isolates.
Comparative Activity against Gram-Negative Bacilli
Studies have consistently shown Cefpirome to have low MIC50 and MIC90 values against a variety of Gram-negative bacteria. Notably, it has shown superior activity against Enterobacteriaceae, including strains resistant to other third-generation cephalosporins. Against Pseudomonas aeruginosa, its activity is comparable to that of ceftazidime.
| Bacterial Species | Cefpirome MIC90 (µg/mL) | Ceftazidime MIC90 (µg/mL) | Cefotaxime MIC90 (µg/mL) | Ceftriaxone MIC90 (µg/mL) |
| Escherichia coli | 0.25 | 1 | 0.5 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 4 | 1 | 1 |
| Enterobacter cloacae | 1 | >32 | 8 | 16 |
| Pseudomonas aeruginosa | 16 | 16 | 64 | >64 |
Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are compiled from multiple in-vitro studies and may vary based on geographic location and testing methodology.
Comparative Activity against Gram-Positive Cocci
Cefpirome is distinguished from many third-generation cephalosporins by its enhanced activity against Gram-positive organisms. It has shown greater efficacy against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci compared to ceftazidime and cefotaxime.
| Bacterial Species | Cefpirome MIC90 (µg/mL) | Ceftazidime MIC90 (µg/mL) | Cefotaxime MIC90 (µg/mL) | Ceftriaxone MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 2 | 16 | 8 | 8 |
| Streptococcus pneumoniae | 0.12 | 1 | 0.12 | 0.25 |
| Enterococcus faecalis | 16 | >64 | >64 | >64 |
Note: MIC90 values are compiled from multiple in-vitro studies and may vary.
Mechanism of Action: Targeting the Bacterial Cell Wall
Both Cefpirome and third-generation cephalosporins are bactericidal agents that disrupt the synthesis of the bacterial cell wall. Their primary target is the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, the antibiotics inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.
Cefpirome's enhanced activity, particularly against certain resistant Gram-negative bacteria, is attributed to its rapid penetration of the bacterial outer membrane and high affinity for multiple PBPs.
Mechanism of Action of Cephalosporins.
Mechanisms of Resistance
The primary mechanism of resistance to cephalosporins is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Cefpirome exhibits greater stability against many chromosomally mediated β-lactamases (AmpC) compared to third-generation cephalosporins, which contributes to its enhanced activity against organisms like Enterobacter species. However, it can be hydrolyzed by some extended-spectrum β-lactamases (ESBLs).
Mechanism of β-Lactamase Resistance.
Experimental Protocols
The in-vitro efficacy data presented in this guide is primarily derived from studies employing the broth microdilution method for determining Minimum Inhibitory Concentrations (MICs), following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Testing Protocol
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and third-generation cephalosporins are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Workflow for Broth Microdilution MIC Testing.
Conclusion
This compound demonstrates a broader spectrum of in-vitro activity compared to many third-generation cephalosporins, with notable advantages against Gram-positive cocci and certain β-lactamase-producing Gram-negative bacilli. Its enhanced stability against some β-lactamases and efficient penetration into bacterial cells contribute to its potent bactericidal activity. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these important antimicrobial agents. Further investigation into in-vivo efficacy and clinical outcomes is recommended for a comprehensive understanding.
Comparative Cross-Reactivity Analysis of Cefpirome Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cefpirome Sulfate's potential cross-reactivity with other β-lactam antibiotics. Due to a lack of direct experimental cross-reactivity data for this compound, this analysis focuses on structural comparisons of its side chains with those of other cephalosporins and penicillins for which clinical and experimental data are available. This approach allows for an inferred cross-reactivity profile, providing valuable guidance for research and development.
Understanding β-Lactam Cross-Reactivity: The Primacy of Side Chains
Allergic reactions to β-lactam antibiotics, a class that includes penicillins and cephalosporins, are a significant clinical concern. The underlying mechanism of cross-reactivity between different β-lactams is primarily attributed to the structural similarity of their side chains, rather than the common β-lactam ring.[1][2] The R1 side chain, in particular, is considered the major determinant of immunological recognition and subsequent allergic reactions.[1][3][4]
Structural Comparison of this compound Side Chains
Cefpirome is a fourth-generation cephalosporin. Its potential for cross-reactivity can be inferred by comparing its R1 and R2 side chains with those of other β-lactam antibiotics.
| Antibiotic | Class | R1 Side Chain | R2 Side Chain |
| Cefpirome | 4th Gen. Cephalosporin | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl | 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl |
| Cefepime | 4th Gen. Cephalosporin | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl | N-methylpyrrolidinium-1-ylmethyl |
| Ceftriaxone | 3rd Gen. Cephalosporin | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl | (2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl |
| Cefotaxime | 3rd Gen. Cephalosporin | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl | Acetoxymethyl |
| Ceftazidime | 3rd Gen. Cephalosporin | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl | Pyridinium-1-ylmethyl |
| Cephalexin | 1st Gen. Cephalosporin | (2R)-2-amino-2-phenylacetyl | Methyl |
| Cefaclor | 2nd Gen. Cephalosporin | (2R)-2-amino-2-phenylacetyl | Chloro |
| Penicillin G | Penicillin | Phenylacetyl | N/A |
| Amoxicillin | Penicillin | (2R)-2-amino-2-(4-hydroxyphenyl)acetyl | N/A |
Analysis:
Cefpirome shares an identical R1 side chain, (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl, with the fourth-generation cephalosporin Cefepime and the third-generation cephalosporins Ceftriaxone and Cefotaxime .[3][5] This structural identity in the primary antigenic determinant suggests a high potential for cross-reactivity among these cephalosporins.
The R2 side chain of Cefpirome, a cyclopentapyridinium group, is unique among the compared cephalosporins. While the R1 side chain is the primary driver of cross-reactivity, the R2 side chain can also contribute to immunogenicity.
Quantitative Data on Cephalosporin Cross-Reactivity (Inferred for Cefpirome)
Cross-Reactivity of Cephalosporins with Similar R1 Side Chains
| Culprit Cephalosporin | Alternative Cephalosporin(s) with Similar R1 Side Chain | Observed Cross-Reactivity Rate |
| Ceftriaxone | Cefotaxime, Cefepime | High (qualitative) |
| Cefepime | Ceftriaxone, Cefotaxime | Allergic reactions observed in 6 out of 96 patients with penicillin allergies who received cefepime.[1] |
Cross-Reactivity between Penicillins and Cephalosporins
| Penicillin Allergy | Cephalosporin Generation | General Cross-Reactivity Rate |
| Confirmed Penicillin Allergy | First-generation (with similar side chains) | Higher risk |
| Confirmed Penicillin Allergy | Second-generation (with similar side chains) | Moderate risk |
| Confirmed Penicillin Allergy | Third and Fourth-generation (with dissimilar side chains) | Low to negligible risk (<1-2%)[6] |
Given that Cefpirome is a fourth-generation cephalosporin with an R1 side chain dissimilar to that of penicillins like Penicillin G and Amoxicillin, the risk of cross-reactivity in a penicillin-allergic individual is expected to be low. However, the identical R1 side chain with Cefepime, Ceftriaxone, and Cefotaxime suggests that a patient with a confirmed allergy to one of these may also react to Cefpirome.
Experimental Protocols for Assessing Cross-Reactivity
The following are generalized protocols for key in-vitro and in-vivo experiments used to assess β-lactam cross-reactivity. These can be adapted for the study of this compound.
In-Vitro Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Specific IgE
This immunoassay is used to detect the presence of IgE antibodies specific to a particular β-lactam in a patient's serum.
-
Principle: The β-lactam (hapten) is conjugated to a carrier protein (e.g., human serum albumin) and coated onto microplate wells. Patient serum is added, and if specific IgE is present, it will bind to the immobilized drug conjugate. The bound IgE is then detected using an enzyme-linked anti-human IgE antibody, which generates a measurable colorimetric or chemiluminescent signal.
-
Protocol Outline:
-
Coat microplate wells with the Cefpirome-carrier conjugate and block non-specific binding sites.
-
Add patient serum samples and controls to the wells and incubate.
-
Wash the wells to remove unbound antibodies.
-
Add an enzyme-conjugated anti-human IgE antibody and incubate.
-
Wash the wells again.
-
Add the enzyme substrate and measure the resulting signal.
-
Compare sample signals to a standard curve to quantify specific IgE levels.
-
2. Basophil Activation Test (BAT)
The BAT is a functional flow cytometry-based assay that measures the activation of basophils in response to an allergen.
-
Principle: Whole blood is incubated with the test antibiotic. If the patient's basophils are sensitized to the antibiotic, they will degranulate and upregulate activation markers, such as CD63 and CD203c, on their cell surface. These activated basophils are then identified and quantified using flow cytometry.
-
Protocol Outline:
-
Collect fresh whole blood from the patient.
-
Incubate aliquots of the blood with a range of concentrations of this compound, positive controls (e.g., anti-IgE antibody), and a negative control.
-
Stain the cells with fluorescently labeled antibodies against basophil markers (e.g., CCR3) and activation markers (e.g., CD63).
-
Lyse the red blood cells.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the basophil population and quantifying the percentage of activated (CD63-positive) basophils.
-
In-Vivo Assay
3. Skin Prick Testing (SPT) and Intradermal Testing (IDT)
Skin testing is a standard clinical method to assess for IgE-mediated allergies.
-
Principle: A small amount of the antibiotic solution is introduced into the skin. If specific IgE is present on mast cells in the skin, it will trigger the release of histamine and other mediators, resulting in a localized wheal and flare reaction.
-
Protocol Outline:
-
SPT: A drop of the Cefpirome solution is placed on the skin, and the skin is pricked through the drop with a lancet.
-
IDT: If the SPT is negative, a small volume of a more dilute Cefpirome solution is injected intradermally to create a small bleb.
-
Positive (histamine) and negative (saline) controls are always included.
-
The test sites are observed for 15-20 minutes.
-
A positive reaction is defined by a wheal diameter that is a certain size larger than the negative control.
-
Signaling Pathways and Experimental Workflows
IgE-Mediated Mast Cell Degranulation
The primary mechanism for immediate-type allergic reactions to β-lactams involves the cross-linking of IgE antibodies on the surface of mast cells and basophils. This triggers a signaling cascade that leads to the release of inflammatory mediators.
Caption: IgE-mediated mast cell activation pathway initiated by Cefpirome.
Experimental Workflow for Cross-Reactivity Assessment
The following workflow outlines a logical progression for investigating the cross-reactivity of a new cephalosporin like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefpirome | C22H22N6O5S2 | CID 5479539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. âCephalosporin allergyâ label is misleading - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idstewardship.com [idstewardship.com]
Cefpirome: An In Vitro Comparison with Other Beta-Lactam Antibiotics
Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other beta-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[1][2] This disruption of the peptidoglycan layer leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[1] A key feature of cefpirome is its stability against many plasmid- and chromosomally-mediated beta-lactamases, enzymes that can inactivate other beta-lactam antibiotics.[1][3] This guide provides an objective comparison of the in vitro performance of cefpirome against other beta-lactam antibiotics, supported by experimental data.
Comparative In Vitro Activity:
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested bacterial isolates, respectively.
Gram-Negative Bacteria
The following table summarizes the comparative in vitro activity of cefpirome and other beta-lactams against various Gram-negative clinical isolates.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | Cefpirome | 8[4] | 64[5] |
| Ceftazidime | 8[4] | 32[5] | |
| Imipenem | 4[4] | 2[5] | |
| Piperacillin | - | 128[5] | |
| Cefotaxime | - | 256[5] | |
| Enterobacteriaceae | Cefpirome | - | <0.5[3] |
| Ceftazidime | - | - | |
| Cefotaxime | - | - | |
| Imipenem | - | - | |
| Acinetobacter calcoaceticus | Cefpirome | 2[6] | - |
| Ceftazidime | - | - |
Studies have shown that cefpirome is more active against Pseudomonas aeruginosa than piperacillin and cefotaxime, but less active than imipenem and ceftazidime.[5] Against Enterobacteriaceae, cefpirome's activity is comparable to that of cefotaxime, ceftazidime, and imipenem.[6] For Acinetobacter calcoaceticus, the MIC50 of cefpirome is similar to that of ceftazidime.[6]
Gram-Positive Bacteria
The in vitro activity of cefpirome against common Gram-positive bacteria is detailed below.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Cefpirome | 1[6] | - |
| Cefotaxime | - | - | |
| Ceftazidime | - | - | |
| Imipenem/Cilastatin | - | - | |
| Enterococcus faecalis | Cefpirome | 8[6] | - |
| Cefotaxime | - | - | |
| Ceftazidime | - | - | |
| Imipenem/Cilastatin | - | - |
Cefpirome demonstrates better activity against Staphylococcus aureus and Enterococcus faecalis compared to cefotaxime and ceftazidime, though it is slightly less potent than imipenem/cilastatin.[6] It is important to note that cefpirome is not effective against methicillin-resistant S. aureus (MRSA) and Enterococcus faecium.[6]
Experimental Protocols
The data presented in this guide were primarily generated using standardized in vitro susceptibility testing methods. The following are detailed descriptions of the key experimental protocols cited.
Broth Microdilution Method
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard).
-
Serial Dilution of Antibiotics: The antibiotics to be tested are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate. This creates a range of antibiotic concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated microtiter plate is incubated under specific conditions (e.g., 35-37°C for 18-24 hours).
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Agar Dilution Method
The agar dilution method is another standard procedure for determining the MIC of antibiotics.[7]
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic to be tested.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, similar to the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The inoculated plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium on the agar surface.
Etest
The Etest is a commercially available method that provides a quantitative MIC value.[8]
-
Preparation of Agar Plate: A lawn of the test bacterium is streaked onto the surface of an agar plate.
-
Application of Etest Strip: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.
-
Incubation: The plate is incubated to allow for bacterial growth and diffusion of the antibiotic from the strip.
-
Reading the MIC: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition zone intersects the MIC scale printed on the strip.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC Determination.
Stability Against Beta-Lactamases
A significant advantage of cefpirome is its stability against a variety of beta-lactamases, which are enzymes produced by some bacteria that can degrade and inactivate beta-lactam antibiotics.[3] Cefpirome has shown stability against TEM-1, TEM-2, PSE-1, SHV-1, and the chromosomally-mediated P99 and K-1 beta-lactamases, with a stability profile comparable to that of ceftazidime.[9] This resistance to enzymatic degradation allows cefpirome to maintain its activity against bacterial strains that are resistant to other cephalosporins.[10]
References
- 1. What is the mechanism of Cefpirome Sulfate? [synapse.patsnap.com]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. Beta-lactamase stability and antibacterial activity of cefpirome alone and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro antimicrobial activity of cefpirome compared to other broad-spectrum beta-lactam drugs against 804 clinical isolates from 9 Brazilian hospitals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro comparison of cefpirome and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antimicrobial activity in vitro of cefpirome and 6 other beta-lactam antibacterial agents against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fourth-Generation Cephalosporins: In vitro Activity against Nosocomial Gram-Negative Bacilli Compared with β-Lactam Antibiotics and Ciprofloxacin | Semantic Scholar [semanticscholar.org]
- 8. In vitro evaluation of cefepime and other broad-spectrum beta-lactams against bacteria from Indonesian medical centers. The Indonesia Antimicrobial Resistance Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-susceptibility of cefpirome and four other beta-lactams against isolates from haematology/oncology and intensive care units. International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Cefpirome Sulfate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Cefpirome Sulfate is critical throughout the drug development lifecycle, from formulation studies to quality control and clinical trial analysis. This guide provides a comparative overview of common analytical methods, focusing on their performance characteristics to aid in selecting the most appropriate technique for your specific research needs. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, with supporting data from various validation studies.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters for different analytical methods used for the quantification of this compound. This data facilitates a direct comparison of their accuracy, precision, and sensitivity.
| Parameter | RP-HPLC Method I [1][2] | RP-HPLC Method II [3][4] | UPLC Method | UV-Vis Spectrophotometry (Method A) [5] | UV-Vis Spectrophotometry (Method B) [5] | UV-Vis Spectrophotometry (Method C) [5] | UV-Vis Spectrophotometry (Folin-Ciocalteau) [6] | UV-Vis Spectrophotometry (MBTH) [7] |
| Accuracy (% Recovery) | 99.46[2] | Good recoveries reported[4] | Not explicitly stated | - | - | - | 99.62[6] | - |
| Precision (%RSD) | < 2[2] | Intra-day and inter-day precision studied[4] | < 2 | - | - | - | - | 0.3042[7] |
| Linearity Range (µg/mL) | 0.5 - 200[1] | - | 7.5 - 75 | 5 - 40[5] | 2.5 - 20[5] | 2.5 - 40[5] | 5 - 20[6] | 2.5 - 20[7][8] |
| Correlation Coefficient (r²) | 0.9995[2] | - | 0.999[9] | - | - | - | 0.9999[6] | 0.9999[7] |
| Limit of Detection (LOD) (µg/mL) | 0.110 | - | - | - | - | - | - | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.364[10] | - | - | - | - | - | - | - |
| Wavelength (nm) | 270[10][1] | 270[3][4] | 265 | - | - | 510[5] | 700[6] | 635[7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key techniques cited in this guide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method I[1][2]
-
Instrumentation: A reversed-phase HPLC system with a UV detector.
-
Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 µm).[10][1]
-
Mobile Phase: A mixture of methanol and water in a 50:50 (v/v) ratio.[10][1]
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to fall within the linear range. For pharmaceutical dosage forms, a quantity of the powder equivalent to 100 mg of this compound is dissolved in 100 mL of the mobile phase, filtered, and then diluted to an appropriate concentration.[10]
RP-HPLC Method II[4][5]
-
Instrumentation: An isocratic HPLC system with a UV detector.
-
Column: Lichrospher RP-18 column (125 mm x 4 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile in a 90:10 (v/v) ratio.[3]
-
Sample Preparation: Accurately weighed 5.0 mg of this compound is dissolved in 25.0 mL of the mobile phase.[4]
Ultra-Performance Liquid Chromatography (UPLC) Method[6]
-
Instrumentation: A UPLC system with a PDA detector.
-
Column: Phenomenex C18 column (2.5 x 100 mm, 3.0 µm).[9]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.01M phosphate buffer and acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Detection: PDA detection at 265 nm.[9]
-
Temperature: 40°C.[9]
-
Sample Preparation: A standard stock solution is prepared, and further dilutions are made with the diluent to achieve concentrations within the linear range.[9]
UV-Vis Spectrophotometry (Folin-Ciocalteau Method)[8]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents: Folin-Ciocalteau reagent and sodium hydroxide solution.[6]
-
Procedure: To a series of 10 mL graduated test tubes, add aliquots of the standard drug solution (ranging from 0.5-2.0 mL of 100 µg/mL solution), 1.0 mL of Folin-Ciocalteau reagent, and 3.0 mL of sodium hydroxide solution. The volume is then brought to 10 mL with distilled water. The absorbance of the resulting blue-colored solution is measured at 700 nm against a reagent blank.[6]
-
Sample Preparation: A quantity of the powder for injection equivalent to 100 mg of this compound is accurately weighed and dissolved in 100 mL of methanol. This solution is filtered, and a portion is suitably diluted with distilled water to a concentration of 100 µg/mL.[6]
UV-Vis Spectrophotometry (MBTH Method)[9]
-
Instrumentation: A UV/Vis spectrophotometer.
-
Reagents: Ferric chloride solution (0.5% w/v) and 3-methyl-2-benzathiazolinone hydrazone (MBTH) solution (0.2% w/v) in distilled water.[7]
-
Procedure: To a series of 10 mL volumetric flasks, add aliquots of the standard drug solution (ranging from 0.25-2.0 mL of 100 µg/mL solution). Then, add 2.0 mL of ferric chloride solution and 2.0 mL of MBTH solution. After allowing the flasks to stand for 30 minutes, the volume is brought to 10 mL with distilled water. The absorbance of the green complex is measured at 635 nm.[7]
-
Sample Preparation: An accurately weighed quantity of the powder for injection equivalent to 100 mg of this compound is dissolved in 100 mL of methanol and filtered. The filtrate is then appropriately diluted with distilled water to a concentration of 100 µg/mL.[7]
Method Selection Workflow
The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram illustrates a logical workflow for selecting a suitable method for this compound analysis.
Caption: A decision tree to guide the selection of an analytical method.
Conclusion
Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of this compound. HPLC methods, particularly stability-indicating ones, offer higher specificity and are essential for analyzing samples in complex matrices or for degradation studies.[3][4] UPLC provides the advantage of shorter analysis times. UV-Vis spectrophotometry, on the other hand, offers a simpler, more cost-effective, and rapid alternative for the routine analysis of bulk drug and simple pharmaceutical formulations.[5][6][7][8] The choice of the most suitable method should be based on a careful consideration of the specific analytical requirements, including the nature of the sample, the need for stability indication, and the available resources.
References
- 1. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. asianpubs.org [asianpubs.org]
- 6. tsijournals.com [tsijournals.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pharmascholars.com [pharmascholars.com]
- 10. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefpirome and Meropenem: Efficacy, Safety, and Mechanisms
A comprehensive guide for researchers and drug development professionals on the comparative attributes of the fourth-generation cephalosporin, Cefpirome, and the carbapenem, Meropenem. This report details their in vitro activity, clinical efficacy, pharmacokinetic and pharmacodynamic profiles, and mechanisms of action and resistance, supported by experimental data and protocols.
Introduction
Cefpirome, a fourth-generation cephalosporin, and Meropenem, a broad-spectrum carbapenem antibiotic, are potent beta-lactam antimicrobials reserved for the treatment of serious bacterial infections. Both exhibit a wide spectrum of activity against Gram-positive and Gram-negative bacteria. This guide provides a detailed comparative study of these two critical therapeutic agents, offering insights into their performance based on available experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these antibiotics.
In Vitro Activity
The in vitro activity of an antibiotic is a primary indicator of its potential clinical efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Comparative MIC90 Data
The following table summarizes the MIC90 (the MIC required to inhibit the growth of 90% of isolates) values for Cefpirome and Meropenem against a range of clinically significant bacteria.
| Bacterial Species | Cefpirome MIC90 (mg/L) | Meropenem MIC90 (mg/L) |
| Escherichia coli | ≤0.5 | 0.06 |
| Klebsiella pneumoniae | ≤0.5 | 0.06 |
| Enterobacter spp. | ≤0.5 | 0.12 |
| Pseudomonas aeruginosa | 8 | 2 |
| Staphylococcus aureus (Methicillin-susceptible) | 2 | 0.12 |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | ≤0.25 |
| Enterococcus faecalis | >32 | 4 |
Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.
Clinical Efficacy
Clinical trials provide essential data on the in vivo performance of antibiotics. While direct large-scale, head-to-head trials comparing Cefpirome and Meropenem are limited, studies involving the structurally and functionally similar fourth-generation cephalosporin, Cefepime, offer valuable comparative insights.
Complicated Urinary Tract Infections (cUTI)
In a phase 3 randomized trial comparing Cefepime-taniborbactam to Meropenem for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis, a composite success of both microbiologic and clinical resolution was observed in 70.6% of patients in the Cefepime-taniborbactam group, compared to 58.0% in the Meropenem group[1][2][3][4]. This demonstrates the potential for fourth-generation cephalosporins, when combined with a beta-lactamase inhibitor, to be superior to Meropenem in this indication.
Febrile Neutropenia
In the context of febrile neutropenia in pediatric cancer patients, a prospective, open-label, randomized study found no statistical differences between Cefepime and Meropenem in terms of duration of fever or neutropenia, response rate, and the need for treatment modification[5]. Another study on febrile neutropenia in lung cancer patients also found no significant differences in the efficacy or safety of Cefepime and Meropenem[6]. These findings suggest that Cefepime is as effective and safe as Meropenem for the empiric treatment of febrile episodes in neutropenic patients[5][6].
Pneumonia
For moderate-to-severe aspiration pneumonia, an open-label, randomized study concluded that Cefepime is as effective and safe as Meropenem[7].
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of an antibiotic are critical determinants of its dosing regimen and clinical success.
| Parameter | Cefpirome | Meropenem |
| Protein Binding | ~10% | ~2% |
| Elimination Half-life | ~2 hours | ~1 hour |
| Metabolism | Not metabolized | Minimal |
| Primary Route of Elimination | Renal (primarily glomerular filtration) | Renal (glomerular filtration and tubular secretion) |
| Pharmacodynamic Target | Time above MIC (%T > MIC) | Time above MIC (%T > MIC) |
The efficacy of both Cefpirome and Meropenem is primarily dependent on the duration of time that the free drug concentration remains above the MIC of the infecting pathogen (%T > MIC). A bactericidal target of approximately 40% T>MIC is generally considered effective for carbapenems like meropenem[8].
Safety and Adverse Events
Both Cefpirome and Meropenem are generally well-tolerated. The most common adverse events are summarized below.
| Adverse Event | Cefpirome Incidence (%) | Meropenem Incidence (%) |
| Diarrhea | 1.6 | 2.3 - 2.5 |
| Rash | 1.4 | 1.4 |
| Nausea/Vomiting | - | 1.2 - 1.4 |
| Injection Site Inflammation | - | 1.1 |
| Thrombocytosis | - | 1.6 |
| Increased Hepatic Enzymes | - | 1.5 - 4.3 |
The overall incidence of clinical adverse events with Cefpirome has been reported to be around 21.9%[1]. For Meropenem, the most frequently reported drug-related adverse events include diarrhea (2.3%), rash (1.4%), and nausea/vomiting (1.4%)[2]. The incidence of seizures related to Meropenem in patients without meningitis is low, at approximately 0.08%[2].
Mechanisms of Action and Resistance
Mechanism of Action
Both Cefpirome and Meropenem are bactericidal agents that exert their effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall[9]. This disruption leads to a weakening of the cell wall and subsequent cell lysis[9]. Cefpiroma's primary target is PBP 3[10].
dot
Caption: Mechanism of Action of Beta-Lactam Antibiotics
Mechanisms of Resistance
Bacterial resistance to beta-lactam antibiotics is a significant clinical challenge. The primary mechanisms include:
-
Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.
-
Target Site Modification: Alterations in the structure of PBPs, reducing the binding affinity of the antibiotic.
-
Reduced Permeability: Changes in the bacterial outer membrane porins, restricting the entry of the antibiotic into the cell.
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.
Meropenem tolerance in some Enterobacterales has been linked to the PhoPQ two-component system, which is induced by the antibiotic and leads to modifications of the lipopolysaccharide (LPS), enhancing the structural integrity of the outer membrane[11].
Impact on Bacterial Signaling
Beyond their primary bactericidal action, beta-lactam antibiotics can also influence bacterial signaling pathways. Sub-inhibitory concentrations of some beta-lactams have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in bacteria like Pseudomonas aeruginosa[12]. This interference can lead to a reduction in virulence. Furthermore, low levels of beta-lactams can induce biofilm formation in Staphylococcus aureus through a mechanism dependent on cell lysis and the release of extracellular DNA[13].
Caption: Broth Microdilution Experimental Workflow
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium.
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of the antibiotic.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension, delivering approximately 10^4 CFU per spot. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.
Conclusion
Cefpirome and Meropenem are both powerful broad-spectrum antibiotics with critical roles in treating severe bacterial infections. Meropenem generally demonstrates greater in vitro potency, particularly against Pseudomonas aeruginosa and Enterobacteriaceae. However, clinical data, often using Cefepime as a proxy for Cefpirome, suggests comparable efficacy in several indications, including febrile neutropenia and pneumonia. The choice between these agents should be guided by local antimicrobial susceptibility patterns, the specific clinical indication, and patient-specific factors. For researchers and drug developers, understanding the nuances in their spectrum of activity, pharmacokinetic/pharmacodynamic profiles, and mechanisms of resistance is crucial for the development of new therapeutic strategies and the preservation of the efficacy of these vital antibiotics.
References
- 1. kidneynews.org [kidneynews.org]
- 2. contemporaryobgyn.net [contemporaryobgyn.net]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Experience with cefepime versus meropenem as empiric monotherapy for neutropenia and fever in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of cefepime or meropenem in the treatment of febrile neutropenia in patients with lung cancer. A randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefepime vs. meropenem for moderate-to-severe pneumonia in patients at risk for aspiration: An open-label, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Nanomachines Disrupt Bacterial Cell Wall, Increasing Sensitivity of Extensively Drug-Resistant Klebsiella pneumoniae to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cefpirome Sulfate? [synapse.patsnap.com]
- 10. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-level carbapenem tolerance requires antibiotic-induced outer membrane modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quorum sensing inhibitory activity of sub-inhibitory concentrations of β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
A Comparative Guide to Linearity and Range Validation for Cefpirome Sulfate Assays
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for the quantification of Cefpirome Sulfate is paramount. Key to this is the validation of linearity and range, which ensures that the method provides results that are directly proportional to the concentration of the analyte within a specified interval. This guide provides a comparative overview of different analytical methods for this compound, focusing on their linearity and range performance, supported by experimental data from published studies.
Comparison of Linearity and Range Validation Parameters
The following table summarizes the linearity and range validation data for various analytical methods used in the assay of this compound.
| Method | Linearity Range | Correlation Coefficient (r) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC Method 1 | 20 - 300 mg/L | 0.9999[1] | 2.38 mg/L[1] | 7.22 mg/L[1] |
| RP-HPLC Method 2 | 0.5 - 200 µg/mL | Not explicitly stated, but linearity was confirmed[2][3] | Evaluated from the calibration curve[2] | Evaluated from the calibration curve[2] |
| RP-HPLC Method 3 | 0.5 - 300 µg/mL | Not explicitly stated, but linearity was confirmed | Not specified | Not specified |
| UPLC Method | 7.5 - 75 µg/mL | 0.999[4] | Not specified | Not specified |
| UV Spectrophotometry | 5 - 20 µg/mL | 0.9999[5] | Not specified | Not specified |
| Visible Spectrophotometry | 0.20 - 6.00 µg/mL | 0.994[6] | 0.2026 µg/mL[6] | 0.6141 µg/mL[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
High-Performance Liquid Chromatography (HPLC) Method 1
This stability-indicating LC assay method was developed for the quantitative determination of this compound in the presence of its degradation products.[1][7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Lichrospher RP-18 (5 µm particle size, 125 mm x 4 mm).[7]
-
Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector set at 270 nm.[7]
-
Temperature: 30°C.[7]
-
Linearity and Range Validation:
-
A series of solutions were prepared to yield concentrations ranging from 20 to 300 mg/L.[1]
-
Each concentration was injected three times.[1]
-
The linearity was evaluated by plotting the peak area against the concentration and determining the correlation coefficient.[1]
-
The range was further confirmed through accuracy studies at 50%, 100%, and 150% of the nominal concentration.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method 2
This method was developed for the estimation of this compound in bulk and pharmaceutical dosage forms.[2][3]
-
Instrumentation: RP-HPLC system.
-
Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 µm).[2]
-
Mobile Phase: A mixture of methanol and water (50:50 v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV detector set at 270 nm.[2]
-
Linearity and Range Validation:
Ultra-Performance Liquid Chromatography (UPLC) Method
A rapid and precise UPLC method was developed for the quantitative determination of this compound in pharmaceutical dosage forms.[4]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Phenomnex C18 (2.5 X 100 mm, 3.0 µm).[4]
-
Mobile Phase: A mixture of 0.01M phosphate buffer and acetonitrile (50:50% v/v).[4]
-
Detection: PDA detector at 265 nm.[4]
-
Linearity and Range Validation:
UV Spectrophotometric Method
A simple spectrophotometric method was proposed for the determination of this compound.[5]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Reagent: Folin-Ciocalteau (F-C) reagent and sodium hydroxide solution.[5]
-
Wavelength: 700 nm.[5]
-
Linearity and Range Validation:
Experimental Workflow for Linearity and Range Validation
The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for this compound.
Caption: Workflow for Linearity and Range Validation of this compound Assay.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness of HPLC Methods for Cefpirome Sulfate Analysis: A Comparative Guide
A detailed comparison of high-performance liquid chromatography (HPLC) methods for the analysis of Cefpirome Sulfate, with a focus on the critical aspect of method robustness. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and select the most suitable HPLC method for their specific needs.
This compound, a fourth-generation cephalosporin antibiotic, is widely used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for its quality control and stability studies. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose. A robust HPLC method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable results, ensuring the quality and consistency of the pharmaceutical product.
This guide compares different HPLC methods reported for the determination of this compound, with a specific emphasis on their robustness. The experimental data and protocols are summarized to provide a clear and objective comparison.
Experimental Protocols
This section details the methodologies for two distinct HPLC methods used for the analysis of this compound.
Method 1: Isocratic RP-HPLC with Acetonitrile and Ammonium Acetate
This method, a stability-indicating liquid chromatography assay, is designed for the quantitative determination of this compound in the presence of its degradation products.[1][2]
-
Chromatographic Conditions:
-
Robustness Testing Protocol: The robustness of this method was evaluated by introducing deliberate variations to the following parameters:
Method 2: Isocratic RP-HPLC with Methanol and Water
This method provides a simple and stable alternative for the estimation of this compound in pharmaceutical dosage forms.[3][4]
-
Chromatographic Conditions:
-
Robustness Testing Protocol: While a detailed quantitative report on the impact of variations was not provided in the source material, the method was validated for robustness, indicating that it was assessed for its capacity to remain unaffected by minor changes in experimental conditions.[3]
Method 3: UPLC Method with Phosphate Buffer and Acetonitrile
This ultra-performance liquid chromatography (UPLC) method was developed for a rapid and precise estimation of this compound.[5]
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (2.5 x 100 mm, 3.0 µm)[5]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.01M phosphate buffer (pH 3.5) and acetonitrile.[5]
-
Flow Rate: 0.3 mL/min (varied from 0.27 to 0.33 mL/min for robustness testing)[5]
-
Detection Wavelength: 265 nm[5]
-
Column Temperature: 40°C (varied from 35 to 45°C for robustness testing)[5]
-
-
Robustness Testing Protocol: The robustness of this UPLC method was assessed by intentionally altering the following parameters:
Data Presentation: Comparison of Robustness Testing Parameters
The following table summarizes the robustness testing parameters and observations for the different HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase Composition Variation | Acetonitrile content: ± 2%[1] | Not explicitly quantified | Acetonitrile/Buffer ratio: ± 5%[5] |
| Flow Rate Variation | ± 0.2 mL/min[1] | Not explicitly quantified | ± 0.03 mL/min[5] |
| Wavelength Variation | ± 5 nm[1] | Not explicitly quantified | Not explicitly tested |
| Temperature Variation | ± 2°C[1] | Not explicitly quantified | ± 5°C[5] |
| Observed Impact | No significant changes in resolution and peak shapes.[1] | Method found to be robust.[3] | The method was found to be robust.[5] |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the robustness testing process for an HPLC method.
Caption: A flowchart illustrating the general workflow for conducting a robustness study of an HPLC method.
Caption: The logical relationship between an established HPLC method, its robustness to variations, and the resulting reliability of the analytical data.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmascholars.com [pharmascholars.com]
Cefpirome Sulfate: A Comparative Bioequivalence Guide
This guide provides a comprehensive comparison of the bioequivalence and pharmacokinetic properties of Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound against other broad-spectrum antibiotics.
Comparative Pharmacokinetic Data
| Pharmacokinetic Parameter | Cefpirome (1g IV) | Ceftazidime (1g IV) | Ceftriaxone (1g IV) | Imipenem (500mg IV) |
| Elimination Half-life (t½) | ~2.0 hours[3][4] | ~1.95 hours[1][2] | 7.65 hours[1][2] | 1.05 hours[1][2] |
| Plasma Concentration at 1h (C1h) | 47-49 µg/mL[1][2] | 47-49 µg/mL[1][2] | 137.8 µg/mL[1][2] | 19.85 µg/mL[1][2] |
| Protein Binding | ~10%[3] | Low | High | Low |
| Primary Route of Elimination | Renal (unchanged drug)[3] | Renal | Renal | Renal |
| Bioavailability (IM) | >90%[3] | N/A | N/A | N/A |
Experimental Protocols
The data presented in this guide is based on established experimental protocols for pharmacokinetic and bioequivalence studies. A generalized methodology is outlined below.
Study Design
Pharmacokinetic and bioequivalence studies are typically conducted as single-dose, open-label, randomized, crossover trials in healthy adult volunteers[5]. A washout period of at least 7 days is maintained between study periods to ensure complete elimination of the previously administered drug[5].
Drug Administration and Sample Collection
-
Administration: The test and reference drugs are administered intravenously over a specified period, typically ranging from 3 minutes to 1 hour[6].
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose, and multiple time points post-dose to accurately characterize the drug's absorption, distribution, metabolism, and excretion phases[7][8].
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis to ensure sample stability[7].
Analytical Method
-
High-Performance Liquid Chromatography (HPLC): The concentration of the drug in plasma and urine samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method[1][2][6]. This method provides high specificity and sensitivity for the quantification of the parent drug and its metabolites.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefpirome, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this signaling pathway.
Caption: Cefpirome's mechanism of action targeting bacterial cell wall synthesis.
Experimental Workflow for a Bioequivalence Study
The following diagram outlines the typical workflow of a clinical bioequivalence study.
Caption: Generalized workflow of a crossover bioequivalence study.
References
- 1. Comparative study of pharmacokinetics and serum bactericidal activities of cefpirome, ceftazidime, ceftriaxone, imipenem, and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cefpirome clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of cefpirome--rationale for a twelve-hour dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Single- and multiple-dose pharmacokinetics of intravenous cefpirome (HR810) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefepime versus cefpirome: the importance of creatinine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Oral Antivirals Against SARS-CoV-2 in Animal Models: Molnupiravir vs. Nirmatrelvir/Ritonavir
For researchers and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two leading oral antiviral drugs, molnupiravir and nirmatrelvir/ritonavir (Paxlovid), against SARS-CoV-2. The data presented is compiled from preclinical studies in various animal models, offering insights into the therapeutic potential of these agents.
Two oral antiviral drugs, molnupiravir and nirmatrelvir/ritonavir, have received emergency use authorization for the treatment of SARS-CoV-2.[1] While initial clinical trials suggested a higher efficacy for nirmatrelvir/ritonavir, more recent studies in older adults have indicated a comparable potency between the two.[1] Preclinical animal models provide a crucial platform for controlled comparative efficacy studies, shedding light on the drugs' performance in mitigating viral replication, preventing severe disease, and blocking transmission.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative findings from comparative studies of molnupiravir and nirmatrelvir/ritonavir in animal models of SARS-CoV-2 infection.
| Animal Model | Virus Variant | Key Efficacy Parameter | Molnupiravir | Nirmatrelvir/Ritonavir | Reference |
| Roborovski Dwarf Hamster | Omicron | Survival | Equivalent to Nirmatrelvir/Ritonavir | Equivalent to Molnupiravir | [1][2] |
| Lung Viral Titer Reduction | Equivalent to Nirmatrelvir/Ritonavir | Equivalent to Molnupiravir | [1][2] | ||
| Ferret (Transmission Model) | Not Specified | Reduction of Infectious Titers in Upper Respiratory Tract | >2 log reduction | 1-2 log reduction | [1][2] |
| Blockage of Direct-Contact Transmission | Complete block at 5 mg/kg | Partial block at 100 mg/kg, no block at 20 mg/kg | [1][2] | ||
| Rhesus Macaque | Delta | Reduction in Viral Loads (Upper & Lower Respiratory Tract) | Significant reduction | Significant reduction | [3] |
| Reduction in Lung Pathology | Reduced severity | Reduced severity | [3] | ||
| Combined Therapy | Superior reduction in viral shedding and lung pathology compared to monotherapy | Superior reduction in viral shedding and lung pathology compared to monotherapy | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the summarized protocols from the key comparative studies.
Roborovski Dwarf Hamster Model for Severe COVID-19
-
Animal Model: Roborovski dwarf hamsters were used to model severe COVID-19-like lung infection.[1][2]
-
Virus Challenge: Animals were intranasally infected with 1 × 10⁴ pfu of SARS-CoV-2 Omicron or Delta variants.[2]
-
Drug Administration: Treatment with either molnupiravir or nirmatrelvir/ritonavir was initiated post-infection. Specific dosages can be found in the referenced literature.
-
Efficacy Assessment: Efficacy was determined by monitoring survival rates over 14 days and measuring lung viral titers at specific time points post-infection.[1][2]
Ferret Model for SARS-CoV-2 Transmission
-
Animal Model: Ferrets were utilized to assess the impact of antiviral treatment on SARS-CoV-2 transmission.[1][2]
-
Drug Administration: Female ferrets received twice-daily doses of either molnupiravir (1.25 mg/kg) or nirmatrelvir/ritonavir (20 or 100 mg/kg).[1][2]
-
Efficacy Assessment: Viral RNA copies and infectious virus titers in the upper respiratory tract were quantified. Transmission was evaluated through direct contact with untreated ferrets.[1][2]
Rhesus Macaque Model for SARS-CoV-2 Infection
-
Animal Model: Rhesus macaques were used as a nonhuman primate model of SARS-CoV-2 infection.[3]
-
Virus Challenge: Animals were infected with the SARS-CoV-2 Delta variant.[3]
-
Drug Administration: Molnupiravir and nirmatrelvir (as PF-07321332) were administered individually and in combination. Dosing was allometrically based on approved human treatment schedules.[3]
-
Efficacy Assessment: Clinical exams were performed at 1, 2, and 4 days post-infection. Viral loads in the upper and lower respiratory tracts were measured, and lung pathology was assessed at necropsy.[3]
Visualizing Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general experimental workflow for evaluating antiviral efficacy in animal models and the distinct mechanisms of action of molnupiravir and nirmatrelvir.
General workflow for in vivo antiviral efficacy studies.
References
- 1. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined molnupiravir-nirmatrelvir treatment improves the inhibitory effect on SARS-CoV-2 in macaques - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cefpirome Sulfate: A Guide for Laboratory Professionals
The safe and compliant disposal of Cefpirome Sulfate is critical for ensuring laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance.[1][2] As a cephalosporin antibiotic, this compound and all materials contaminated with it must be managed as regulated chemical waste, adhering strictly to institutional and local environmental protection guidelines.[3] Discharging antibiotics into the sewer system is broadly prohibited as it can disrupt wastewater treatment processes and contribute to the spread of resistance.[2][4]
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is essential to consult the Safety Data Sheet (SDS). This compound is recognized as a hazardous substance that can cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory.[6]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[7]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator must be used.[5][7]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood when handling the powdered form.[6][7]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of various forms of this compound waste generated in a laboratory setting. The primary disposal route for this compound is through a licensed hazardous waste management company, with the final treatment method typically being incineration at a permitted facility.[6][8]
Step 1: Waste Segregation and Classification
Proper segregation at the point of generation is the most crucial step. This compound waste should be categorized as follows and must not be mixed with general trash or other waste streams.
-
Unused or Expired Pure this compound (Solid): The original powder.
-
Concentrated Stock Solutions: High-concentration solutions, typically prepared in solvents like DMSO.[3][9]
-
Dilute Aqueous Solutions: Used cell culture media or buffer solutions containing this compound.
-
Contaminated Solid Waste: Items such as pipette tips, centrifuge tubes, gloves, weighing papers, and empty vials that have come into direct contact with the antibiotic.
Step 2: Containerization and Labeling
All antibiotic waste must be collected in designated, robust, and leak-proof containers.[3]
-
Solid and Concentrated Liquid Waste: Collect in a dedicated hazardous chemical waste container, often a black container as specified by the EPA for hazardous pharmaceutical waste.[8] The container must be clearly labeled "Hazardous Waste - Pharmaceuticals" and should list "this compound" as a component.
-
Contaminated Labware: Collect in a separate, clearly marked container for chemical waste. This can be a lined cardboard box or a durable plastic container.
-
Labeling: All containers must be sealed and labeled with their contents, the associated hazards (e.g., "Sensitizer," "Toxic"), and the date of accumulation.
Step 3: On-Site Storage
Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Storage duration limits are dictated by local and national regulations and must be strictly followed.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[3] The waste will be transported by a licensed hazardous material disposal company for final treatment, which typically involves high-temperature incineration.[6] It is the responsibility of the waste generator to ensure all documentation and regulations are followed.[10]
Spill Management: In case of a spill, evacuate the area if necessary. Wearing full PPE, contain the spill. For solid spills, carefully sweep or vacuum the material into a waste container, avoiding dust generation.[6] For liquid spills, absorb the material with an inert absorbent (e.g., diatomite, sand) and collect it into the hazardous waste container.[7] Clean the spill area thoroughly. Prevent any spilled material from entering drains or waterways.[6][7]
Data Presentation: this compound Waste Management Summary
The following table summarizes the handling procedures for different types of this compound waste.
| Waste Type | Description | Recommended Container | Disposal Procedure |
| Pure Solid | Unused, expired, or residual this compound powder. | Sealed, labeled hazardous chemical waste container. | Collection by a licensed hazardous waste contractor for incineration.[6] |
| Concentrated Solutions | High-concentration stock solutions (e.g., in DMSO). | Sealed, labeled hazardous liquid chemical waste container. | Collection by a licensed hazardous waste contractor for incineration.[3] |
| Dilute Solutions | Used culture media or buffers containing this compound. | Labeled hazardous liquid chemical waste container. Do not autoclave or pour down the drain. | Collection by a licensed hazardous waste contractor for incineration. |
| Contaminated Solids | Gloves, pipette tips, vials, and other labware. | Lined container labeled for contaminated solid waste. | Collection by a licensed hazardous waste contractor for incineration.[6] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical degradation or inactivation of this compound as a disposal method. The standard and required procedure for laboratory-generated antibiotic waste is its collection and subsequent destruction by a professional waste management service, not on-site treatment. Autoclaving is not a reliable method for destroying many heat-stable antibiotics and should not be used for this compound waste streams.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. images.thdstatic.com [images.thdstatic.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cefpirome Sulfate
Essential Safety and Handling Protocols for Laboratory Professionals
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cefpirome Sulfate. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure risk and ensure operational integrity.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE based on information from multiple safety data sheets.
| Protection Type | Equipment | Specifications and Notes |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][2] |
| Skin Protection | Chemical-resistant gloves | Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the EN 374 standard.[1][3] The specific glove material and thickness should be chosen based on the breakthrough time for the substance and the duration of the task. Consult the glove manufacturer for detailed information. |
| Impervious, fire/flame-resistant clothing | Long-sleeved clothing is recommended to prevent skin exposure.[1][4] | |
| Respiratory Protection | Full-face respirator or suitable respirator with a particle filter | To be used when exposure limits may be exceeded, if irritation is experienced, or in case of inadequate ventilation.[2][5] |
Procedural Workflow for PPE Selection
The selection of appropriate PPE is a critical step that should be performed before handling this compound. The following diagram illustrates a logical workflow to guide this process.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation of dust or fumes.[1]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[6] Avoid the formation of dust.[4] After handling, wash hands thoroughly.[1] Contaminated work clothing should not be allowed out of the workplace.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store at temperatures below 4°C.[7]
Emergency First-Aid Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or a rash occurs, get medical help.[2]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]
Spill and Disposal Management
-
Spill Procedures: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1] Avoid generating dust during clean-up.[1] Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[1] Clean the spill surface thoroughly to remove any residual contamination.[1]
-
Disposal: this compound and any contaminated materials should be disposed of as hazardous waste.[1] This should be done through a licensed hazardous material disposal company.[1] Ensure that all federal, state, and local regulations regarding disposal are followed.[1] Contaminated packaging should be disposed of in the same manner as the product.[1] Do not allow the product to enter drains, water courses, or the soil.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
